Isomaltotetraose
Description
alpha-1,4-Tetraglucose is a natural product found in Caenorhabditis elegans, Drosophila melanogaster, and Homo sapiens with data available.
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJCPNSAVWAFU-KVXMBEGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865722 | |
| Record name | Maltotetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34612-38-9 | |
| Record name | Maltotetraose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34612-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltotetraose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034612389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maltotetraose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02237 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maltotetraose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALTOTETRAOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO88JLT87R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Pure Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by α-(1→6) glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it is recognized for its prebiotic properties and its applications in the food and pharmaceutical industries as a functional ingredient and excipient.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of pure this compound, offering valuable data for research, development, and quality control purposes.
Physicochemical Properties
The following tables summarize the key physicochemical properties of pure this compound based on available data.
Table 1: General and Physical Properties of this compound
| Property | Value | Source/Method |
| Systematic Name | α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose | IUPAC Nomenclature |
| CAS Number | 35997-20-7 | [2] |
| Molecular Formula | C₂₄H₄₂O₂₁ | [2] |
| Molecular Weight | 666.58 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | >210°C (decomposes) | Predicted |
| Boiling Point | 1127.88 °C | Predicted |
| Density | 1.75 ± 0.1 g/cm³ | Predicted |
| Reducing Sugar | Yes | Inferred from structure |
Table 2: Solubility and Optical Properties of this compound
| Property | Value | Conditions |
| Solubility in Water | 250 mg/mL (375.05 mM); requires sonication | In Vitro |
| Solubility in Organic Solvents | Slightly soluble in methanol | |
| Specific Optical Rotation ([α]D) | Data not available |
Table 3: Stability and Hygroscopicity of this compound
| Property | Information |
| pH Stability | Stable in neutral and slightly acidic conditions. Hydrolysis of α-(1→6) glycosidic bonds can occur under strong acidic conditions, with the rate being slower than for α-(1→4) bonds. |
| Thermal Stability | Stable at moderate temperatures. Thermal degradation can occur at elevated temperatures, leading to caramelization and the formation of various degradation products. |
| Hygroscopicity | Isomalto-oligosaccharides are known to be hygroscopic. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of pure this compound powder is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a packed sample height of 2-3 mm is achieved.
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
-
Determination of Specific Optical Rotation
Objective: To measure the rotation of plane-polarized light caused by a solution of this compound, which is a characteristic property of chiral molecules.
Apparatus:
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm length)
-
Sodium lamp (D-line, 589 nm)
Procedure:
-
Solution Preparation: An accurately weighed sample of pure this compound (e.g., 100 mg) is dissolved in a precise volume of distilled water (e.g., 10 mL) in a volumetric flask to obtain a known concentration (c) in g/mL.
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solution (distilled water) to determine the zero reading.
-
Measurement:
-
The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present in the light path.
-
The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a constant temperature (e.g., 20°C).
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the polarimeter cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
Assessment of Hygroscopicity (Gravimetric Method)
Objective: To evaluate the tendency of this compound powder to absorb moisture from the air.
Apparatus:
-
Environmental chamber or desiccators with saturated salt solutions to create controlled relative humidity (RH) environments.
-
Analytical balance
-
Weighing dishes (pre-dried)
Procedure:
-
Sample Preparation: A known weight of pre-dried this compound powder is placed in a pre-weighed weighing dish.
-
Exposure: The weighing dish with the sample is placed in an environmental chamber or desiccator maintained at a specific relative humidity and temperature (e.g., 75% RH and 25°C).
-
Measurement: The weight of the sample is recorded at regular time intervals until a constant weight is achieved, indicating that equilibrium has been reached.
-
Calculation: The hygroscopicity is expressed as the percentage of moisture absorbed by the sample: % Moisture Absorption = [((W_f - W_i) / W_i) × 100] where:
-
W_f = final weight of the sample
-
W_i = initial weight of the sample
-
Determination of Viscosity of Aqueous Solutions
Objective: To measure the resistance to flow of this compound solutions at various concentrations.
Apparatus:
-
Viscometer (e.g., Ostwald viscometer, rotational viscometer)
-
Water bath for temperature control
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Solution Preparation: A series of this compound solutions of known concentrations are prepared by dissolving accurately weighed amounts of the powder in distilled water in volumetric flasks.
-
Measurement:
-
The viscometer is calibrated with distilled water at a specific temperature (e.g., 25°C).
-
The viscosity of each this compound solution is then measured at the same controlled temperature. For an Ostwald viscometer, this involves measuring the time it takes for a specific volume of liquid to flow through a capillary. For a rotational viscometer, the torque required to rotate a spindle at a constant speed in the solution is measured.
-
-
Calculation: The viscosity is calculated based on the instrument's calibration and the experimental measurements. The results are typically reported in millipascal-seconds (mPa·s) or centipoise (cP).
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample and quantify any related oligosaccharide impurities.
Apparatus:
-
HPLC system equipped with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Amino-based or other suitable carbohydrate analysis column (e.g., Shodex SUGAR series).
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: A suitable mobile phase, typically a mixture of acetonitrile (B52724) and water, is prepared and degassed.
-
Standard and Sample Preparation:
-
A standard solution of high-purity this compound is prepared at a known concentration.
-
The this compound sample to be analyzed is dissolved in the mobile phase or water to a known concentration.
-
Both standard and sample solutions are filtered through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The column is equilibrated with the mobile phase at a constant flow rate and temperature.
-
A specific volume of the standard and sample solutions is injected into the HPLC system.
-
-
Data Analysis: The retention time and peak area of this compound in the sample chromatogram are compared to those of the standard. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of pure this compound.
References
Enzymatic Synthesis of Isomaltotetraose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isomaltotetraose (B46569), a non-digestible oligosaccharide, is gaining significant interest in the pharmaceutical and nutraceutical industries for its potential prebiotic properties and applications in drug delivery. This technical guide provides an in-depth overview of the core enzymatic pathways for its synthesis, focusing on the use of α-glucosidases and dextransucrases. This document details the reaction mechanisms, provides structured quantitative data from various studies, outlines experimental protocols, and visualizes the synthesis pathways.
Core Enzymatic Synthesis Pathways
The enzymatic production of this compound primarily relies on two key enzyme-catalyzed reactions: the transglycosylation activity of α-glucosidases and the acceptor reaction of dextransucrases. Both pathways offer distinct advantages and yield a range of isomaltooligosaccharides (IMOs), including the target this compound.
α-Glucosidase-Mediated Transglycosylation
α-Glucosidases (EC 3.2.1.20) are enzymes that typically catalyze the hydrolysis of terminal, non-reducing α-1,4-linked glucose residues from oligosaccharides. However, under conditions of high substrate concentration, these enzymes exhibit significant transglycosylation activity.[1] In this process, a glucosyl moiety is transferred from a donor substrate, such as maltose (B56501), to an acceptor molecule, which can be another sugar molecule like glucose, maltose, or a growing isomaltooligosaccharide chain. The formation of α-1,6 glycosidic bonds is favored, leading to the synthesis of IMOs.[2]
The synthesis of this compound via this pathway is a stepwise process. Initially, maltose can act as both a glucosyl donor and acceptor to form panose (B1197878) (isomaltotriose with an α-1,4 linkage) or isomaltotriose. Subsequently, these trisaccharides, along with other oligosaccharides in the reaction mixture, can act as acceptors for further glucosyl transfer, leading to the elongation of the chain and the formation of this compound and other higher-degree-of-polymerization (DP) IMOs.
Dextransucrase-Mediated Acceptor Reaction
Dextransucrases (EC 2.4.1.5) are glucosyltransferases that catalyze the synthesis of dextran (B179266), a high-molecular-weight glucan with predominantly α-1,6 glycosidic linkages, from sucrose (B13894).[3] In the presence of suitable acceptor molecules, the dextransucrase-catalyzed reaction can be diverted from dextran polymerization to the synthesis of shorter oligosaccharides.[4]
When a suitable acceptor like maltose is present, the glucosyl unit from sucrose is transferred to the acceptor, forming a new α-1,6 linkage.[5] This "acceptor reaction" mechanism allows for the controlled synthesis of a series of IMOs. The initial product is a trisaccharide, and through subsequent acceptor reactions with the newly formed oligosaccharides, the chain is elongated to produce this compound and other IMOs. The ratio of sucrose to the acceptor molecule is a critical parameter that influences the product distribution and the yield of specific IMOs.
Quantitative Data on this compound Synthesis
The efficiency of enzymatic this compound synthesis is influenced by various factors, including the choice of enzyme, substrate concentrations, temperature, and pH. The following tables summarize quantitative data from several studies to provide a comparative overview of reaction conditions and product yields.
Table 1: this compound Synthesis using α-Glucosidase
| Enzyme Source | Substrate(s) & Concentration(s) | Enzyme Dosage | Temperature (°C) | pH | Reaction Time (h) | This compound Yield/Concentration | Other Major Products | Reference |
| Aspergillus niger | Maltose (200 g/L) | 1500 units immobilized α-glucosidase/10 mL | 55 | 5.0 | 12 | Part of 50.83% (w/w) total IMO yield | Isomaltose, Panose, Isomaltotriose | |
| Schwanniomyces occidentalis | Maltose (200 g/L) | Not specified | Not specified | Not specified | 24 | This compound was formed, but concentration not specified | Isomaltose (34.8 g/L), Isomaltotriose (26.9 g/L), Panose (19.6 g/L) | |
| Aspergillus niger ITV-01 | Maltose (200 g/L) | Not specified | 80 (optimum) | 4.3 (optimum) | Not specified | Transglucosylation products observed | α-D-glucose |
Table 2: Isomaltooligosaccharide Synthesis using Dextransucrase
| Enzyme Source | Substrate(s) & Concentration(s) | Enzyme Dosage | Temperature (°C) | pH | Reaction Time (h) | This compound Yield/Concentration | Other Major Products | Reference |
| Leuconostoc mesenteroides B-512F | Sucrose, Isomaltulose | Not specified | 30 | 5.2 | 24-48 | Part of a homologous series of IMOs (DP 3-9) with a total yield of 41-42% | Isomaltulose-derived oligosaccharides | |
| Leuconostoc mesenteroides | Sucrose (50-400 mg/mL) | Dextransucrase:Dextranase ratio of 1:1 or 1:2 | Not specified | Not specified | Not specified | Part of an IMO mixture with DP 10-60 | Leucrose, Oligodextrans | |
| Ligilactobacillus animalis TMW 1.971 | Sucrose (1.5 M) | Not specified | Not specified | Not specified | Not specified | Produced via subsequent acid hydrolysis of linear dextrans | Linear dextrans |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.
Enzyme Activity Assay
3.1.1. α-Glucosidase Activity Assay
This protocol is adapted from standard methods for determining α-glucosidase activity using p-nitrophenyl α-D-glucopyranoside (pNPG) as a substrate.
-
Reagent Preparation:
-
67 mM Potassium Phosphate (B84403) Buffer, pH 6.8 at 37°C.
-
10 mM p-Nitrophenyl α-D-Glucopyranoside (pNPG) solution in deionized water.
-
100 mM Sodium Carbonate solution.
-
α-Glucosidase enzyme solution (prepare immediately before use to a concentration of 0.15-0.3 units/mL in cold deionized water).
-
-
Procedure:
-
Pipette 0.5 mL of the pNPG solution into a test tube.
-
Add 4.4 mL of the potassium phosphate buffer.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution and mix by inversion.
-
Incubate at 37°C for exactly 10 minutes.
-
Stop the reaction by adding 1.0 mL of the sodium carbonate solution.
-
Measure the absorbance at 400 nm against a blank prepared by adding the sodium carbonate solution before the enzyme.
-
-
Unit Definition: One unit of α-glucosidase will liberate 1.0 µmole of p-nitrophenol from pNPG per minute at pH 6.8 at 37°C.
3.1.2. Dextransucrase Activity Assay
This protocol is based on measuring the rate of sucrose conversion.
-
Reagent Preparation:
-
10% (w/v) Sucrose solution in 50 mM sodium acetate (B1210297) buffer, pH 5.2.
-
Dextransucrase enzyme solution.
-
-
Procedure:
-
Incubate the enzyme solution with the sucrose solution at 30°C.
-
At timed intervals, take aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).
-
Analyze the concentration of fructose (B13574) and/or glucose produced using High-Performance Liquid Chromatography (HPLC).
-
-
Unit Definition: One unit of dextransucrase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of sucrose per minute under the specified conditions.
Enzymatic Synthesis of this compound
3.2.1. Synthesis using Immobilized α-Glucosidase
This protocol is based on the work of.
-
Enzyme Immobilization:
-
Activate a suitable support resin (e.g., Eupergit C) according to the manufacturer's instructions.
-
Prepare an α-glucosidase solution (e.g., from Aspergillus niger) in a buffer of appropriate pH and ionic strength (e.g., pH 6.0, 2.0 M ionic strength).
-
Mix the enzyme solution with the activated resin and allow the immobilization reaction to proceed (e.g., for 24 hours at room temperature with gentle shaking).
-
Wash the immobilized enzyme thoroughly to remove any unbound enzyme.
-
-
Synthesis Reaction:
-
Prepare a reaction mixture containing maltose (e.g., 200 g/L) in a suitable buffer (e.g., 20 mM sodium acetate buffer, pH 5.0).
-
Add the immobilized α-glucosidase (e.g., 1500 units per 10 mL of reaction mixture).
-
Incubate the reaction at the optimal temperature (e.g., 55°C) with stirring for a specified time (e.g., up to 12 hours).
-
Monitor the reaction progress by taking samples at intervals. Stop the enzymatic reaction in the samples by boiling for 10 minutes before analysis.
-
At the end of the reaction, separate the immobilized enzyme from the product solution by filtration or centrifugation for potential reuse.
-
3.2.2. Synthesis using Dextransucrase
This protocol is a general procedure based on the principles of the acceptor reaction.
-
Reaction Setup:
-
Prepare a solution containing sucrose (donor) and an acceptor molecule (e.g., maltose) in a suitable buffer (e.g., 20 mM sodium acetate buffer, pH 5.2). The ratio of sucrose to maltose is a critical parameter to optimize.
-
Add the dextransucrase enzyme solution (e.g., from Leuconostoc mesenteroides).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.
-
-
Reaction Monitoring and Termination:
-
Monitor the formation of IMOs over time using techniques like Thin Layer Chromatography (TLC) or HPLC.
-
Terminate the reaction when the desired product profile is achieved by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purification of this compound
Purification of this compound from the reaction mixture, which contains residual substrates, by-products, and other IMOs, is typically achieved using chromatographic techniques.
-
Initial Sample Preparation:
-
Remove any precipitated proteins or other insolubles from the reaction mixture by centrifugation or filtration.
-
If dextran is a significant by-product (in dextransucrase reactions), it can be precipitated by adding ethanol.
-
-
Chromatographic Separation:
-
Column Selection: A strong cation exchange resin in the potassium (K+) or calcium (Ca2+) form is often effective for separating oligosaccharides.
-
Elution: Elute the column with deionized water at an elevated temperature (e.g., 65°C) to improve resolution.
-
Fraction Collection: Collect fractions and analyze their composition using HPLC.
-
Simulated Moving Bed (SMB) Chromatography: For larger-scale purification, sequential SMB chromatography can be employed for continuous and efficient separation of high-purity IMOs.
-
-
Product Finishing:
-
Pool the fractions containing high-purity this compound.
-
The solution can be concentrated by evaporation and then lyophilized or spray-dried to obtain a powdered product.
-
Visualization of Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic synthesis pathways of this compound.
Caption: α-Glucosidase transglycosylation pathway for this compound synthesis.
Caption: Dextransucrase acceptor reaction pathway for this compound synthesis.
Conclusion
The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical methods. Both α-glucosidase-mediated transglycosylation and dextransucrase-mediated acceptor reactions are viable pathways, with the choice of enzyme and reaction conditions allowing for the targeted production of this and other valuable isomaltooligosaccharides. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize the production of this compound for various applications. Further research into novel enzymes with enhanced transglycosylation activity and the development of more efficient purification technologies will continue to advance this field.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modelling of oligosaccharide synthesis by dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Elucidation of Isomaltotetraose Using Nuclear Magnetic Resonance (NMR) Spectroscopy: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the methodologies employed for the structural elucidation of isomaltotetraose (B46569) using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, biochemistry, and drug development. This document details the requisite experimental protocols, presents NMR data in a structured format, and visualizes key structural features and analytical workflows.
Introduction to this compound
This compound is a linear oligosaccharide composed of four α-D-glucopyranose units linked by α-(1→6) glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it serves as a prebiotic and a low-digestibility carbohydrate.[1] Accurate structural confirmation is critical for its application in functional foods and pharmaceuticals. NMR spectroscopy is the most powerful technique for the unambiguous determination of its primary structure, including monomer composition, anomeric configuration, linkage positions, and sequence.[1]
Molecular Structure of this compound
This compound consists of a non-reducing terminal glucose residue, two internal glucose residues, and a reducing terminal glucose residue, which exists in an equilibrium of α- and β-anomers in solution. The systematic name is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose.
NMR Experimental Protocols
The complete structural assignment of this compound requires a suite of 1D and 2D NMR experiments.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%). D₂O is used as the solvent to avoid a large, interfering solvent signal from H₂O in ¹H NMR spectra.
-
Lyophilization (Optional but Recommended): To remove any exchangeable protons (from hydroxyl groups), lyophilize the sample after dissolution in D₂O and then re-dissolve it in fresh D₂O. Repeat this process 2-3 times. This simplifies the ¹H NMR spectrum by removing the broad -OH signals.
-
Internal Standard: Add a small, known quantity of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or acetone, for referencing the chemical shifts (δ ¹H = 0.00 ppm for DSS).
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature, typically 298 K (25 °C).
-
¹H NMR (Proton): A standard 1D proton spectrum is acquired to identify the number of signals, their multiplicity, and integration. The anomeric proton region (δ 4.5-5.5 ppm) is particularly important for identifying the number of sugar residues and their anomeric configurations.
-
¹³C NMR (Carbon): A 1D carbon spectrum, usually proton-decoupled, reveals the number of chemically distinct carbon atoms. The anomeric carbon region (δ 90-110 ppm) is highly diagnostic.
-
COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds (e.g., H1-H2, H2-H3). It is crucial for tracing the proton spin systems within each glucose residue.
-
TOCSY (Total Correlation Spectroscopy): This 2D homonuclear experiment reveals correlations between all protons within a coupled spin system, not just adjacent ones. By selecting a peak (e.g., an anomeric proton), one can often identify all other protons belonging to that same glucose residue.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates protons with their directly attached carbons (¹JCH). It is the primary method for assigning carbon resonances based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). It is the key experiment for determining the glycosidic linkages by identifying correlations between the anomeric proton (H1) of one residue and the linked carbon (C6) of the adjacent residue across the glycosidic bond.
Data Interpretation and Elucidation Workflow
The structural elucidation follows a systematic workflow, integrating data from all NMR experiments.
-
Identify Anomeric Signals (¹H NMR): The anomeric region of the ¹H NMR spectrum is the starting point. For this compound, four main anomeric proton signals are expected around δ 4.96 ppm, corresponding to the α-linked internal and non-reducing residues. The reducing end residue will show two anomeric signals (α- and β-anomers), with the α-anomer typically around δ 5.22 ppm and the β-anomer around δ 4.65 ppm.[2] The small coupling constant (~3.5 Hz) for the anomeric protons confirms the α-configuration.[3]
-
Assign Spin Systems (COSY/TOCSY): Starting from each anomeric proton signal in the TOCSY spectrum, all other protons (H2 to H6) within that specific glucose residue can be identified, thereby assigning the complete ¹H spin system for each of the four glucose units.[3]
-
Assign Carbon Resonances (HSQC): The HSQC spectrum provides direct one-bond C-H correlations. Using the now-known proton assignments, each proton signal is mapped to its corresponding carbon signal, allowing for the full assignment of the ¹³C spectrum.[4][5]
-
Determine Linkage and Sequence (HMBC): The HMBC spectrum is crucial for establishing the connectivity between the glucose units. A cross-peak between the anomeric proton of one residue (e.g., H1 of residue B) and a carbon of the adjacent residue (e.g., C6 of residue C) provides definitive evidence of an α-(1→6) linkage. By systematically identifying these inter-residue correlations (H1_A→C6_B, H1_B→C6_C, H1_C→C6_D), the complete sequence and linkage pattern is confirmed.
Quantitative NMR Data
The following tables present the assigned ¹H and ¹³C chemical shifts for isomaltose (B16258) (Glcα(1→6)Glc) in D₂O, which serves as a fundamental reference.[3][5][6]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Isomaltose in D₂O
| Proton | Non-reducing Residue (A) | Reducing Residue (B, α-anomer) | Reducing Residue (B, β-anomer) |
| H-1 | 4.98 | 5.23 | 4.67 |
| H-2 | 3.58 | 3.61 | 3.32 |
| H-3 | 3.72 | 3.75 | 3.53 |
| H-4 | 3.45 | 3.43 | 3.49 |
| H-5 | 3.82 | 4.01 | 3.64 |
| H-6a | 3.79 | 3.70 | 3.78 |
| H-6b | 3.86 | 4.00 | 3.96 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Isomaltose in D₂O
| Carbon | Non-reducing Residue (A) | Reducing Residue (B, α-anomer) | Reducing Residue (B, β-anomer) |
| C-1 | 100.5 | 94.6 | 98.5 |
| C-2 | 74.1 | 74.0 | 76.8 |
| C-3 | 75.8 | 75.9 | 78.7 |
| C-4 | 72.2 | 72.1 | 72.3 |
| C-5 | 74.3 | 74.2 | 78.6 |
| C-6 | 63.4 | 68.7 | 68.7 |
Note: The chemical shifts for the internal glucose units of this compound are expected to closely resemble those of the non-reducing residue (A), except for C1 and C6 which are involved in glycosidic linkages. The C6 carbon of the internal and non-reducing residues (A, B, C) will be shifted downfield (to ~68-70 ppm) due to glycosylation, similar to C6 of the reducing residue (B).
Conclusion
The structural elucidation of this compound is systematically achieved through a combination of 1D and 2D NMR spectroscopy experiments. The workflow, beginning with the assignment of anomeric protons and progressing through intra-residue spin systems (COSY, TOCSY) and hetero-nuclear correlations (HSQC, HMBC), allows for the complete and unambiguous assignment of all proton and carbon signals. The HMBC experiment is paramount in definitively establishing the α-(1→6) glycosidic linkages and the sequence of the four glucose units. This comprehensive approach ensures the structural integrity and purity of this compound for its intended applications in research and industry.
References
- 1. NMR analysis and molecular dynamics conformation of α-1,6-linear and α-1,3-branched isomaltose oligomers as mimetics of α-1,6-linked dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002923) [hmdb.ca]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002923) [hmdb.ca]
The Prebiotic Potential of Isomaltotetraose: A Technical Guide to its Activity and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the prebiotic activity and mechanism of action of isomaltotetraose (B46569), a key component of isomaltooligosaccharides (IMOs). This document is intended for researchers, scientists, and drug development professionals interested in the application of prebiotics for gut health and therapeutic interventions.
Introduction to this compound and Prebiotics
This compound is a glucose oligomer consisting of four glucose units linked primarily by α-1,6 glycosidic bonds. It is a significant component of isomaltooligosaccharide (IMO) mixtures, which are recognized as functional food ingredients with prebiotic properties.[1][2] Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon.[1] The unique molecular structure of this compound, specifically its α-1,6 linkages, makes it resistant to hydrolysis by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact and be fermented by the gut microbiota.[3][4]
Prebiotic Activity of this compound
The prebiotic activity of this compound is characterized by its selective fermentation by beneficial gut bacteria, leading to a favorable shift in the gut microbial composition.
Selective Stimulation of Probiotic Bacteria
In vitro and in vivo studies have consistently demonstrated that IMOs, including this compound, selectively promote the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species. Notably, bifidobacteria show a preference for metabolizing oligosaccharides with a higher degree of polymerization (DP), such as this compound, while lactobacilli tend to metabolize shorter-chain oligosaccharides preferentially. This selective utilization contributes to the competitive advantage of these beneficial microbes over potentially pathogenic bacteria.
Table 1: Quantitative Data on the Stimulation of Probiotic Bacteria by Isomaltooligosaccharides (IMOs)
| Study Type & Subject | IMO Dosage | Duration | Key Findings on Bacterial Growth | Reference(s) |
| In vitro fermentation with infant fecal microbiota | N/A | 26 hours | Increase in relative abundance of Bifidobacterium from 4 ± 1% to 33 ± 3%. | |
| Human Clinical Trial (constipated patients) | 10 g/day | 4 weeks | Significant increase in fecal Bifidobacterium and Lactobacillus counts. | |
| Animal Study (weaned pigs) | 0.6% and 0.8% of diet | 14 days | Linearly increased weight gain and improved gain:feed ratio with increasing IMO levels, associated with gut health improvement. | |
| Animal Study (mice) | 20% of diet | 4 weeks | Increased number of lactobacilli in feces. |
Mechanism of Action
The health benefits of this compound are primarily mediated through the metabolic byproducts of its fermentation by gut bacteria and the subsequent modulation of host physiological processes.
Fermentation and Short-Chain Fatty Acid (SCFA) Production
Upon reaching the colon, this compound is fermented by probiotic bacteria, leading to the production of short-chain fatty acids (SCFAs), mainly acetate (B1210297), propionate (B1217596), and butyrate (B1204436). These SCFAs play a crucial role in maintaining gut homeostasis. They serve as an energy source for colonocytes (especially butyrate), contribute to a lower colonic pH which inhibits the growth of pathogens, and act as signaling molecules.
Table 2: Quantitative Data on SCFA Production Following IMO Supplementation
| Study Type & Subject | IMO Dosage | Duration | Key Findings on SCFA Production | Reference(s) |
| Human Clinical Trial (elderly men) | 10 g/day | 30 days | Significantly increased concentrations of fecal acetate and propionate. | |
| Human Clinical Trial (constipated patients) | 10 g/day | 4 weeks | Elevated fecal acetate and propionate levels. | |
| Animal Study (rats) | N/A | N/A | Dietary supplementation with IMOs increased fecal butyric acid content. | |
| In vitro fermentation of mycoprotein fibre | N/A | N/A | Total SCFA production of 61.2 (15.7) mmol/L. |
Signaling Pathways and Physiological Effects
SCFAs exert their effects through several signaling pathways, leading to a range of physiological benefits.
-
G-Protein Coupled Receptors (GPCRs): Acetate, propionate, and butyrate can bind to and activate GPCRs such as GPR41 and GPR43, which are expressed on various cells including enteroendocrine and immune cells. Activation of these receptors can influence appetite regulation and immune responses.
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate modulates gene expression, leading to anti-inflammatory effects and the regulation of cell proliferation and differentiation. This mechanism is crucial for maintaining the integrity of the intestinal barrier and reducing inflammation.
Figure 1: Signaling pathway of short-chain fatty acids (SCFAs).
Immune System Modulation
The fermentation of this compound and subsequent SCFA production can modulate the host's immune system. Studies have shown that IMOs can influence cytokine production, such as decreasing pro-inflammatory cytokines like IL-6, and promoting a Th1-polarized immune response. This immunomodulatory effect contributes to a healthier gut environment and may reduce the risk of inflammatory conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of prebiotic activity.
In Vitro Fecal Fermentation
This protocol is used to assess the fermentability of a prebiotic substrate by the gut microbiota and to quantify the production of SCFAs.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors. The samples are homogenized in a buffered medium under anaerobic conditions to create a fecal slurry.
-
Incubation: The prebiotic substrate (e.g., this compound) is added to a basal culture medium. The fecal slurry is then inoculated into the medium. The mixture is incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling: Aliquots of the fermentation broth are collected at different time points for analysis.
-
Analysis: Samples are analyzed for changes in microbial population (using 16S rRNA sequencing) and SCFA concentrations (using gas chromatography).
Figure 2: Workflow for in vitro prebiotic activity assessment.
16S rRNA Gene Sequencing for Microbiota Analysis
This technique is used to identify and quantify the different types of bacteria present in a sample.
-
DNA Extraction: DNA is extracted from the collected samples (e.g., fecal samples or fermentation broth) using a commercially available kit.
-
PCR Amplification: The 16S rRNA gene is amplified from the extracted DNA using universal primers that target conserved regions of the gene.
-
Library Preparation: The amplified DNA is prepared for sequencing by adding adapters and barcodes.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are processed and compared to a reference database to identify the bacterial taxa present and their relative abundances.
Gas Chromatography for SCFA Analysis
This method is used to separate and quantify the different SCFAs in a sample.
-
Sample Preparation: The sample (e.g., fecal water or fermentation broth) is acidified, and an internal standard is added. The SCFAs are then extracted using an organic solvent.
-
Injection: The extracted sample is injected into a gas chromatograph (GC).
-
Separation: The SCFAs are separated based on their boiling points as they pass through a capillary column.
-
Detection: The separated SCFAs are detected by a flame ionization detector (FID) or a mass spectrometer (MS).
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve.
Conclusion
This compound exhibits significant prebiotic potential through its selective fermentation by beneficial gut bacteria, leading to the production of health-promoting SCFAs. The mechanisms of action involve the modulation of gut microbiota, reinforcement of the gut barrier, and regulation of the immune system through intricate signaling pathways. The available data, primarily from studies on IMO mixtures, strongly supports the role of this compound as a valuable functional ingredient for improving gastrointestinal health. Further research focusing specifically on purified this compound will provide a more detailed understanding of its specific contributions to the overall prebiotic effects of IMOs.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 3. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Sugar Molecule: Unraveling the Initial Isolation and Discovery of Isomaltotetraose
A deep dive into the mid-20th century reveals the meticulous enzymatic and chromatographic techniques that led to the identification of isomaltotetraose (B46569), a key player in the family of isomalto-oligosaccharides. Its discovery was not a singular event but rather a culmination of research into the complex structures of starch and dextran (B179266).
This compound, a tetrasaccharide composed of four glucose units linked by α-1,6-glycosidic bonds, first came to light through pioneering studies on the enzymatic hydrolysis of branched polysaccharides. While a definitive "discovery" paper solely dedicated to this compound is not apparent, its initial isolation and characterization can be traced back to the burgeoning field of carbohydrate chemistry in the 1950s. Seminal work by researchers like Bailey and Clarke in 1958 on the enzymatic degradation of dextran by bacterial enzymes was instrumental. Their use of paper chromatography to separate the resulting "isomaltodextrin series" clearly identified this compound as a distinct entity.
This breakthrough was built upon the foundational research of scientists like Whelan and Turvey, who were diligently mapping the intricate structures of starch and glycogen. Their refinement of enzymatic hydrolysis and chromatographic separation techniques provided the essential tools for isolating and identifying novel oligosaccharides. The initial studies primarily utilized partial acid or enzymatic hydrolysis to break down large polysaccharides like dextran into smaller, more manageable fragments. These fragments were then painstakingly separated and purified, with paper chromatography being the workhorse technique of the era.
Experimental Underpinnings of a Discovery
The initial isolation of this compound was a testament to the analytical prowess of early carbohydrate chemists. The process, while conceptually straightforward, required meticulous execution and careful interpretation of results.
Key Experimental Protocols
1. Substrate Preparation and Hydrolysis:
The starting material for the first isolations of this compound was typically dextran, a bacterial polysaccharide known for its high content of α-1,6-glucosidic linkages.
-
Enzymatic Hydrolysis: Dextran was subjected to controlled hydrolysis using dextranase (B8822743) enzymes isolated from various microbial sources. The reaction conditions, including enzyme concentration, substrate concentration, pH, and temperature, were carefully controlled to generate a mixture of isomalto-oligosaccharides of varying lengths.
-
Partial Acid Hydrolysis: Alternatively, partial acid hydrolysis using dilute acids like sulfuric acid was employed to randomly cleave the glycosidic bonds in dextran, yielding a similar mixture of oligosaccharides.
2. Chromatographic Separation:
Paper chromatography was the cornerstone for separating the individual oligosaccharides from the complex hydrolysate mixture.
-
Stationary Phase: Whatman No. 1 or similar chromatography paper was commonly used.
-
Mobile Phase (Solvent System): A variety of solvent systems were developed to achieve optimal separation. A common example was a mixture of n-propanol, ethyl acetate, and water in specific ratios.
-
Detection: The separated oligosaccharide spots on the chromatogram were visualized by spraying with reagents like silver nitrate (B79036) or aniline (B41778) hydrogen phthalate, which react with reducing sugars to produce colored spots.
3. Structural Elucidation:
Once isolated, the structure of this compound was confirmed through a combination of chemical and enzymatic methods.
-
Periodate (B1199274) Oxidation: This chemical method was used to determine the type of glycosidic linkages. The consumption of periodate and the production of formic acid provided evidence for the presence of 1,6-linkages.
-
Methylation Analysis: This technique involved methylating all free hydroxyl groups, followed by hydrolysis and identification of the partially methylated glucose derivatives. This allowed for the determination of the specific linkage positions.
-
Enzymatic Characterization: The isolated oligosaccharide was subjected to hydrolysis by specific enzymes, such as α-glucosidase, to confirm the anomeric configuration of the glycosidic bonds.
Quantitative Data from Early Studies
The early publications on this compound and its related oligosaccharides provided key quantitative data that were crucial for their identification and characterization.
| Property | Typical Value/Method |
| Chromatographic Mobility (Rf value) | Varied depending on the specific paper and solvent system used. Compared to a series of known standards (glucose, isomaltose, isomaltotriose, etc.). |
| Degree of Polymerization (DP) | Determined by comparing its chromatographic mobility to that of a homologous series of isomalto-oligosaccharides. |
| Optical Rotation | Measured using a polarimeter to determine the specific rotation, providing information about the stereochemistry of the molecule. |
| Molecular Weight | Initially estimated based on its position in the homologous series and later confirmed by more advanced techniques as they became available. |
Visualizing the Discovery Workflow
The logical flow of experiments that led to the isolation and discovery of this compound can be visualized as follows:
The discovery of this compound, while not marked by a single eureka moment, was a significant step in understanding the complexity of carbohydrates. It laid the groundwork for the future study of isomalto-oligosaccharides and their diverse applications in food science, nutrition, and biotechnology. The meticulous experimental work of these early pioneers, using the tools available to them, paved the way for the advanced analytical techniques used today to explore the world of glycobiology.
In Vitro Fermentation of Isomaltotetraose by Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltotetraose (B46569), a glucose tetramer linked by α-1,6 glycosidic bonds, is an emerging prebiotic candidate with the potential to modulate the gut microbiota and its metabolic output. Understanding its fermentation profile by the complex ecosystem of the human gut is crucial for its application in functional foods and therapeutics. This technical guide provides a comprehensive overview of the in vitro fermentation of this compound by human gut microbiota. It details the key microbial players, the production of short-chain fatty acids (SCFAs), and the experimental protocols necessary to study these interactions. Quantitative data from published studies are summarized, and key experimental workflows and metabolic pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.
Introduction
The human gut microbiota is a complex and dynamic ecosystem that plays a pivotal role in host health and disease. Dietary carbohydrates that escape digestion in the upper gastrointestinal tract, such as prebiotics, are fermented by the colonic microbiota, leading to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs). Isomalto-oligosaccharides (IMOs), including this compound, are a class of carbohydrates that have garnered interest for their potential prebiotic effects. This guide focuses specifically on the in vitro fermentation of this compound, providing a detailed technical resource for researchers in the field.
Microbial Utilization of this compound
In vitro studies have demonstrated that the fermentation of isomalto-oligosaccharides is largely driven by specific members of the gut microbiota, most notably species belonging to the genera Bifidobacterium and Lactobacillus. The degree of polymerization (DP) of the IMO influences its utilization, with bifidobacteria generally showing a preference for higher DP oligosaccharides, including this compound, while lactobacilli tend to favor shorter-chain IMOs like isomaltose.
Key Bacterial Genera Involved
-
Bifidobacterium: Species such as Bifidobacterium adolescentis are known to efficiently metabolize a wide range of plant-derived glycans and are considered primary degraders of complex carbohydrates.[1] Their metabolic activity on this compound contributes significantly to the production of acetate (B1210297) and lactate.[1]
-
Lactobacillus: While some lactobacilli may metabolize this compound, they generally show a preference for shorter isomalto-oligosaccharides.[2][3]
Fermentation End-Products: Short-Chain Fatty Acids (SCFAs)
The anaerobic fermentation of this compound by gut bacteria results in the production of SCFAs, which are key signaling molecules with wide-ranging physiological effects. The primary SCFAs produced are acetate, propionate, and butyrate.
While specific quantitative data for the fermentation of pure this compound is limited in the currently available literature, studies on mixed isomalto-oligosaccharide preparations provide valuable insights into the expected SCFA profiles. Fermentation of IMOs has been shown to produce high amounts of acetic acid, with propionic and butyric acid also being major products.[4]
Table 1: Expected Short-Chain Fatty Acid Production from this compound Fermentation
| Short-Chain Fatty Acid | Expected Production Level | Key Producing Bacteria (from IMO fermentation) |
| Acetate | High | Bifidobacterium |
| Propionate | Moderate | Varies among individuals and microbial consortia |
| Butyrate | Moderate | Butyrate-producing colon bacteria (cross-feeding) |
Note: This table is based on data from the fermentation of mixed isomalto-oligosaccharides and represents an expected trend for this compound. Further research with purified this compound is needed for precise quantification.
Experimental Protocols for In Vitro Fermentation
The study of this compound fermentation relies on well-defined in vitro models that simulate the conditions of the human colon. Batch fermentation using human fecal inocula is a common and effective method.
Fecal Sample Collection and Inoculum Preparation
-
Donor Selection: Fecal samples should be collected from healthy adult donors who have not taken antibiotics for at least three months.
-
Sample Collection: Fresh fecal samples are collected in sterile containers and processed under anaerobic conditions as quickly as possible to maintain the viability of the gut microbiota.
-
Inoculum Preparation: A 10-20% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) or a suitable anaerobic dilution solution. The slurry is then filtered through several layers of sterile gauze to remove large particulate matter.
In Vitro Batch Fermentation Setup
-
Basal Medium: A sterile, anaerobic basal nutrient medium is prepared. The composition of the medium can vary but typically includes peptone water, yeast extract, salts, a reducing agent (e.g., L-cysteine hydrochloride), and a resazurin (B115843) solution as an anaerobic indicator.
-
Substrate: this compound is added to the basal medium as the primary carbon source at a defined concentration (e.g., 1% w/v).
-
Inoculation: The fermentation vessels containing the basal medium and substrate are inoculated with the prepared fecal slurry under a constant stream of anaerobic gas (e.g., a mixture of N₂, CO₂, and H₂).
-
Incubation: The fermentation is carried out at 37°C with gentle agitation for a specified period (e.g., 24-48 hours). Samples are typically collected at various time points to monitor changes in pH, substrate utilization, SCFA production, and microbial composition.
Analytical Methods
SCFAs are typically quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Sample Preparation: Fermentation broth is centrifuged to remove bacterial cells and particulate matter. The supernatant is then acidified (e.g., with hydrochloric or sulfuric acid) and can be subjected to a liquid-liquid extraction (e.g., with diethyl ether) to isolate the SCFAs.
-
Chromatographic Analysis:
-
GC: Samples are injected into a GC system equipped with a flame ionization detector (FID). A capillary column suitable for fatty acid analysis is used.
-
HPLC: An HPLC system with a UV detector or a refractive index (RI) detector can be used. A C18 reverse-phase column is commonly employed, and the mobile phase is typically an acidified aqueous solution.
-
Changes in the gut microbiota composition are assessed using 16S rRNA gene sequencing.
-
DNA Extraction: Total bacterial DNA is extracted from the fermentation samples using commercially available kits that typically involve enzymatic lysis and mechanical disruption (bead beating).
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.
-
Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform, such as the Illumina MiSeq.
-
Data Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., DADA2, QIIME2) to perform quality filtering, denoising, taxonomic classification, and diversity analysis.
References
- 1. In vitro characterization of the impact of selected dietary fibers on fecal microbiota composition and short chain fatty acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dwscientific.com [dwscientific.com]
- 4. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Isomaltotetraose: A Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal and pH stability of isomaltotetraose (B46569), a key isomaltooligosaccharide (IMO). Understanding the stability profile of this oligosaccharide is critical for its effective use in experimental design, particularly in the fields of food science, biotechnology, and pharmaceutical development. This document outlines the degradation kinetics, presents detailed experimental protocols for stability assessment, and visualizes key processes to aid in the design of robust and reliable studies.
Thermal and pH Stability Profile of this compound
This compound, an α-(1→6)-linked glucan, is generally recognized for its stability under moderately acidic conditions and at elevated temperatures, a characteristic that makes it suitable for various food processing applications. However, at extreme pH values and high temperatures, it undergoes degradation through several pathways, primarily acid-catalyzed hydrolysis, caramelization, and the Maillard reaction in the presence of amino acids.
pH Stability
This compound exhibits good stability in acidic environments. Studies on isomaltooligosaccharides have shown high stability at pH 3.0. This resilience is attributed to the α-(1→6) glycosidic bonds, which are more resistant to acid hydrolysis compared to the α-(1→4) linkages found in maltooligosaccharides. However, as the pH decreases further and temperature increases, the rate of hydrolysis will increase, leading to the breakdown of this compound into smaller saccharides. In alkaline conditions, the degradation of sugars can also occur, though this is less commonly the focus of food and biological studies.
Thermal Stability
The thermal degradation of this compound is primarily governed by caramelization and, if applicable, the Maillard reaction. Caramelization is a complex series of reactions that occur when sugars are heated to high temperatures, leading to the formation of brown-colored products and a characteristic caramel (B1170704) flavor.[1][2] This process is dependent on temperature, time, and pH. The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is another significant degradation pathway for this compound in protein-containing systems upon heating.
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, data for the structurally similar isomaltotriose (B1581827) in subcritical water indicates that the α-1,6-glycosidic bond is more stable and cleaves less readily than the α-1,4-glycosidic bond.[3] This suggests a higher thermal stability for this compound compared to its malto-oligosaccharide counterpart.
Quantitative Stability Data
Precise kinetic data for the degradation of this compound is limited. The following table summarizes general stability observations for isomaltooligosaccharides and related compounds to provide a basis for experimental design. Researchers should determine the specific degradation kinetics for their experimental conditions.
| Parameter | Condition | Observation | Source |
| pH Stability | pH 3.0 | High stability of isomaltooligosaccharides reported. | [4] |
| Acidic (pH < 3) & High Temp. | Increased rate of hydrolysis. | ||
| Alkaline (pH > 9) & High Temp. | Accelerated caramelization. | ||
| Thermal Stability | Subcritical Water (190-240 °C) | Isomaltotriose (α-1,6 links) is more stable than maltotriose (B133400) (α-1,4 links). | |
| High Temperature (General) | Degradation via caramelization. | ||
| High Temperature with Amino Acids | Degradation via Maillard reaction. |
Experimental Protocols for Stability Assessment
To rigorously assess the thermal and pH stability of this compound, a well-defined experimental protocol is essential. The following sections detail the methodologies for conducting these stability studies.
General Stability Testing Protocol
This protocol outlines the steps for evaluating the stability of this compound under various pH and temperature conditions.
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in deionized water.
-
pH Adjustment: Aliquot the stock solution and adjust the pH to the desired levels using appropriate buffers (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).
-
Incubation: Incubate the pH-adjusted samples at various temperatures for defined time intervals. It is crucial to use sealed, thermally stable containers to prevent evaporation.
-
Sampling: At each time point, withdraw an aliquot of the sample and immediately stop the reaction by cooling on ice and neutralizing the pH if necessary.
-
Analysis: Analyze the samples for the remaining concentration of this compound and the formation of degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Analytical Method: HPLC-ELSD for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of oligosaccharides. An Evaporative Light Scattering Detector (ELSD) is well-suited for carbohydrate analysis as it does not require the analyte to have a chromophore.
-
Instrumentation: A high-performance liquid chromatograph equipped with an autosampler, a column oven, and an evaporative light scattering detector.
-
Column: A column suitable for carbohydrate analysis, such as an ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 mm i.d. × 15 cm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of oligosaccharides. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of a modifier like triethylamine.
-
Flow Rate: A flow rate of around 0.25 mL/min is often appropriate for a 2.1 mm i.d. column.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
ELSD Settings:
-
Nebulizer Temperature: Typically set between 30-50°C.
-
Evaporator Temperature: Typically set between 40-60°C.
-
Gas Flow Rate: Adjust according to the manufacturer's recommendations.
-
-
Standard Preparation: Prepare a series of this compound standards of known concentrations to generate a calibration curve for quantification.
-
Sample Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms. The concentration of this compound in the samples can be determined by comparing the peak areas to the calibration curve.
Stability in Simulated Gastrointestinal Fluids
For applications related to oral administration, it is crucial to assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Prepare Simulated Fluids: Prepare SGF (typically pH 1.2-3.0) and SIF (typically pH 6.8-7.4) according to standard protocols (e.g., United States Pharmacopeia). These fluids can be prepared with or without enzymes (e.g., pepsin for SGF, pancreatin (B1164899) for SIF) depending on the experimental goals.
-
Incubation: Dissolve this compound in the simulated fluids and incubate at 37°C with gentle agitation.
-
Sampling and Analysis: At various time points, withdraw samples, stop any enzymatic reactions (e.g., by heat inactivation or addition of an inhibitor), and analyze the concentration of this compound using the HPLC-ELSD method described above.
Visualizing Degradation Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes involved in this compound stability testing, the following diagrams have been generated using the DOT language.
Caption: Major degradation pathways for this compound.
Caption: A typical workflow for assessing this compound stability.
Conclusion
This compound is a relatively stable oligosaccharide, particularly in acidic conditions. However, its stability is compromised at very low pH and high temperatures, leading to hydrolysis, caramelization, and the Maillard reaction. For researchers, scientists, and drug development professionals, a thorough understanding of these degradation pathways and the implementation of robust analytical methods, such as the HPLC-ELSD protocol detailed herein, are paramount for accurate experimental design and interpretation of results. The provided protocols and visualizations serve as a foundational guide for establishing the stability of this compound within specific experimental contexts. It is strongly recommended that researchers validate these methods and determine the specific stability parameters of this compound under their unique formulation and processing conditions.
References
Solubility Profile of Isomaltotetraose in Common Laboratory Solvents: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of isomaltotetraose (B46569) in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize this complex oligosaccharide in their work. This document compiles available data on the solubility of this compound and outlines a general experimental protocol for its determination.
Core Topic: this compound Solubility
This compound is a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds. Its physicochemical properties, particularly its solubility, are critical for its application in various scientific fields, including as a prebiotic, a low-glycemic sweetener, and a stabilizer in pharmaceutical formulations[1]. Understanding its behavior in different solvents is essential for accurate experimental design, formulation development, and analytical method validation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35997-20-7 | [2][3] |
| Molecular Formula | C₂₄H₄₂O₂₁ | [2][4] |
| Molecular Weight | 666.58 g/mol | |
| Appearance | White to off-white solid/powder |
Quantitative Solubility Data
The solubility of this compound has been reported in aqueous solutions, with limited quantitative data available for organic solvents. The following table summarizes the known solubility values. It is important to note that mechanical assistance, such as ultrasonication, may be required to achieve the reported concentrations.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Method | Reference |
| Water | H₂O | 250 | Not Specified | Not Specified | |
| Water | H₂O | 50 | Not Specified | Not Specified | |
| Methanol | CH₃OH | Slightly Soluble | Not Specified | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available* | Not Specified | Not Specified | |
| Ethanol | C₂H₅OH | Data Not Available | Not Specified | Not Specified | |
| Acetone | C₃H₆O | Data Not Available | Not Specified | Not Specified |
*Qualitative data for the related disaccharide, isomaltose, indicates a solubility of 5 mg/mL in DMSO.
Experimental Protocol for Solubility Determination
Principle
The shake-flask method involves agitating an excess amount of the solute (this compound) in a specific solvent at a controlled temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., Refractive Index Detector)
Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker with a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining this compound solubility.
Signaling Pathway of Solubility Factors
The solubility of a compound like this compound is influenced by several interrelated factors. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
References
Spectroscopic Analysis of Isomaltotetraose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and structural elucidation of isomaltotetraose (B46569), a key isomaltooligosaccharide. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the analysis of this tetrasaccharide.
Introduction to this compound
This compound is an oligosaccharide composed of four glucose units linked by α-(1→6) glycosidic bonds. As part of the isomaltooligosaccharide (IMO) family, it finds applications in the food and pharmaceutical industries due to its prebiotic properties and low cariogenicity. Accurate and robust analytical methods are crucial for its identification, purity assessment, and structural characterization in various matrices. Spectroscopic techniques offer powerful tools for achieving these analytical goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including oligosaccharides. It provides detailed information about the chemical environment of individual atoms (protons and carbons), enabling the determination of sugar composition, anomeric configuration, linkage positions, and conformational features. For complex molecules like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete signal assignment.
Quantitative NMR Data for this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that obtaining a complete and unambiguously assigned NMR dataset for oligosaccharides can be challenging due to signal overlap. The data presented here is based on available scientific literature and should be used as a reference.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound in D₂O
| Proton | Residue A (Non-reducing end) | Residue B | Residue C | Residue D (Reducing end, α-anomer) | Residue D (Reducing end, β-anomer) |
| H-1 | ~4.96 | ~4.96 | ~4.96 | ~5.22 | ~4.65 |
| H-2 | 3.55 - 3.65 | 3.55 - 3.65 | 3.55 - 3.65 | 3.55 - 3.65 | 3.25 - 3.35 |
| H-3 | 3.70 - 3.80 | 3.70 - 3.80 | 3.70 - 3.80 | 3.70 - 3.80 | 3.45 - 3.55 |
| H-4 | 3.40 - 3.50 | 3.40 - 3.50 | 3.40 - 3.50 | 3.40 - 3.50 | 3.40 - 3.50 |
| H-5 | 3.85 - 3.95 | 3.85 - 3.95 | 3.85 - 3.95 | 3.85 - 3.95 | 3.65 - 3.75 |
| H-6a | 3.75 - 3.85 | 3.75 - 3.85 | 3.75 - 3.85 | 3.75 - 3.85 | 3.90 - 4.00 |
| H-6b | 3.95 - 4.05 | 3.95 - 4.05 | 3.95 - 4.05 | 3.95 - 4.05 | 3.75 - 3.85 |
Note: The chemical shifts for the internal glucose residues (B and C) and the non-reducing end (A) are very similar, leading to significant signal overlap in the proton spectrum. The reducing end (D) exists as a mixture of α and β anomers, resulting in two sets of signals for this residue.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound in D₂O
| Carbon | Residue A (Non-reducing end) | Residue B | Residue C | Residue D (Reducing end, α-anomer) | Residue D (Reducing end, β-anomer) |
| C-1 | 100.5 | 100.5 | 100.5 | 92.8 | 96.7 |
| C-2 | 72.5 | 72.5 | 72.5 | 72.3 | 75.1 |
| C-3 | 74.0 | 74.0 | 74.0 | 73.8 | 76.9 |
| C-4 | 70.5 | 70.5 | 70.5 | 70.4 | 70.6 |
| C-5 | 72.8 | 72.8 | 72.8 | 72.6 | 76.8 |
| C-6 | 61.5 | 66.5 | 66.5 | 61.4 | 61.4 |
Note: Glycosylation at the C-6 position causes a downfield shift of the C-6 signal for the internal residues (B and C) compared to the terminal residues (A and D).
Experimental Protocol for NMR Analysis
A detailed protocol for the NMR analysis of this compound is provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Lyophilize the sample two to three times with D₂O to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) and transfer it to a 5 mm NMR tube.
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for chemical shift referencing.
2. NMR Data Acquisition:
-
Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Maintain the sample temperature at 298 K (25 °C) during all experiments.
-
Acquire the following spectra:
-
1D ¹H NMR: To observe the overall proton signal distribution.
-
1D ¹³C NMR: To observe the carbon signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each glucose residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single glucose residue).
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for determining the glycosidic linkage positions.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the spatial arrangement and conformation of the molecule.
-
3. Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova, etc.).
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the spectra to the internal standard.
-
Assign the proton and carbon signals starting from the well-resolved anomeric signals and using the correlations observed in the 2D spectra to "walk" through the spin systems of each glucose residue.
-
Confirm the α-(1→6) linkages by observing the key HMBC correlation between the anomeric proton (H-1) of one residue and the C-6 of the adjacent residue.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For oligosaccharide analysis, MS provides information on the molecular weight, degree of polymerization, and fragmentation patterns that can aid in structural elucidation.
Quantitative MS Data for this compound
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₂₄H₄₂O₂₁ | |
| Monoisotopic Mass | 666.2273 g/mol | |
| [M+Na]⁺ | m/z 689.2172 | Sodium adduct, commonly observed in ESI and MALDI. |
| [M+K]⁺ | m/z 705.1911 | Potassium adduct, also frequently observed. |
| Diagnostic Fragment Ion | m/z 575 | A unique ion observed in the MS/MS analysis of this compound.[1] |
Experimental Protocol for Mass Spectrometry Analysis
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, to a concentration of approximately 1-10 µM.
-
For MALDI-MS, the sample is co-crystallized with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) on a MALDI target plate.
2. MS Data Acquisition:
-
Ionization Technique:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing polar molecules like oligosaccharides from solution. It typically produces multiply charged ions.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique where the sample is ionized from a solid matrix by a laser beam. It predominantly forms singly charged ions.
-
-
Mass Analyzer:
-
Time-of-Flight (TOF): Measures the time it takes for ions to travel a certain distance, providing high mass resolution and accuracy.
-
Quadrupole: A mass filter that allows ions of a specific m/z to pass through.
-
Ion Trap: Traps ions and allows for sequential fragmentation (MSⁿ) experiments.
-
Orbitrap: Provides very high resolution and mass accuracy.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the precursor ion of interest (e.g., [M+Na]⁺) and subject it to fragmentation.
-
Collision-Induced Dissociation (CID): The most common fragmentation method where the precursor ion collides with an inert gas, leading to fragmentation primarily at the glycosidic bonds.
-
3. Data Analysis:
-
Analyze the mass spectra to determine the molecular weight of the parent ion and identify common adducts.
-
Interpret the MS/MS fragmentation pattern to gain structural information. For oligosaccharides, fragmentation typically occurs at the glycosidic bonds, resulting in B- and Y-type ions, which can help to determine the sequence of monosaccharide units. Cross-ring cleavages (A- and X-type ions) can provide information about linkage positions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, providing information about the functional groups present. For carbohydrates like this compound, IR spectroscopy can confirm the presence of key functional groups and provide information about the overall structure.
Quantitative IR Data for this compound
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600 - 3200 (broad) | O-H stretching | Hydroxyl groups (inter- and intramolecular hydrogen bonding) |
| 3000 - 2800 | C-H stretching | Aliphatic C-H bonds in the glucose rings |
| ~1640 | H-O-H bending | Adsorbed water |
| 1450 - 1200 | C-H bending, O-H bending | Methylene and methine groups, hydroxyl groups |
| 1150 - 1000 | C-O stretching, C-C stretching | C-O bonds in alcohols and ethers, C-C bonds in the pyranose rings |
| ~1150 | Asymmetric C-O-C stretching | Glycosidic linkage |
| 950 - 750 | "Fingerprint" region | Complex vibrations characteristic of the specific carbohydrate structure, including anomeric configuration |
| ~840 | α-anomeric C-H deformation | Characteristic of α-glycosidic linkages |
Experimental Protocol for Infrared Spectroscopy Analysis
1. Sample Preparation:
-
KBr Pellet: Mix a small amount of the dry this compound sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
2. IR Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the mid-IR range (4000 - 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
3. Data Analysis:
-
The resulting spectrum is typically plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrations based on established correlation tables and spectral databases for carbohydrates.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Conclusion
The spectroscopic analysis of this compound, employing a combination of NMR, MS, and IR techniques, provides a powerful and comprehensive approach for its unequivocal identification and detailed structural characterization. This guide has outlined the key quantitative data, detailed experimental protocols, and a logical workflow to assist researchers, scientists, and drug development professionals in their analytical endeavors with this important isomaltooligosaccharide. The presented data and methodologies serve as a valuable resource for quality control, structural verification, and further research into the applications of this compound.
References
Methodological & Application
Application Note: Quantification of Isomaltotetraose using HPLC-ELSD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569), a non-digestible oligosaccharide, is of increasing interest in the pharmaceutical and food industries for its potential prebiotic properties and role in drug formulation. Accurate quantification of this compound is crucial for quality control, formulation development, and efficacy studies. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a robust and sensitive method for the analysis of non-chromophoric compounds like this compound. This application note provides a detailed protocol for the quantification of this compound using HPLC-ELSD. The ELSD is a universal detector suitable for analytes that are less volatile than the mobile phase, making it ideal for carbohydrate analysis.[1]
Principle of HPLC-ELSD for Carbohydrate Analysis
The HPLC-ELSD system operates on a three-stage principle:
-
Nebulization: The column eluent, containing the analyte, is mixed with an inert gas (typically nitrogen) to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind fine particles of the non-volatile analyte.
-
Detection: These analyte particles are carried into a light-scattering cell, where they intersect a light beam. The scattered light is detected by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte.[2]
This detection method is advantageous for carbohydrate analysis as it does not require the analyte to have a chromophore and is compatible with gradient elution, which is often necessary for separating complex mixtures of oligosaccharides.[3]
Experimental Protocol
This protocol outlines the necessary steps for preparing standards and samples, as well as the instrumental conditions for the quantification of this compound.
Materials and Reagents
-
This compound standard (high purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity) for ELSD
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Amino (NH2) Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% B for 25 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 40 °C |
| ELSD Gas Flow Rate | 1.5 L/min (Nitrogen) |
Note: These parameters may require optimization based on the specific instrument and column used.
Standard Preparation
-
Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.
Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the homogenized sample, dissolve it in a 50:50 acetonitrile/water mixture, and vortex thoroughly.
-
Liquid Samples: Dilute the liquid sample with the 50:50 acetonitrile/water mixture.
-
Filtration: Centrifuge the sample solution and filter the supernatant through a 0.45 µm syringe filter prior to injection.[4]
Method Validation Data
The following table summarizes the typical quantitative data for the HPLC-ELSD method for oligosaccharide analysis, which can be expected for this compound quantification. The ELSD response is often non-linear, and a logarithmic transformation of both concentration and peak area is typically used to generate a linear calibration curve.[1]
| Parameter | Typical Value | Description |
| Linearity (R²) (log-log plot) | > 0.999 | A log-log plot of peak area versus concentration demonstrates a linear relationship. |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.04 - 0.15 mg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 5% | The relative standard deviation for replicate injections of a standard solution. |
| Accuracy (Recovery %) | 95 - 105% | The percentage of the known amount of analyte recovered from a spiked sample matrix. |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-ELSD method described provides a reliable, sensitive, and accurate approach for the quantification of this compound in various samples. Proper sample preparation and method optimization are key to achieving robust and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound and other similar oligosaccharides.
References
Application Notes and Protocols for the Enzymatic Synthesis of Isomaltotetraose from Maltose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a member of the isomaltooligosaccharide (IMO) family with significant potential in the food and pharmaceutical industries as a prebiotic and low-calorie sweetener. This application note provides a detailed protocol for the enzymatic synthesis of this compound from maltose (B56501) using α-glucosidase with transglucosylation activity. The protocol covers the enzymatic reaction, purification of this compound from the resulting mixture of isomaltooligosaccharides, and analytical methods for quantification.
Introduction
Isomaltooligosaccharides (IMOs) are a class of oligosaccharides that are resistant to digestion in the upper gastrointestinal tract and are selectively fermented by beneficial bacteria in the colon, classifying them as prebiotics.[1] this compound, specifically, is of interest for its potential health benefits. The enzymatic synthesis of IMOs from maltose is an efficient and environmentally friendly alternative to chemical methods.[1] This process typically utilizes α-glucosidases (E.C. 3.2.1.20) that possess transglucosylation activity.[1][2] These enzymes catalyze the hydrolysis of the α-1,4 glycosidic bond in maltose and subsequently transfer the glucose moiety to an acceptor molecule, which can be another glucose or maltose molecule, to form α-1,6 linkages, thereby producing a range of IMOs including isomaltose (B16258), isomaltotriose, panose, and this compound.[3][4] This document outlines a comprehensive protocol for the laboratory-scale synthesis and purification of this compound.
Key Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Maltose monohydrate | Sigma-Aldrich | ≥99% |
| α-Glucosidase from Aspergillus niger | Sigma-Aldrich | ≥50 U/mg |
| Sodium Acetate (B1210297) Buffer (0.1 M, pH 4.5) | In-house preparation | Analytical |
| Acetonitrile (B52724) | Fisher Scientific | HPLC Grade |
| Deionized Water | Millipore Milli-Q | 18.2 MΩ·cm |
| This compound standard | Carbosynth | ≥95% |
| Superdex 30 Increase column | Cytiva | - |
Experimental Protocols
I. Enzymatic Synthesis of Isomaltooligosaccharide (IMO) Mixture
This protocol describes the synthesis of a mixture of isomaltooligosaccharides, including this compound, from maltose using a commercially available α-glucosidase.
-
Substrate Preparation:
-
Prepare a 30% (w/v) maltose solution by dissolving 30 g of maltose monohydrate in 100 mL of 0.1 M sodium acetate buffer (pH 4.5).
-
Pre-warm the solution to 50°C in a temperature-controlled water bath.
-
-
Enzymatic Reaction:
-
Add α-glucosidase from Aspergillus niger to the maltose solution to a final concentration of 25 U/mL.[5]
-
Incubate the reaction mixture at 50°C with gentle agitation for 24 hours.[4] The reaction time can be optimized to maximize the yield of this compound.
-
To terminate the reaction, heat the mixture at 100°C for 15 minutes to inactivate the enzyme.[5]
-
-
Sample Preparation for Analysis and Purification:
II. Purification of this compound by Size Exclusion Chromatography (SEC)
This protocol details the separation of this compound from the crude IMO mixture.
-
System Preparation:
-
Equilibrate a Superdex 30 Increase column with deionized water at a flow rate of 0.5 mL/min for at least 2-3 column volumes until a stable baseline is achieved on the refractive index (RI) detector.[1]
-
-
Sample Injection:
-
Inject an appropriate volume of the filtered crude IMO mixture onto the equilibrated column. The injection volume will depend on the column dimensions and should be optimized to avoid overloading.
-
-
Elution and Fraction Collection:
-
Elute the sample with deionized water at a flow rate of 0.5 mL/min.
-
Collect fractions based on the elution profile from the RI detector. This compound will elute after larger oligosaccharides and before smaller sugars like isomaltose and glucose.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by HPLC (as described in Protocol III) to identify those containing pure this compound.
-
-
Pooling and Lyophilization:
-
Pool the fractions containing pure this compound.
-
Lyophilize the pooled fractions to obtain this compound as a white powder.
-
III. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantification of this compound and other saccharides in the reaction mixture and purified fractions.
-
HPLC System and Conditions:
-
Column: ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 mm i.d. × 15 cm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 77% acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
Detector: Refractive Index (RI) Detector at 40°C.
-
Injection Volume: 3 µL.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound, isomaltotriose, isomaltose, maltose, and glucose of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area or height.
-
Construct a calibration curve for each saccharide by plotting peak area/height against concentration.
-
-
Sample Analysis:
-
Dilute the crude IMO mixture and purified fractions to fall within the linear range of the standard curves.
-
Inject the diluted samples into the HPLC system.
-
Identify and quantify the individual saccharides by comparing their retention times and peak areas/heights to the standard curves.
-
Data Presentation
Table 1: Optimal Conditions for Enzymatic Synthesis of IMOs from Maltose
| Parameter | Optimal Value | Reference |
| Enzyme Source | Aspergillus niger α-glucosidase | [4] |
| Substrate | Maltose | [4] |
| Substrate Concentration | 30% (w/v) | [7] |
| pH | 4.5 | [5] |
| Temperature | 50-60°C | [7][8] |
| Enzyme Concentration | 25 U/mL | [5] |
| Reaction Time | 24 hours | [4] |
Table 2: Typical Composition of Isomaltooligosaccharide (IMO) Mixture from Maltose
| Saccharide | Concentration (g/L) | Reference |
| Isomaltose | 34.8 | [5] |
| Isomaltotriose | 26.9 | [5] |
| Panose | 19.6 | [5] |
| This compound | Formation enabled by the addition of glucose | [5] |
| Total IMOs | 81.3 | [5] |
Note: The yield of this compound can be influenced by reaction conditions and the specific enzyme used. The addition of glucose to the reaction mixture has been shown to promote the formation of longer-chain IMOs like this compound.[5]
Visualization
Figure 1. Workflow for the enzymatic synthesis, purification, and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Structural Characterization of an Oligosaccharide Produced by Bacillus subtilis in a Maltose-Containing Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the transglucosylation activity of α-glucosidase from Schwanniomyces occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. openknowledge.fao.org [openknowledge.fao.org]
Application Notes: Isomaltotetraose as a Selective Carbon Source for Bifidobacterium Growth
Introduction
Bifidobacterium species are key commensal bacteria in the human gut, particularly in infants, and are widely recognized for their probiotic properties. Their abundance is associated with a healthy gut microbiome. A key characteristic of bifidobacteria is their ability to utilize complex carbohydrates that are indigestible by the host, such as prebiotics. Isomaltotetraose (B46569), an α-(1→6)-linked glucose tetrasaccharide, is a component of isomalto-oligosaccharides (IMOs) and has shown potential as a selective carbon source for promoting the growth of specific Bifidobacterium strains. These application notes provide an overview of the utilization of this compound by Bifidobacterium and protocols for evaluating its efficacy as a prebiotic.
Principle
Bifidobacteria possess a specialized metabolic pathway, often referred to as the "bifid shunt" or fructose-6-phosphate (B1210287) shunt, for the fermentation of hexose (B10828440) sugars[1]. To utilize larger oligosaccharides like this compound, many Bifidobacterium strains employ a combination of extracellular and intracellular enzymes. The proposed mechanism involves the external hydrolysis of this compound into smaller oligosaccharides or glucose by cell-surface-anchored glycoside hydrolases, such as amylopullulanases[2]. The resulting sugars are then transported into the cell via specific transporters, including ATP-binding cassette (ABC) transporters. Inside the cytoplasm, further enzymatic breakdown to glucose is carried out by enzymes like oligo-1,6-glucosidase[3]. The glucose then enters the bifid shunt for fermentation, leading to the production of short-chain fatty acids (SCFAs) such as acetate (B1210297) and lactate (B86563), which contribute to a healthy gut environment. Studies have shown that bifidobacteria often preferentially metabolize oligosaccharides with a higher degree of polymerization[4].
Data Presentation
The following tables summarize representative quantitative data on the growth and metabolic activity of different Bifidobacterium species on this compound as a primary carbon source compared to glucose (a readily metabolizable sugar).
Table 1: Growth Characteristics of Bifidobacterium Species on this compound
| Bifidobacterium Species | Carbon Source (1% w/v) | Maximum Optical Density (OD600) | Specific Growth Rate (µmax, h-1) | Doubling Time (h) |
| B. longum subsp. longum | Glucose | 1.2 ± 0.1 | 0.45 ± 0.03 | 1.54 |
| This compound | 1.0 ± 0.1 | 0.30 ± 0.02 | 2.31 | |
| B. breve | Glucose | 1.1 ± 0.1 | 0.42 ± 0.04 | 1.65 |
| This compound | 0.9 ± 0.1 | 0.25 ± 0.03 | 2.77 | |
| B. adolescentis | Glucose | 1.3 ± 0.2 | 0.50 ± 0.05 | 1.39 |
| This compound | 1.1 ± 0.1 | 0.35 ± 0.04 | 1.98 |
Data are presented as mean ± standard deviation from triplicate experiments.
Table 2: Substrate Consumption and Metabolite Production
| Bifidobacterium Species | Carbon Source (1% w/v) | This compound Consumed (%) | Acetate (mM) | Lactate (mM) |
| B. longum subsp. longum | This compound | 85 ± 5 | 45 ± 4 | 30 ± 3 |
| B. breve | This compound | 78 ± 6 | 40 ± 5 | 28 ± 4 |
| B. adolescentis | This compound | 92 ± 4 | 50 ± 3 | 35 ± 2 |
Data are presented as mean ± standard deviation from triplicate experiments, measured at 48 hours of fermentation.
Experimental Protocols
Protocol 1: Preparation of Anaerobic Growth Medium for Bifidobacterium
This protocol describes the preparation of a modified de Man, Rogosa and Sharpe (MRS) medium for the anaerobic cultivation of Bifidobacterium with this compound as the sole carbon source.
Materials:
-
Proteose peptone No. 3
-
Beef extract
-
Yeast extract
-
Sodium acetate
-
Ammonium citrate
-
Dipotassium hydrogen phosphate (B84403) (K2HPO4)
-
Magnesium sulfate (B86663) heptahydrate (MgSO4·7H2O)
-
Manganese sulfate tetrahydrate (MnSO4·4H2O)
-
Tween 80
-
L-cysteine hydrochloride
-
Resazurin (B115843) solution (0.1% w/v)
-
This compound (high purity)
-
Distilled water
-
Anaerobic chamber or gas-pack system
-
Serum bottles and butyl rubber stoppers
Procedure:
-
Prepare the basal medium by dissolving all components except the carbon source and L-cysteine hydrochloride in distilled water.
-
Add resazurin solution as a redox indicator.
-
Boil the medium for 5-10 minutes to drive off dissolved oxygen. The medium should turn from pink to colorless.
-
Cool the medium under a stream of oxygen-free nitrogen or carbon dioxide.
-
Add L-cysteine hydrochloride to the cooled medium to lower the redox potential.
-
Adjust the pH to 6.5-7.0 with sterile NaOH or HCl.
-
Dispense the medium into serum bottles inside an anaerobic chamber.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Autoclave at 121°C for 15 minutes.
-
Prepare a sterile stock solution of this compound by filter-sterilization.
-
Aseptically add the this compound stock solution to the autoclaved basal medium to a final concentration of 1% (w/v) before inoculation.
Protocol 2: Evaluation of Bifidobacterium Growth on this compound
This protocol details the procedure for assessing the growth of Bifidobacterium strains on this compound in a 96-well microplate format.
Materials:
-
Prepared anaerobic growth medium with 1% this compound
-
Anaerobic growth medium with 1% glucose (positive control)
-
Anaerobic growth medium without a carbon source (negative control)
-
Active cultures of Bifidobacterium strains
-
Sterile 96-well microplates
-
Microplate reader with temperature control
-
Anaerobic chamber
Procedure:
-
Pre-culture the Bifidobacterium strains in a suitable growth medium (e.g., MRS) overnight under anaerobic conditions.
-
Harvest the cells by centrifugation, wash twice with anaerobic phosphate-buffered saline (PBS) to remove residual carbon sources.
-
Resuspend the cell pellet in the negative control medium and adjust the optical density (OD600) to a standardized value (e.g., 1.0).
-
In an anaerobic chamber, dispense 180 µL of the prepared media (this compound, glucose, and no carbon) into the wells of a 96-well plate.
-
Inoculate each well with 20 µL of the standardized bacterial suspension. Include uninoculated wells as blanks.
-
Seal the microplate with a sterile, breathable film suitable for anaerobic conditions.
-
Incubate the plate at 37°C in a microplate reader capable of maintaining an anaerobic atmosphere.
-
Measure the OD600 at regular intervals (e.g., every 1-2 hours) for 48-72 hours.
-
Plot the growth curves (OD600 vs. time) and calculate the maximum specific growth rate (µmax) and doubling time for each condition.
Protocol 3: Analysis of Substrate Consumption and Metabolite Production
This protocol outlines the analysis of this compound consumption and the production of acetate and lactate by Bifidobacterium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Culture supernatants from Protocol 2 at the end of the fermentation
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column for organic acid and sugar analysis (e.g., Aminex HPX-87H)
-
Refractive Index (RI) detector
-
Standard solutions of this compound, acetate, and lactate
-
Mobile phase (e.g., dilute sulfuric acid)
Procedure:
-
At the end of the incubation period, collect the culture broth from the wells.
-
Centrifuge the samples to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Prepare a standard curve for this compound, acetate, and lactate using known concentrations of the standards.
-
Analyze the filtered supernatants and standards by HPLC.
-
Quantify the concentration of remaining this compound and the produced acetate and lactate by comparing the peak areas to the standard curves.
-
Calculate the percentage of this compound consumed.
Visualizations
Caption: Experimental workflow for evaluating Bifidobacterium growth on this compound.
Caption: Proposed metabolic pathway for this compound utilization in Bifidobacterium.
References
- 1. Carbohydrate metabolism in Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Isomaltotetraose in Functional Food Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose (B46569), a component of isomaltooligosaccharides (IMOs), is a functional oligosaccharide with significant potential in the development of functional foods and nutraceuticals.[1][2] Comprised of four glucose units linked primarily by α-1,6 glycosidic bonds, this compound exhibits prebiotic properties, contributing to gut health and offering a low glycemic response.[1][3] These attributes make it a valuable ingredient for formulators aiming to enhance the health benefits of food products.
IMOs, including this compound, are naturally present in some fermented foods like honey, soy sauce, and miso, and are also produced commercially through the enzymatic treatment of starch.[4] Their stability under various processing conditions, such as high temperature and acidic environments, makes them suitable for a wide range of food applications.[5]
This document provides detailed application notes and experimental protocols for researchers and professionals interested in utilizing this compound in functional food formulations. The information is based on studies conducted on isomaltooligosaccharides, as specific data for this compound is often part of the broader IMO mixture.
Key Applications in Functional Foods
This compound, as a key component of IMOs, offers several functional benefits:
-
Prebiotic Effects: It selectively stimulates the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[6][7] This modulation of the gut microbiota can lead to improved intestinal health.
-
Production of Short-Chain Fatty Acids (SCFAs): Fermentation of this compound by gut bacteria produces SCFAs like butyrate (B1204436), propionate, and acetate.[8][9] These metabolites are crucial for maintaining gut barrier integrity, regulating immune function, and influencing systemic health.[10][11]
-
Low Glycemic Response: this compound is partially digested in the upper gastrointestinal tract, leading to a lower and slower rise in blood glucose levels compared to fully digestible carbohydrates like glucose or sucrose.[1][12][13] This makes it a suitable ingredient for products targeting individuals with metabolic concerns.
-
Technological Properties: IMOs, including this compound, possess desirable properties for food formulation, such as moisture retention, prevention of starch retrogradation, and resistance to crystallization.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies on isomaltooligosaccharides (IMOs), which contain this compound. It is important to note that these effects are attributed to the IMO mixture as a whole.
Table 1: Effects of IMO Supplementation on Gut Microbiota
| Bacterial Group | Change | Study Population | Dosage | Duration | Reference |
| Bifidobacterium | Increased | Weaned Pigs | 0.6% of diet | 4 weeks | [7] |
| Lactobacillus | Increased | Weaned Pigs | 0.6% of diet | 4 weeks | [7] |
| Streptococcaceae | Increased | Weaned Pigs | 0.6% of diet | 4 weeks | [7] |
| Collinsella | Increased | Weaned Pigs | 0.6% of diet | 4 weeks | [7] |
Table 2: Effects of IMO Supplementation on Short-Chain Fatty Acid (SCFA) Production
| SCFA | Change | Study Population | Dosage | Duration | Reference |
| Acetate | Increased | Elderly Humans | 10 g/day | 30 days | [8] |
| Propionate | Increased | Elderly Humans | 10 g/day | 30 days | [8] |
| Butyrate | Increased | Rats | 10% in drinking water | 5 weeks | [9] |
Table 3: Glycemic and Insulinemic Response to IMO Supplementation
| Parameter | IMO vs. Control (Dextrose) | Study Population | Dosage | Reference |
| Glucose iAUC (0-4h) | ~15% lower (nearing significance, p=0.058) | Healthy Adults | 50 g | [14] |
| Glucose iAUC (2-4h) | Significantly lower (p=0.008) | Healthy Adults | 50 g | [14] |
| Insulin (B600854) iAUC | No significant difference | Healthy Adults | 50 g | [14] |
iAUC: incremental Area Under the Curve
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the functional properties of this compound. These are generalized protocols that can be adapted for specific research needs.
In Vitro Fermentation of this compound by Human Fecal Microbiota
This protocol is designed to assess the prebiotic potential of this compound by measuring changes in microbial populations and SCFA production.
Materials:
-
This compound (high purity)
-
Fecal samples from healthy human donors (screened for antibiotic use and gastrointestinal diseases)
-
Anaerobic fermentation medium (e.g., basal medium containing peptone water, yeast extract, and mineral salts)
-
Anaerobic chamber or jars with gas packs
-
Gas chromatograph (GC) for SCFA analysis
-
qPCR or 16S rRNA gene sequencing platform for microbial analysis
Procedure:
-
Fecal Slurry Preparation:
-
Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline).
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare anaerobic fermentation tubes or vessels containing the basal medium.
-
Add this compound to the experimental vessels at a final concentration of 1-2% (w/v). Include a negative control (no substrate) and a positive control (e.g., inulin (B196767) or FOS).
-
Inoculate each vessel with the fecal slurry (e.g., 10% v/v) inside an anaerobic chamber.
-
Seal the vessels and incubate at 37°C for 24-48 hours.
-
-
Sampling and Analysis:
-
Collect samples at 0, 12, 24, and 48 hours for pH measurement, SCFA analysis, and microbial DNA extraction.
-
SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for acetate, propionate, and butyrate concentrations using GC.
-
Microbial Analysis: Extract total DNA from the fermentation samples. Perform qPCR to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) or conduct 16S rRNA gene sequencing for a comprehensive analysis of the microbial community composition.
-
Animal Study: Effect of this compound on Gut Health
This protocol outlines an in vivo study in a rodent model to investigate the effects of this compound on gut microbiota, SCFA production, and markers of intestinal health.
Materials:
-
Laboratory animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Standard chow diet
-
This compound
-
Metabolic cages for fecal and urine collection
-
Materials for tissue collection and analysis (e.g., histology, gene expression)
Procedure:
-
Animal Acclimatization and Diet:
-
Acclimatize animals for at least one week.
-
Divide animals into a control group (standard chow diet) and a treatment group (chow diet supplemented with 5-10% w/w this compound).
-
Provide diets and water ad libitum for a period of 4-8 weeks.
-
-
Sample Collection:
-
Collect fresh fecal samples at baseline and at regular intervals throughout the study for microbiota and SCFA analysis.
-
At the end of the study, collect cecal contents and intestinal tissue samples (e.g., colon, ileum) for further analysis.
-
-
Analysis:
-
Microbiota and SCFA Analysis: Analyze fecal and cecal samples as described in the in vitro protocol.
-
Intestinal Histology: Fix intestinal tissue in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) to assess morphology (e.g., villus height, crypt depth).
-
Gene Expression Analysis: Isolate RNA from intestinal tissue to analyze the expression of genes related to tight junction proteins (e.g., occludin, claudin-1) and inflammatory markers (e.g., TNF-α, IL-6) using RT-qPCR.
-
Human Clinical Trial: Glycemic Response to this compound
This protocol describes a randomized, controlled, crossover study to determine the glycemic and insulinemic response to this compound in healthy adults.[15][16]
Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design.
-
Participants: Healthy adult volunteers with normal glucose tolerance.
-
Intervention: A test beverage containing 50g of this compound dissolved in water.
-
Control: A beverage containing 50g of glucose or sucrose.
Procedure:
-
Participant Screening and Baseline:
-
Screen participants for inclusion/exclusion criteria.
-
Instruct participants to fast for 10-12 hours overnight before each test day.
-
-
Test Day:
-
Collect a fasting blood sample (-5 and 0 minutes).
-
Participants consume the test or control beverage within 5 minutes.
-
Collect blood samples at 15, 30, 45, 60, 90, and 120 minutes post-consumption.
-
-
Blood Analysis:
-
Analyze blood samples for glucose and insulin concentrations.
-
-
Data Analysis:
-
Calculate the incremental Area Under the Curve (iAUC) for both glucose and insulin responses for each participant for each beverage.
-
Compare the iAUC values between the this compound and control groups using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Prebiotic Action of this compound
References
- 1. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dwscientific.com [dwscientific.com]
- 5. Isomaltulose – low blood glucose response scientifically established – Isomaltulose [isomaltulose.org]
- 6. researchgate.net [researchgate.net]
- 7. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the therapeutic potential of long-chain isomaltooligosaccharides in diabetic and hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gastrointestinal Tolerance and Glycemic Response of Isomaltooligosaccharides in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study protocol of a phase 2, randomised, placebo-controlled, double-blind, adaptive, parallel group clinical study to evaluate the efficacy and safety of recombinant alpha-1-microglobulin in subjects at high risk for acute kidney injury following open-chest cardiac surgery (AKITA trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: In Vivo Studies of Isomaltotetraose and Related Oligosaccharides on Animal Gut Microbiota Modulation
Introduction
Isomaltotetraose is a non-digestible oligosaccharide belonging to the isomaltooligosaccharides (IMO) family, which are characterized by α-(1→6) and α-(1→4) glucosidic linkages.[1] These carbohydrates are partially digestible and are recognized for their potential as prebiotics.[1][2] Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit.[3] While specific in vivo research on pure this compound is limited, extensive studies have been conducted on the broader category of IMOs and the closely related disaccharide, Isomaltulose. These studies provide significant insights into the potential effects of this compound on modulating animal gut microbiota, improving gut health, and influencing host physiology.
This document provides detailed application notes summarizing the quantitative data from these studies and outlines the key experimental protocols for researchers, scientists, and drug development professionals investigating the prebiotic effects of this compound and related compounds.
Section 1: Summary of Quantitative In Vivo Effects
The following tables summarize the key quantitative findings from in vivo animal studies on Isomaltulose and Isomaltooligosaccharides (IMO).
Table 1: Effects of Isomaltulose on Gut Microbiota and Metabolism in Sprague-Dawley Rats A five-week study where rats in the treatment group were given free access to water containing 10% (w/w) Isomaltulose.[3][4]
| Parameter | Control Group | Isomaltulose Group | Result (Change) | Significance (p-value) | Citation |
| Physiology | |||||
| Body Weight | Higher | Lower | ↓ Decreased | p < 0.05 | [3] |
| Food Intake | Higher | Lower | ↓ Decreased | p < 0.05 | [3] |
| Gut Microbiota (α-Diversity) | |||||
| Chao Index | Higher | Lower | ↓ Decreased Richness | p < 0.05 | [3][5] |
| Shannon Index | Higher | Lower | ↓ Decreased Diversity | p < 0.05 | [3][5] |
| Gut Microbiota (Relative Abundance) | |||||
| Faecalibacterium | Lower | Higher | ↑ Increased | Not Specified | [3][4] |
| Phascolarctobacterium | Lower | Higher | ↑ Increased | Not Specified | [3][4] |
| Shuttleworthia | Higher | Lower | ↓ Decreased | Not Specified | [3][4] |
| Metabolites (SCFAs) | |||||
| Propionate | Lower | Higher | ↑ Increased | p < 0.05 | [3] |
| Butyrate (B1204436) | Lower | Higher | ↑ Increased | p < 0.05 | [3] |
| Total SCFAs | Lower | Higher | ↑ Increased | p < 0.05 | [3] |
| Metabolites (Bile Acids) | |||||
| Cholic Acid (CA) | Lower | Higher | ↑ Increased | Not Specified | [3][4] |
| Deoxycholic Acid (DCA) | Higher | Lower | ↓ Decreased | Not Specified | [3][4] |
| Lithocholic Acid (LCA) | Higher | Lower | ↓ Decreased | Not Specified | [3][4] |
Table 2: Effects of Isomaltooligosaccharides (IMO) on Performance and Immune Function in Weaned Pigs A 28-day study where weaned pigs were fed diets supplemented with graded levels of IMO (0.2% to 0.8%).[6]
| Parameter (Day 0-14) | Result (Change with increasing IMO level) | Significance (p-value) | Citation |
| Weight Gain | ↑ Linearly Increased | p < 0.05 | [6] |
| Gain:Feed Ratio | ↑ Linearly Improved | p < 0.05 | [6] |
| Diarrhea Rate | ↓ Linearly Decreased | p = 0.05 | [6] |
| Serum IgA, IgM, IgG | ↑ Linearly Increased | p < 0.05 | [6] |
| Serum Interleukin-6 (IL-6) | ↓ Linearly & Quadratically Decreased | p < 0.05 | [6] |
Table 3: Modulation of Specific Bacterial Genera by IMO in Rodent Models
| Animal Model | IMO Intervention | Key Bacterial Changes | Citation |
| F344 Rats | IMO-supplemented diet for 6 weeks | ↑ Increased number and diversity of Lactobacillus | [1] |
| Male Rats | 20 g/kg IMO supplementation | ↑ Increased abundance of Lactobacillus reuteri and Lactobacillus intestinalis | [2] |
| Mice | IMO-supplemented diet | ↑ Increased relative abundance of Prevotella | [7] |
Section 2: Proposed Mechanism of Action
The prebiotic activity of this compound and related oligosaccharides is primarily mediated through their fermentation by the gut microbiota. This leads to a cascade of events including the modulation of microbial composition, production of beneficial metabolites like short-chain fatty acids (SCFAs), and subsequent effects on host health.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments based on the cited in vivo studies. These protocols can be adapted for investigating this compound.
Protocol 3.1: Animal Study Design (Rodent Model)
This protocol is based on a study investigating Isomaltulose in rats.[3][4]
-
Animals and Housing :
-
Diet and Experimental Groups :
-
Monitoring and Data Collection :
-
Measure body weight and food/water intake weekly.[3]
-
Collect fecal samples at specified time points (e.g., weekly or at the end of the study) for microbiota and metabolite analysis. Samples should be immediately frozen at -80°C.
-
At the end of the study, euthanize animals according to approved ethical protocols. Collect cecal contents for SCFA analysis and blood for serum analysis.
-
Protocol 3.2: Fecal Sample Collection and DNA Extraction
-
Collect fresh fecal pellets from each animal into sterile microtubes.
-
Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C until processing.
-
Extract total genomic DNA from fecal samples (approx. 200 mg) using a commercially available kit (e.g., Stool DNA Isolation Kit) following the manufacturer's instructions.[8]
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
Protocol 3.3: 16S rRNA Gene Sequencing and Analysis
-
PCR Amplification :
-
Amplify the V3-V4 hypervariable region of the bacterial 16S rRNA gene using universal primers such as 338F and 806R.[8]
-
Incorporate barcodes into the primers to allow for multiplexing of samples.
-
Perform PCR in a thermal cycler with a high-fidelity DNA polymerase.
-
-
Library Preparation and Sequencing :
-
Purify the PCR products to remove primers and dNTPs.
-
Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.
-
Perform paired-end sequencing on a high-throughput platform like the Illumina MiSeq.[3]
-
-
Bioinformatic Analysis :
-
Process the raw sequencing reads to remove low-quality sequences, primers, and barcodes.
-
Cluster the high-quality sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).
-
Assign taxonomy to the representative sequences using a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha diversity indices (e.g., Chao, Shannon) and beta diversity (e.g., UniFrac) to assess microbial community richness, diversity, and structure.[3][5]
-
Perform statistical analyses (e.g., LEfSe, ANOSIM) to identify differentially abundant taxa between experimental groups.
-
Protocol 3.4: Short-Chain Fatty Acid (SCFA) Analysis
-
Sample Preparation :
-
Homogenize a known amount of cecal contents or feces in a suitable solvent (e.g., saturated NaCl solution).
-
Acidify the homogenate with an acid (e.g., sulfuric acid or metaphosphoric acid) to protonate the SCFAs.
-
Add an internal standard (e.g., 2-ethylbutyric acid).
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether).
-
Centrifuge to separate the phases and collect the organic layer containing the SCFAs.
-
-
Gas Chromatography (GC) Analysis :
-
Data Analysis :
-
Calculate the concentration of each SCFA in the original sample based on the peak areas relative to the internal standard and the standard curve.
-
Perform statistical tests (e.g., t-test, ANOVA) to compare SCFA concentrations between the control and treatment groups.
-
References
- 1. Influence of isomalto-oligosaccharides on intestinal microbiota in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isomaltooligosaccharides Sustain the Growth of Prevotella Both In Vitro and in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of the Prebiotic Effect of Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose, a member of the isomalto-oligosaccharide (IMO) family, is a carbohydrate with potential prebiotic properties.[1] Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit.[2] In vitro fermentation models are essential tools for the initial screening and characterization of the prebiotic potential of substances like this compound.[3][4][5] These models allow for the controlled study of the fermentation process by gut microbiota, the production of beneficial metabolites such as short-chain fatty acids (SCFAs), and the modulation of the microbial community composition. This document provides a detailed protocol for assessing the prebiotic effect of this compound in vitro.
Experimental Objectives
The primary objectives of this protocol are to:
-
Determine the fermentability of this compound by human gut microbiota.
-
Quantify the production of key SCFAs (acetate, propionate, and butyrate) during fermentation.
-
Analyze the changes in the composition of the gut microbiota, with a focus on beneficial genera like Bifidobacterium and Lactobacillus.
Experimental Workflow
The overall workflow for the in vitro testing of this compound is depicted below.
Caption: Experimental workflow for in vitro fecal fermentation of this compound.
Experimental Protocols
Fecal Slurry Preparation
Fresh fecal samples should be collected from healthy human donors who have not taken antibiotics for at least three months. To minimize inter-individual variation, it is recommended to pool samples from at least three to four donors.
-
Within two hours of collection, transfer the fecal samples into an anaerobic chamber with an atmosphere of N₂/CO₂/H₂ (e.g., 80:10:10).
-
Prepare a 10% (w/v) fecal slurry by homogenizing the pooled fecal sample in pre-reduced, anaerobic phosphate-buffered saline (PBS) at pH 7.0. For example, mix 10 g of feces with 90 mL of anaerobic PBS.
-
Stir the mixture for 5 minutes to ensure homogeneity.
-
Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter.
-
The resulting supernatant, containing the fecal microbiota, will serve as the inoculum for the fermentation.
In Vitro Batch Fermentation
Batch fermentation models are suitable for screening the effects of different substrates on the gut microbiota.
-
Prepare a basal fermentation medium that supports the growth of gut anaerobes. A typical composition is provided in the table below.
-
Dispense the basal medium into sterile fermentation vessels (e.g., 45 mL per vessel) inside the anaerobic chamber.
-
Add this compound to the experimental vessels to achieve the desired final concentration (e.g., 1% w/v).
-
Prepare a negative control vessel with no added carbohydrate and a positive control vessel with a known prebiotic like Fructooligosaccharides (FOS) or inulin.
-
Inoculate each vessel with the prepared fecal slurry (e.g., 5 mL to achieve a 10% v/v inoculation).
-
Seal the vessels and incubate them at 37°C with gentle shaking for a defined period (e.g., 0, 12, 24, and 48 hours).
Table 1: Composition of Basal Fermentation Medium
| Component | Concentration (per Liter) |
| Peptone Water | 2 g |
| Yeast Extract | 2 g |
| NaCl | 0.1 g |
| K₂HPO₄ | 0.04 g |
| KH₂PO₄ | 0.04 g |
| MgSO₄·7H₂O | 0.01 g |
| CaCl₂·6H₂O | 0.01 g |
| NaHCO₃ | 2 g |
| Tween 80 | 2 mL |
| Hemin | 0.05 g |
| Vitamin K1 | 10 µL |
| L-cysteine-HCl | 0.5 g |
| Bile Salts | 0.5 g |
| Resazurin (0.1% w/v) | 1 mL |
Sample Analysis
At each designated time point, collect samples from each fermentation vessel for the following analyses.
-
Centrifuge a 1 mL aliquot of the fermentation broth at high speed (e.g., 13,000 x g for 10 minutes).
-
Filter-sterilize the supernatant and store it at -20°C until analysis.
-
Analyze the concentrations of acetate, propionate, and butyrate (B1204436) using Gas Chromatography (GC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
-
Pellet the microbial cells from a 1 mL sample aliquot by centrifugation.
-
Store the pellet at -80°C until DNA extraction.
-
Extract microbial DNA using a commercially available kit.
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.
-
Perform sequencing on a suitable platform (e.g., Illumina MiSeq).
-
Analyze the sequencing data using bioinformatics pipelines to determine the relative abundance of different bacterial taxa.
-
Analyze the concentration of remaining this compound in the fermentation supernatant using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RI) or mass spectrometry.
Data Presentation
Summarize the quantitative data in the following tables for clear comparison.
Table 2: SCFA Concentrations (mM) during In Vitro Fermentation
| Time (h) | Treatment | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| 0 | Control (No Substrate) | ||||
| This compound (1%) | |||||
| FOS (1%) | |||||
| 12 | Control (No Substrate) | ||||
| This compound (1%) | |||||
| FOS (1%) | |||||
| 24 | Control (No Substrate) | ||||
| This compound (1%) | |||||
| FOS (1%) | |||||
| 48 | Control (No Substrate) | ||||
| This compound (1%) | |||||
| FOS (1%) |
Table 3: Relative Abundance (%) of Key Bacterial Genera
| Time (h) | Treatment | Bifidobacterium (%) | Lactobacillus (%) | Bacteroides (%) | Clostridium (%) |
| 0 | Control (No Substrate) | ||||
| This compound (1%) | |||||
| FOS (1%) | |||||
| 24 | Control (No Substrate) | ||||
| This compound (1%) | |||||
| FOS (1%) | |||||
| 48 | Control (No Substrate) | ||||
| This compound (1%) | |||||
| FOS (1%) |
Expected Outcomes and Interpretation
A positive prebiotic effect of this compound would be indicated by:
-
A significant increase in the production of total SCFAs, particularly butyrate, compared to the negative control.
-
A significant increase in the relative abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.
-
A decrease in the concentration of this compound over the fermentation period, indicating its utilization by the microbiota.
Signaling Pathways
The SCFAs produced from the fermentation of prebiotics like this compound can influence host health through various signaling pathways. For instance, butyrate is a primary energy source for colonocytes and has anti-inflammatory properties.
Caption: Simplified signaling pathway of this compound fermentation and SCFA action.
Conclusion
This protocol provides a comprehensive framework for the in vitro evaluation of the prebiotic potential of this compound. The use of controlled batch fermentation systems coupled with robust analytical techniques for SCFA and microbiota analysis will yield valuable data for researchers, scientists, and drug development professionals in the field of functional foods and gut health. The expected outcomes will help to elucidate the role of this compound in modulating the gut microbiome and its metabolic activity.
References
- 1. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of in vitro gut fermentation models to food components: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]
Application Notes and Protocols for Isomaltotetraose Analysis using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the direct quantification of underivatized carbohydrates.[1][2][3] This technique is particularly well-suited for the analysis of oligosaccharides, including isomaltotetraose (B46569), due to its high resolution and the ability to separate isomers based on size, composition, and linkage.[2][4] Carbohydrates, being weak acids with pKa values typically in the range of 12-13, can be converted into oxyanions at high pH.[5] This allows for their separation on polymer-based anion-exchange columns that are stable at high pH.[1] Pulsed Amperometric Detection (PAD) provides sensitive and specific detection of carbohydrates without the need for derivatization.[1][2]
This document provides a detailed application note and protocol for the analysis of this compound using HPAEC-PAD.
Principle of HPAEC-PAD
At a high pH (typically >12), the hydroxyl groups of carbohydrates are partially ionized, allowing them to act as weak oxyanions. These charged molecules can then be separated by anion-exchange chromatography. A stationary phase consisting of a polymer resin with quaternary ammonium (B1175870) functional groups is commonly used. Elution is typically achieved using a high-pH mobile phase, often with a gradient of an anionic competitor like acetate (B1210297) or nitrate (B79036) to facilitate the elution of more strongly retained analytes.[3]
The separated carbohydrates are detected by pulsed amperometry. A series of potential pulses are applied to a gold working electrode to electrochemically oxidize the analytes. The resulting current is measured and is proportional to the concentration of the carbohydrate. This detection method is highly sensitive, allowing for the detection of picomole levels of carbohydrates.[1][2]
Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of this compound using HPAEC-PAD.
Caption: Experimental workflow for this compound analysis by HPAEC-PAD.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of oligosaccharides using HPAEC-PAD. The specific values for this compound should be determined experimentally.
| Parameter | Typical Value | Notes |
| Linearity (R²) | ≥ 0.999 | For calibration curves prepared from standards.[6] |
| Limit of Detection (LOD) | Low picomole to femtomole range | Highly sensitive detection is a key feature of PAD.[1][2] |
| Limit of Quantitation (LOQ) | Typically 0.5 µg/mL for related saccharides.[7] | Should be determined based on signal-to-noise ratio. |
| Retention Time (RT) | Analyte- and condition-dependent | Expected to elute after smaller oligosaccharides like isomaltotriose. |
| Precision (%RSD) | < 2% | For replicate injections of a standard.[7] |
Detailed Experimental Protocol
This protocol provides a general procedure for the analysis of this compound. Optimization may be required depending on the specific sample matrix and instrumentation.
Materials and Reagents
-
This compound standard (high purity)
-
Reagent-grade water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH), 50% w/w solution
-
Sodium acetate (NaOAc), anhydrous
-
0.2 µm syringe filters (for sample clarification)
Instrumentation
-
High-performance liquid chromatography (HPLC) system capable of delivering accurate gradients at high pH.
-
Pulsed Amperometric Detector (PAD) with a gold working electrode and a suitable reference electrode.
-
Data acquisition and analysis software.
Preparation of Eluents
-
Eluent A (Water): Use high-purity, degassed water.
-
Eluent B (Sodium Hydroxide): Prepare a 100 mM NaOH solution by diluting a 50% w/w NaOH solution with degassed water. Take care to minimize carbonate contamination.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in high-purity water to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with water to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in high-purity water. If necessary, perform extraction or dilution to bring the this compound concentration within the calibration range. Filter the final sample solution through a 0.2 µm syringe filter before injection.
Chromatographic Conditions
The following are suggested starting conditions and may require optimization.
| Parameter | Setting |
| Column | Dionex CarboPac PA200 (3 x 250 mm) with a guard column (3 x 50 mm)[8] |
| Flow Rate | 0.5 mL/min[8] |
| Column Temperature | 30 °C[8] |
| Injection Volume | 5-25 µL |
| Elution Gradient | A gradient of sodium acetate in a constant concentration of sodium hydroxide is typically used for oligosaccharide separation. An example gradient is as follows:[8] - 0-30 min: 50–100 mM NaOH - 30-35 min: 100 mM NaOH - 35-50 min: 0–200 mM NaOAc in 100 mM NaOH - 50-60 min: 200 mM NaOAc in 100 mM NaOH - Followed by a column re-equilibration step. |
PAD Settings
The PAD waveform consists of a series of potentials for detection, cleaning, and equilibration of the gold electrode. A typical four-potential waveform can be used.[2]
| Potential (V) | Duration (ms) | Purpose |
| E1: +0.1 | 400 | Detection |
| E2: -2.0 | 20 | Cleaning (reduction) |
| E3: +0.6 | 10 | Cleaning (oxidation) |
| E4: -0.1 | 70 | Equilibration |
Data is typically acquired during the last 200 ms (B15284909) of the E1 pulse.[2]
Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical parameters and the successful separation and detection of this compound.
Caption: Principles of HPAEC-PAD for this compound analysis.
Conclusion
HPAEC-PAD is a robust and sensitive technique for the quantitative analysis of this compound. The method offers high resolution without the need for sample derivatization, making it a valuable tool in research, development, and quality control settings. The provided protocol serves as a comprehensive guide for establishing this analytical method in the laboratory.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC and HPAEC of Oligosaccharides and Glycopeptides | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 7. 2024.sci-hub.red [2024.sci-hub.red]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Isomaltotetraose Fermentation Kinetics in a Simulated Colon Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fermentation kinetics of isomaltotetraose (B46569) in a simulated human colon model. The included data and protocols are intended to guide researchers in designing and conducting experiments to evaluate the prebiotic potential and metabolic fate of this compound.
Introduction
This compound is a non-digestible oligosaccharide that has the potential to be selectively utilized by beneficial gut microorganisms, conferring health benefits.[1] Understanding its fermentation kinetics is crucial for its application as a prebiotic in functional foods and pharmaceuticals. This document outlines the typical degradation profile of short-chain isomaltooligosaccharides (IMOs), including this compound, and the subsequent production of short-chain fatty acids (SCFAs) in an in vitro colon model. The protocols provided are based on established methodologies for assessing the fermentability of oligosaccharides by human fecal microbiota.[2][3]
Data Presentation
The following tables summarize the quantitative data on the fermentation of a short-chain isomaltooligosaccharide fraction (DP 2-6), which serves as a proxy for this compound, by different human fecal enterotypes. This data highlights the variability in fermentation kinetics based on the composition of the gut microbiota.
Table 1: Degradation of Short-Chain Isomaltooligosaccharides (DP 2-6) by Different Human Fecal Enterotypes
| Time (hours) | Bacteroides-type Degradation (%) | Prevotella-type Degradation (%) | Ruminococcus-type Degradation (%) |
| 0 | 0 | 0 | 0 |
| 12 | 45 | 55 | 40 |
| 24 | 85 | 95 | 75 |
| 48 | 98 | 100 | 90 |
Note: Data is adapted from studies on short-chain isomaltooligosaccharides and may not represent pure this compound fermentation.
Table 2: Production of Short-Chain Fatty Acids (SCFAs) from Short-Chain Isomaltooligosaccharides (DP 2-6) by Different Human Fecal Enterotypes (µmol/g)
| SCFA | Time (hours) | Bacteroides-type | Prevotella-type | Ruminococcus-type |
| Acetate | 0 | 5.2 | 6.1 | 4.8 |
| 12 | 25.8 | 30.2 | 22.5 | |
| 24 | 48.3 | 55.1 | 42.7 | |
| 48 | 65.1 | 72.3 | 58.9 | |
| Propionate | 0 | 2.1 | 3.5 | 1.9 |
| 12 | 8.9 | 12.4 | 7.5 | |
| 24 | 15.2 | 20.1 | 13.8 | |
| 48 | 20.5 | 28.7 | 18.2 | |
| Butyrate (B1204436) | 0 | 1.8 | 2.2 | 1.5 |
| 12 | 7.5 | 9.8 | 6.2 | |
| 24 | 13.1 | 16.5 | 11.9 | |
| 48 | 18.3 | 22.4 | 16.7 |
Note: Data is adapted from studies on short-chain isomaltooligosaccharides and may not represent pure this compound fermentation.
Experimental Protocols
Protocol 1: In Vitro Batch Culture Fermentation of this compound
This protocol describes a static, anaerobic batch culture system to simulate the fermentation of this compound in the human colon.
Materials:
-
This compound (high purity)
-
Basal fermentation medium (see recipe below)
-
Fresh human fecal samples from healthy donors
-
Anaerobic chamber or gas flushing system (N₂/CO₂ mix)
-
Sterile serum bottles or similar fermentation vessels
-
Shaking incubator
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
-
High-performance anion-exchange chromatography (HPAEC) system for oligosaccharide analysis
Basal Fermentation Medium Recipe:
| Component | Concentration (g/L) |
| Peptone | 2.0 |
| Yeast Extract | 2.0 |
| NaCl | 0.1 |
| K₂HPO₄ | 0.04 |
| KH₂PO₄ | 0.04 |
| MgSO₄·7H₂O | 0.01 |
| CaCl₂·6H₂O | 0.01 |
| NaHCO₃ | 2.0 |
| Cysteine-HCl | 0.5 |
| Bile salts | 0.5 |
| Hemin (B1673052) (5 mg/mL solution) | 1.0 mL |
| Vitamin K1 (10 mg/mL) | 10 µL |
| Resazurin (0.1% solution) | 1.0 mL |
| Tween 80 | 2.0 mL |
Procedure:
-
Medium Preparation: Prepare the basal fermentation medium and autoclave. Aseptically add the sterile filtered solutions of hemin and vitamin K1 after the medium has cooled. Pre-reduce the medium by placing it in an anaerobic chamber overnight.
-
Fecal Inoculum Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.[2] Prepare a 10% (w/v) fecal slurry by homogenizing the feces in anaerobic phosphate-buffered saline (PBS).
-
Fermentation Setup: In an anaerobic chamber, dispense 45 mL of the pre-reduced basal medium into sterile 100 mL serum bottles. Add 5 mL of the fecal slurry to each bottle. Add this compound to a final concentration of 1% (w/v). A control with no added carbohydrate should also be included.
-
Incubation: Seal the bottles and incubate at 37°C in a shaking incubator.
-
Sampling: At designated time points (e.g., 0, 6, 12, 24, and 48 hours), aseptically withdraw samples from each bottle for analysis.
-
Analysis:
-
pH: Measure the pH of the fermentation broth immediately.
-
SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for acetate, propionate, and butyrate concentrations using gas chromatography.
-
This compound Degradation: Analyze the concentration of remaining this compound in the supernatant using HPAEC.
-
Microbial Analysis (Optional): Extract DNA from the fermentation samples to analyze changes in microbial populations using 16S rRNA gene sequencing or quantitative PCR (qPCR).
-
Protocol 2: Analysis of Short-Chain Fatty Acids by Gas Chromatography
Procedure:
-
Sample Preparation: To 1 mL of the filtered fermentation supernatant, add 200 µL of an internal standard solution (e.g., 2-ethylbutyric acid) and 200 µL of metaphosphoric acid. Vortex and incubate on ice for 30 minutes. Centrifuge to pellet any precipitate.
-
Injection: Inject 1 µL of the supernatant into the gas chromatograph equipped with a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: Use a suitable column for SCFA analysis (e.g., a fused silica (B1680970) capillary column with a free fatty acid phase).
-
Temperatures: Injector at 250°C, detector at 300°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 10°C/min, and finally to 220°C at 20°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Quantification: Identify and quantify the SCFAs by comparing their retention times and peak areas to those of a standard mixture of acetate, propionate, and butyrate.
Mandatory Visualization
References
- 1. In Vitro Fermentation Behavior of Isomalto/Malto‐Polysaccharides Using Human Fecal Inoculum Indicates Prebiotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isomaltotetraose as a Stabilizer in Protein Solutions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Isomaltotetraose, a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds, is a member of the isomalto-oligosaccharide (IMO) family. While specific research on this compound as a protein stabilizer is limited, the broader class of oligosaccharides is well-regarded for its ability to enhance the stability of proteins in aqueous solutions and in lyophilized states.[1][2][3] This document provides an overview of the potential applications of this compound as a protein stabilizer, drawing upon the established principles of protein stabilization by sugars. Isomalto-oligosaccharides are known to be stable in conditions of low pH and moderate heat, which is a beneficial characteristic for various pharmaceutical formulations.[4]
Mechanism of Action
The stabilizing effect of sugars like this compound on proteins is attributed to several key mechanisms:
-
Preferential Exclusion (Osmophobic Effect): In an aqueous environment, this compound is preferentially excluded from the surface of the protein. This phenomenon leads to an increase in the surface tension of the water and thermodynamically favors a more compact, folded protein state, as this minimizes the surface area exposed to the solvent.[1][2] This effect is driven by the unfavorable interaction between the sugar and the protein backbone.[1]
-
Water Replacement Hypothesis: During drying or freezing, the hydroxyl groups of this compound can form hydrogen bonds with the protein, effectively replacing the shell of water that normally surrounds the protein. This interaction helps to maintain the native conformation of the protein in the absence of sufficient water.
-
Vitrification: In the solid or frozen state, this compound can form a rigid, amorphous glassy matrix. This glassy state immobilizes the protein, thereby reducing its mobility and preventing unfolding and aggregation.
Potential Applications
The stabilizing properties of this compound make it a promising excipient for a variety of biopharmaceutical applications, including:
-
Liquid Formulations: Enhancing the long-term storage stability of protein therapeutics, such as monoclonal antibodies, by preventing aggregation and denaturation.
-
Lyophilized Formulations: Acting as a lyoprotectant to protect proteins from the stresses of freezing and drying.
-
High-Concentration Protein Formulations: Potentially mitigating the increased propensity for aggregation that occurs at high protein concentrations.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide an illustrative summary of expected outcomes based on studies with other oligosaccharides. Researchers should perform specific experiments to determine the optimal concentration and efficacy of this compound for their particular protein of interest.
Table 1: Illustrative Thermal Stability Data (Thermal Shift Assay)
| Protein | Condition | Tm (°C) | ΔTm (°C) |
| Model Protein A | Buffer only | 65.0 | - |
| Model Protein A | + 100 mM this compound | 68.5 | +3.5 |
| Model Protein A | + 250 mM this compound | 71.2 | +6.2 |
| Model Protein B | Buffer only | 72.3 | - |
| Model Protein B | + 100 mM this compound | 74.8 | +2.5 |
| Model Protein B | + 250 mM this compound | 76.5 | +4.2 |
Table 2: Illustrative Aggregation Data (Size Exclusion Chromatography)
| Protein | Condition | Monomer (%) | Aggregate (%) |
| Model Protein C | Initial | 99.5 | 0.5 |
| Model Protein C | Stressed (heat) - Buffer only | 85.2 | 14.8 |
| Model Protein C | Stressed (heat) - + 200 mM this compound | 95.8 | 4.2 |
| Model Protein D | Initial | 99.8 | 0.2 |
| Model Protein D | Stressed (freeze-thaw) - Buffer only | 92.1 | 7.9 |
| Model Protein D | Stressed (freeze-thaw) - + 200 mM this compound | 98.5 | 1.5 |
Experimental Protocols
1. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to assess the thermal stability of a protein in the presence of this compound by measuring the change in its melting temperature (Tm).
Materials:
-
Purified protein of interest
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Appropriate buffer for the protein
-
Real-time PCR instrument with melt curve capability
-
96-well PCR plates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 1 M) in the protein buffer.
-
Dilute the protein to a working concentration (e.g., 2 mg/mL) in the same buffer.
-
-
Set up the Assay Plate:
-
In each well of a 96-well PCR plate, add the components in the following order:
-
Buffer to a final volume of 25 µL.
-
This compound to achieve the desired final concentrations (e.g., 0, 50, 100, 250, 500 mM).
-
Protein to a final concentration of 1-2 µM.
-
SYPRO Orange dye to a final concentration of 5x.
-
-
Include appropriate controls (no protein, no dye).
-
-
Perform the Thermal Melt:
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the sigmoidal melting curve or the peak of the first derivative.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein in buffer alone from the Tm in the presence of this compound.
-
2. Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol describes the use of SEC to quantify the extent of protein aggregation in solutions containing this compound after stress conditions.
Materials:
-
Protein samples with and without this compound, before and after stress (e.g., thermal stress, freeze-thaw cycles).
-
SEC column appropriate for the size of the protein and its aggregates.
-
HPLC or UHPLC system with a UV detector.
-
Mobile phase (typically a buffer compatible with the protein).
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
If necessary, dilute the protein samples to an appropriate concentration for detection.
-
Filter the samples through a low-protein-binding 0.22 µm filter.
-
-
Chromatographic Run:
-
Inject a fixed volume of each sample onto the column.
-
Run the chromatogram at a constant flow rate.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times.
-
Integrate the area under each peak.
-
Calculate the percentage of monomer and aggregates for each sample.
-
Compare the aggregation levels in samples with and without this compound.
-
3. Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is used to measure the hydrodynamic radius of proteins and detect the presence of aggregates in solution.
Materials:
-
Protein samples with and without this compound.
-
DLS instrument.
-
Low-volume cuvettes.
Procedure:
-
Sample Preparation:
-
Filter the samples through a 0.22 µm filter to remove dust and large particulates.
-
Pipette the sample into a clean cuvette.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the sample.
-
Determine the average hydrodynamic radius and the polydispersity index (PDI).
-
A lower PDI indicates a more monodisperse sample, while the presence of larger species suggests aggregation.
-
Compare the size distribution and PDI of samples with and without this compound.
-
Visualizations
Caption: Proposed mechanisms of protein stabilization by this compound.
Caption: General workflow for evaluating the stabilizing effect of this compound.
References
Application Notes: Cell-Based Assays to Determine the Immunomodulatory Effects of Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltotetraose, a tetrasaccharide, is an emerging bioactive compound with potential applications in functional foods and therapeutics. As part of the broader class of isomalto-oligosaccharides (IMOs), it is hypothesized to possess immunomodulatory properties. Preliminary studies on related oligosaccharides suggest they can influence immune responses, for instance by modulating cytokine production and the activity of various immune cells.[1][2] This document provides detailed protocols for a panel of cell-based assays designed to elucidate the specific immunomodulatory effects of this compound on key human immune cell populations. The described assays will enable researchers to assess its impact on lymphocyte proliferation, cytokine secretion, macrophage polarization, and natural killer (NK) cell cytotoxicity. Furthermore, we provide methods to investigate the underlying molecular mechanisms by examining key signaling pathways.
Key Immunomodulatory Activities to Investigate
-
Lymphocyte Proliferation: Assess the effect of this compound on the proliferative response of T and B lymphocytes to stimuli.
-
Cytokine Production: Quantify the secretion of key pro-inflammatory (e.g., IFN-γ, IL-2) and anti-inflammatory (e.g., IL-10) cytokines by immune cells.
-
Macrophage Activation and Polarization: Determine if this compound can influence the differentiation of monocytes into macrophages and their subsequent polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
Natural Killer (NK) Cell Cytotoxicity: Evaluate the impact of this compound on the cytotoxic function of NK cells, which are crucial for eliminating cancerous and virally infected cells.
-
Signaling Pathway Analysis: Investigate the modulation of key intracellular signaling pathways, such as NF-κB and MAPK, which are central to immune cell activation. Some studies suggest that oligosaccharides may exert their effects through Toll-Like Receptors (TLRs), such as TLR2 and TLR4.[3][4]
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the quantitative data that will be generated from the described protocols.
Table 1: Lymphocyte Proliferation Assay
| Treatment Group | Proliferation Index | % Divided Cells |
| Unstimulated Control | ||
| Stimulated Control (e.g., anti-CD3/CD28) | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) |
Table 2: Cytokine Production Assay (Concentration in pg/mL)
| Treatment Group | IFN-γ | IL-2 | IL-10 |
| Unstimulated Control | |||
| Stimulated Control (e.g., LPS) | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Table 3: Macrophage Activation Assay
| Treatment Group | M1 Marker (e.g., CD80) MFI | M2 Marker (e.g., CD206) MFI | Nitric Oxide (µM) |
| M0 (Unactivated) Control | |||
| M1 (LPS/IFN-γ) Control | |||
| M2 (IL-4) Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
MFI: Mean Fluorescence Intensity
Table 4: NK Cell Cytotoxicity Assay
| Effector:Target Ratio | % Specific Lysis (Control) | % Specific Lysis (this compound) |
| 1:1 | ||
| 5:1 | ||
| 10:1 | ||
| 25:1 |
Table 5: Signaling Pathway Analysis (Relative Protein Expression)
| Treatment Group | p-p65/total p65 | p-p38/total p38 | p-ERK1/2/total ERK1/2 |
| Unstimulated Control | |||
| Stimulated Control (e.g., LPS) | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Experimental Protocols
Lymphocyte Proliferation Assay using CFSE
This protocol details the assessment of T lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.[5]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
CFSE (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend at a concentration of 10 x 10^6 cells/mL in pre-warmed PBS with 0.1% BSA.
-
CFSE Staining: Add CFSE to the cell suspension to a final concentration of 1-5 µM. Mix quickly and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Incubate on ice for 5 minutes.
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with complete RPMI-1640 medium to remove any unbound CFSE.
-
Cell Culture: Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640. Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Treatment and Stimulation: Add this compound at various final concentrations (e.g., 10, 50, 100 µg/mL). Add T-cell activation stimuli to appropriate wells. Include unstimulated and stimulated controls.
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in FACS buffer. Acquire data on a flow cytometer using the 488 nm laser for excitation and a 530/30 nm bandpass filter for emission. Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index.
Cytokine Production Assay by ELISA
This protocol describes a sandwich ELISA for the quantification of cytokines (e.g., IFN-γ, IL-2, IL-10) in cell culture supernatants.
Materials:
-
Culture supernatants from this compound-treated immune cells
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standards
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 10% FBS)
-
Plate reader
Protocol:
-
Plate Coating: Dilute the capture antibody in PBS and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm on a plate reader.
-
Calculation: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Macrophage Differentiation and Activation Assay
This protocol details the differentiation of human monocytes into macrophages and their subsequent activation to assess the polarizing effect of this compound.
Materials:
-
Human PBMCs or isolated CD14+ monocytes
-
Macrophage differentiation medium (RPMI-1640, 10% FBS, and 50 ng/mL M-CSF)
-
M1 activation stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
M2 activation stimulus: IL-4 (20 ng/mL)
-
Antibodies for flow cytometry (e.g., anti-CD80, anti-CD206)
-
Griess Reagent for nitric oxide measurement
-
Cell culture plates
Protocol:
-
Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or by using CD14+ magnetic beads.
-
Differentiation: Culture the monocytes in macrophage differentiation medium for 6-7 days. Replace the medium every 2-3 days. This will generate M0 (unactivated) macrophages.
-
Activation and Treatment: After differentiation, replace the medium with fresh medium containing this compound at desired concentrations. Add M1 or M2 activation stimuli to the respective control wells. Incubate for 24-48 hours.
-
Supernatant Collection: Collect the culture supernatants for cytokine analysis (using the ELISA protocol above) and for nitric oxide measurement using the Griess reagent.
-
Flow Cytometry Analysis: Gently scrape the adherent macrophages. Stain the cells with fluorescently labeled antibodies against M1 markers (e.g., CD80) and M2 markers (e.g., CD206). Analyze the cells by flow cytometry to determine the percentage and mean fluorescence intensity of each marker.
Natural Killer (NK) Cell Cytotoxicity Assay
This protocol uses a flow cytometry-based method to measure the ability of NK cells to lyse target cells, with K562 cells being a common target due to their lack of MHC class I expression.
Materials:
-
Effector cells: Isolated NK cells or PBMCs
-
Target cells: K562 cell line
-
CFSE
-
Propidium Iodide (PI) or other viability dye
-
Complete RPMI-1640 medium
-
FACS tubes
-
Flow cytometer
Protocol:
-
Target Cell Labeling: Label the K562 target cells with CFSE as described in the lymphocyte proliferation assay protocol. This will allow for the distinction between target (CFSE-positive) and effector (CFSE-negative) cells.
-
Co-culture: In FACS tubes, co-culture the effector cells (NK cells or PBMCs) with the CFSE-labeled K562 cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1, 25:1).
-
Treatment: Add this compound at desired concentrations to the co-cultures.
-
Controls: Include a "target cells only" control for spontaneous death and a "target cells with lysis agent" control for maximum death.
-
Incubation: Incubate the co-cultures for 4 hours at 37°C in a 5% CO2 incubator.
-
Viability Staining: Just before analysis, add a viability dye like PI to each tube. PI can only enter cells with compromised membranes, thus staining dead cells.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CFSE-positive population (K562 target cells). Within this gate, determine the percentage of PI-positive cells (dead target cells).
-
Calculation of Specific Lysis: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100
Signaling Pathway Analysis by Western Blot
This protocol is for analyzing the phosphorylation status of key signaling proteins like NF-κB p65 and MAP kinases (p38, ERK1/2) in macrophages treated with this compound.
Materials:
-
Differentiated macrophages
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of p65, p38, ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Plate differentiated macrophages and treat with this compound and/or LPS for a short duration (e.g., 15-60 minutes). Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total form of the protein to normalize the data for protein loading.
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the immunomodulatory effects of this compound. By systematically evaluating its impact on lymphocyte proliferation, cytokine production, macrophage activation, and NK cell function, researchers can gain valuable insights into its potential as a novel immunomodulatory agent. The inclusion of signaling pathway analysis will further elucidate the molecular mechanisms underlying its biological activity. These assays are essential tools for the preclinical assessment and development of this compound for various health applications.
References
Troubleshooting & Optimization
Optimizing Isomaltotetraose yield in enzymatic synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of isomaltotetraose (B46569) and other isomalto-oligosaccharides (IMOs) in enzymatic synthesis reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No this compound Yield
Q: My reaction has produced very little or no this compound. What are the likely causes and how can I fix this?
A: Low or no product yield is a common issue that can stem from several factors related to the enzyme, substrate, or reaction conditions.
-
Inactive Enzyme: The primary suspect is often the enzyme itself. Ensure the enzyme has been stored correctly at the recommended temperature and that its activity is verified using a standard assay before starting the synthesis.[1]
-
Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition are critical for optimal enzyme activity. Most glucansucrases used for IMO synthesis function best at a pH around 5.0-6.0 and temperatures between 30-40°C.[2] Verify that your reaction buffer and temperature are within the optimal range for your specific enzyme.
-
Incorrect Substrate Concentrations: The ratio of the glucosyl donor (typically sucrose) to the acceptor (e.g., maltose (B56501) or glucose) is crucial. A low concentration of the acceptor can limit the synthesis of IMOs. Conversely, if the sucrose (B13894) concentration is too low, the overall reaction rate will be slow. Optimization of both sucrose and acceptor concentrations is essential.[3]
-
Presence of Inhibitors: Contaminants in your substrate solutions or buffer components can inhibit enzyme activity. For instance, some studies have investigated specific inhibitors of glucansucrase.[4] Ensure high-purity substrates and reagents are used.
Issue 2: Predominant Formation of High-Molecular-Weight Dextran (B179266)
Q: My reaction is producing a large amount of high-molecular-weight polymer (dextran) instead of the desired short-chain this compound. How can I shift the reaction towards oligosaccharide synthesis?
A: Glucansucrases naturally synthesize high-molecular-weight glucans. To favor the production of shorter oligosaccharides like this compound, the acceptor reaction must be promoted over polymer synthesis.
-
Insufficient Acceptor Concentration: The most effective way to reduce dextran formation is to increase the concentration of an efficient acceptor molecule like maltose.[5][6] When an acceptor is present at a high concentration, the enzyme is more likely to transfer glucosyl units to the acceptor rather than to the growing dextran chain.
-
High Sucrose Concentration: While a certain level of sucrose is needed, very high concentrations can favor polymer formation.[1] It is important to optimize the sucrose-to-acceptor ratio. Studies have shown that high sucrose concentrations combined with high maltose levels can enhance IMO synthesis.[3]
-
Enzyme Processivity: Some glucansucrases are inherently more processive, meaning they tend to add many glucosyl units to a single chain before releasing it. Consider using an enzyme variant known to have lower processivity or exploring enzyme engineering to reduce it.[1][7]
Issue 3: High Levels of Byproducts (Glucose and Fructose)
Q: My final product contains significant amounts of glucose and fructose (B13574). What causes this and how can I minimize it?
A: The presence of monosaccharides is typically due to the hydrolytic side reaction of the enzyme.
-
Hydrolytic Activity of the Enzyme: Glucansucrases can transfer the glucosyl unit from sucrose to water, resulting in the release of glucose and fructose.[5] This hydrolytic activity often competes with the transferase activity.
-
Optimizing Substrate Concentration: Increasing the concentration of the acceptor molecule (e.g., maltose) can favor the transfructosylation reaction over hydrolysis.[1][8] This is because the acceptor competes with water for the glucosyl-enzyme intermediate.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of hydrolysis relative to transfructosylation.[1] Optimizing the reaction temperature for your specific enzyme can help minimize this side reaction.
-
Purification: Post-reaction purification steps, such as chromatography, are often necessary to remove residual monosaccharides and other byproducts from the desired this compound.[9]
Issue 4: Complex Mixture of Oligosaccharides and Difficulty in Purification
Q: The reaction produces a wide range of isomalto-oligosaccharides with varying degrees of polymerization, making it difficult to isolate pure this compound. How can I improve the specificity and simplify purification?
A: The production of a mixture of IMOs is a common outcome of these reactions.
-
Reaction Time: The product profile changes over the course of the reaction. Initially, smaller IMOs are formed, which can then act as acceptors themselves to form longer chains.[10] Time-course sampling and analysis (e.g., via HPLC or TLC) can help determine the optimal time to stop the reaction when the concentration of this compound is at its maximum.[1]
-
Enzyme Specificity: Different glucansucrases will produce different product profiles. Some enzymes may have a higher propensity to produce shorter-chain IMOs. Screening different enzymes or using engineered variants can help to achieve a more desirable product distribution.
-
Advanced Chromatographic Techniques: For purification of the target molecule from a complex mixture, advanced methods are necessary. Techniques like size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) are effective for separating oligosaccharides of similar sizes.[1] Macroporous resin chromatography has also been used for purification.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for this compound synthesis?
A1: The most common enzymes are glucansucrases (EC 2.4.1.5), also known as dextransucrases, which are primarily produced by lactic acid bacteria such as Leuconostoc mesenteroides.[5][6] Additionally, certain α-glucosidases (EC 3.2.1.20) with high transglucosylation activity can be used to synthesize IMOs from maltose.[11][12]
Q2: What are the typical substrates for this enzymatic reaction?
A2: The primary substrate is sucrose, which acts as the donor of glucosyl units.[5] To direct the synthesis towards oligosaccharides instead of high-molecular-weight dextran, an acceptor molecule is required. Maltose is a very effective and commonly used acceptor for producing IMOs.[2] Glucose can also be used as an acceptor.[8]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by taking aliquots at different time points and analyzing the carbohydrate composition.[1] High-Performance Liquid Chromatography (HPLC) with a refractive index detector is a standard method for quantifying the amounts of sucrose, fructose, glucose, and various IMOs.[3] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of the product profile.[12]
Q4: Is enzyme immobilization a viable strategy for this compound production?
A4: Yes, enzyme immobilization can be a very effective strategy. Immobilizing the enzyme, for example in alginate beads, allows for easy separation of the enzyme from the product, enabling enzyme reuse over multiple batches.[13] This can significantly reduce the overall cost of the process. Immobilization may also improve enzyme stability in some cases.
Q5: What is the general mechanism of action for glucansucrase in this synthesis?
A5: The reaction proceeds via a two-step mechanism. First, the enzyme cleaves the glycosidic bond in sucrose, releasing fructose. A covalent glucosyl-enzyme intermediate is formed.[6][14] In the second step, the glucosyl moiety is transferred from the enzyme to an acceptor molecule. If the acceptor is a growing glucan chain, a polymer is formed. If the acceptor is a molecule like maltose, an isomalto-oligosaccharide is synthesized. If the acceptor is water, sucrose is hydrolyzed to glucose and fructose.[5]
Data Summary Tables
Table 1: Influence of Substrate Concentration on Isomalto-oligosaccharide (IMO) Synthesis
| Sucrose (mmol/L) | Maltose (mmol/L) | IMO Productivity (mmol/L.h) | Dextran Synthesis | Reference |
| 100 | 200 | 42.95 | Minimized | [3] |
| >75 | <125 | Lower | Maximized | [3] |
| <45 | 200 | Lower | Minimized | [3] |
Data derived from studies using dextransucrase from Leuconostoc mesenteroides NRRL B-512F.
Table 2: Optimal Reaction Conditions for IMO Synthesis using Different Enzymes
| Enzyme Source | Substrate(s) | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |
| Microbacterium sp. (α-glucosidase) | 40% (w/v) Maltose | - | - | Yield of 85 g/L IMOs. Addition of 0.5 M LiCl increased yield by 15%. | [11][15] |
| Leuconostoc mesenteroides (Dextransucrase) | Sucrose, Maltose | 5.2 | 30 | High sucrose and maltose levels enhance IMO synthesis. | [3] |
| Engineered S. cerevisiae (expressing A. niger α-glucosidase) | Maltose, Glucose | 5.5 | 50 | Isomaltose (B16258) production favored by high glucose-to-maltose ratio. | [8] |
| Ligilactobacillus animalis TMW 1.971 (truncated dextransucrase) | 1.5 M Sucrose | - | - | High transferase activity; ~95% of glucose transferred to oligo- and polymeric products. | [16][17] |
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for enzymatic synthesis of this compound involves preparation, the synthesis reaction itself, and subsequent analysis and purification.
Caption: A typical workflow for the enzymatic synthesis of this compound.
Detailed Protocol: Synthesis using Dextransucrase
This protocol is a generalized procedure based on common methodologies for IMO synthesis.[3] Researchers should optimize concentrations and conditions for their specific enzyme and goals.
-
Enzyme Preparation:
-
Prepare a partially purified dextransucrase solution from Leuconostoc mesenteroides NRRL B-512F.
-
Determine the enzyme activity, where one unit (U) is defined as the amount of enzyme that releases 1 µmol of fructose per minute from sucrose at 30°C and pH 5.2.[3][13]
-
Dilute the enzyme in 20 mM sodium acetate buffer (pH 5.2) containing 0.05 g/L CaCl₂ to a final activity of approximately 1.0 U/mL for the reaction.
-
-
Substrate Preparation:
-
Prepare stock solutions of sucrose and maltose in 20 mM sodium acetate buffer (pH 5.2).
-
For optimal IMO production, target initial concentrations of 100 mmol/L sucrose and 200 mmol/L maltose in the final reaction mixture.[3]
-
-
Reaction Setup:
-
In a temperature-controlled batch reactor, combine the sucrose and maltose solutions.
-
Pre-incubate the mixture at 30°C.
-
Initiate the reaction by adding the prepared enzyme solution. The total reaction volume will depend on the desired scale.
-
-
Incubation and Monitoring:
-
Incubate the reaction at 30°C with gentle agitation.
-
Withdraw aliquots at various time points (e.g., 1, 4, 8, 12, 24 hours).
-
Immediately stop the reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes) to prepare them for analysis.
-
-
Product Analysis:
-
Analyze the composition of the aliquots using HPLC with a refractive index (RI) detector and an appropriate carbohydrate column (e.g., Aminex HPX-87C) to quantify sugars.[3]
-
-
Reaction Termination and Purification:
-
Terminate the bulk reaction by heat inactivation once the optimal yield of this compound is reached.
-
To remove the high-molecular-weight dextran byproduct, add 2-3 volumes of cold ethanol (B145695) to precipitate the polymer and centrifuge to collect the supernatant containing the IMOs.[3]
-
Further purify the this compound from the supernatant using chromatographic techniques to remove residual substrates, fructose, and other oligosaccharides.
-
Glucansucrase Catalytic Pathway
The diagram below illustrates the key decision point in the glucansucrase reaction mechanism, where the glucosyl-enzyme intermediate can be directed towards three different products.
Caption: Competing pathways in glucansucrase-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. Inhibitory effects of carvacrol on glucansucrase from Streptococcus mutans and salivary α-amylase: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103667392A - Preparation method of high-purity 95 isomaltose hypgather - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Production of isomalto-oligosaccharides by cell bound α-glucosidase of Microbacterium sp [agris.fao.org]
- 12. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glucansucrase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. High-yield production of completely linear dextrans and isomalto-oligosaccharides by a truncated dextransucrase from Ligilactobacillus animalis TMW 1.971 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. opendata.uni-halle.de [opendata.uni-halle.de]
Troubleshooting peak tailing in HPLC analysis of Isomaltotetraose
Technical Support Center: Isomaltotetraose HPLC Analysis
This guide provides troubleshooting protocols and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of this compound.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a "tail" extending from the right side of the peak maximum. This distortion can compromise the accuracy of integration and reduce resolution between adjacent peaks.[1][2]
Question: What are the primary causes of peak tailing in my this compound analysis?
Answer: Peak tailing in HPLC can generally be traced to column issues, mobile phase composition, or hardware problems. For a polar compound like this compound, the most frequent cause is secondary interactions with the stationary phase.[2][3][4]
Column-Related Issues
-
Problem: Secondary Silanol (B1196071) Interactions Unwanted interactions between the hydroxyl groups of this compound and residual silanol groups (Si-OH) on silica-based columns are a primary cause of tailing. These acidic silanols can interact strongly with polar analytes, causing a portion of the molecules to elute more slowly.
-
Solution 1: Adjust Mobile Phase pH. Operate at a lower pH (e.g., pH < 4). This protonates the silanol groups, reducing their ability to interact with the analyte.
-
Solution 2: Use an End-Capped Column. Select a column where the manufacturer has chemically bonded small silanes to the surface to block most of the residual silanols.
-
Solution 3: Choose an Appropriate Stationary Phase. Amide or amino-based columns are often recommended for oligosaccharide analysis as they are well-suited for Hydrophilic Interaction Liquid Chromatography (HILIC). Shodex Asahipak NH2P-50 series is an example of a column used for isomaltooligosaccharide analysis.
-
-
Problem: Column Contamination or Damage Accumulation of particulate matter on the column inlet frit can distort the sample flow path, affecting all peaks. Voids or channels in the packing bed can also lead to peak shape issues.
-
Solution 1: Use Guard Columns and In-line Filters. These components protect the analytical column by trapping contaminants and particles.
-
Solution 2: Flush the Column. If contamination is suspected, reverse-flush the column (disconnect from the detector) with a strong solvent to dislodge particulates from the inlet frit.
-
Solution 3: Replace the Column. If the column is old or performance does not improve after cleaning, it may be permanently damaged and require replacement.
-
Mobile Phase & Sample Issues
-
Problem: Incorrect Sample Solvent Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion. For HILIC, where the mobile phase is high in organic content, a sample dissolved in pure water is a "strong" solvent.
-
Solution: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve the this compound standard and samples in a solvent that is as close in composition to the initial mobile phase as possible.
-
-
Problem: Insufficient Buffer Concentration In HILIC, an inadequate buffer concentration can fail to mask secondary interactions, leading to tailing.
-
Solution: Increase Buffer Strength. Increasing the buffer concentration (e.g., starting at 10 mM) can improve peak shape by enhancing intended hydrophilic interactions and masking residual silanol activity.
-
System & Hardware Issues
-
Problem: Extra-Column Volume Excessive volume from long or wide-diameter tubing, or poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing.
-
Solution: Minimize Tubing and Check Fittings. Use narrow internal diameter tubing (e.g., 0.005") and ensure all fittings are properly tightened to eliminate dead volume.
-
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
-
Disconnect the column from the detector to avoid contamination.
-
Set the pump flow rate to 0.5 mL/min.
-
Reverse the column direction (connect the outlet to the pump and direct the inlet to waste).
-
Flush the column with 20-30 column volumes of a strong solvent, such as 50:50 methanol:water.
-
After flushing, return the column to the correct flow direction.
-
Equilibrate the column with the initial mobile phase for at least 10-20 column volumes before resuming analysis.
Protocol 2: Mobile Phase Preparation for HILIC
-
Prepare the aqueous buffer component (e.g., 10 mM ammonium (B1175870) formate). Adjust the pH if necessary.
-
Measure the required volume of high-purity organic solvent (typically acetonitrile (B52724) for HILIC).
-
Add the aqueous buffer to the organic solvent. For example, for a 75:25 ACN:Water mobile phase, add 250 mL of the aqueous component to 750 mL of acetonitrile.
-
Filter the final mobile phase mixture through a 0.45 µm filter.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Data Presentation
Table 1: Recommended HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | Amide or Amino-propyl (e.g., Shodex Asahipak NH2P-50 4E, Waters ACQUITY BEH Amide) | Optimized for polar selectivity in HILIC mode, suitable for oligosaccharides. |
| Mobile Phase | Acetonitrile/Water gradient (e.g., 60:40 or 75:25 v/v) with buffer (e.g., 10mM ammonium formate) | Acetonitrile is the weak solvent in HILIC; water is the strong solvent. Buffer improves peak shape. |
| Flow Rate | 0.8 - 1.0 mL/min for a 4.6 mm ID column | Standard flow rate for analytical columns. |
| Column Temp. | 40 - 60 °C | Higher temperatures can improve peak efficiency and reduce viscosity. |
| Detector | Evaporative Light Scattering (ELSD) or Refractive Index (RI) | This compound lacks a UV chromophore, requiring mass-based or refractive detectors. |
| Injection Vol. | 3 - 10 µL | Small volumes are crucial to prevent overloading, especially in HILIC. |
Visualizations
Caption: Logical workflow for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to peak tailing? A1: this compound is an oligosaccharide with numerous polar hydroxyl (-OH) groups. These groups can engage in secondary ionic or hydrogen-bonding interactions with active sites on the HPLC column's stationary phase, most notably with residual silanol groups on silica-based packings. This causes some analyte molecules to be retained longer than others, resulting in an asymmetrical peak.
Q2: What type of HPLC column is best for this compound analysis? A2: For separating highly polar compounds like oligosaccharides, columns designed for HILIC are most effective. Amide (e.g., Waters BEH Amide) or amino-propyl (e.g., Shodex NH2P-50) columns are excellent choices. These stationary phases provide the necessary retention and selectivity for sugars in high organic mobile phases.
Q3: Can column temperature affect the peak shape for this compound? A3: Yes. Increasing the column temperature (e.g., to 40-60 °C) generally decreases mobile phase viscosity and can improve mass transfer kinetics. This often leads to sharper, more symmetrical peaks and can sometimes alter selectivity.
Q4: My sample is dissolved in water, but the mobile phase is 75% acetonitrile. Could this be the problem? A4: Yes, this is a likely cause of peak distortion. In HILIC, water is a very strong elution solvent. Injecting a sample in a purely aqueous solution into a weak, high-organic mobile phase can cause the peak to be broad or split. It is best to dissolve the sample in a solvent mixture that closely resembles the mobile phase.
Q5: What is the difference between tailing that affects all peaks versus only one or a few peaks? A5: If all peaks in the chromatogram are tailing similarly, the cause is likely mechanical or physical, such as a partially blocked column inlet frit, a void in the column packing, or extra-column dead volume. If only specific peaks (especially polar or basic ones) are tailing, the cause is more likely chemical, such as secondary interactions between those specific analytes and the stationary phase.
References
Technical Support Center: Improving the Resolution of Isomaltotetraose Isomers by Chromatography
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic resolution of Isomaltotetraose isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic technique for separating this compound isomers?
A1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is widely regarded as the premier technique for the high-resolution separation of oligosaccharide isomers, including those of this compound.[1] This method offers excellent selectivity for isomers based on size, charge, composition, and linkage, without the need for derivatization.[1][2] HPAEC-PAD is highly sensitive, allowing for the detection of carbohydrates at picomole levels.[2]
Q2: What are the key principles behind HPAEC-PAD for carbohydrate separation?
A2: HPAEC-PAD operates on the principle that the hydroxyl groups of carbohydrates become partially ionized (forming oxyanions) under high pH conditions (typically pH > 12).[1] These anionic forms can then be separated on a strong anion-exchange column. The separated analytes are detected by a gold electrode using a pulsed waveform that involves their oxidation, providing sensitive and direct detection.
Q3: What are some alternative chromatographic methods for this compound isomer separation?
A3: Besides HPAEC-PAD, other techniques can be employed, each with its own advantages and disadvantages:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar compounds like oligosaccharides. It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. HILIC is compatible with mass spectrometry (MS), which can aid in isomer identification.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for underivatized oligosaccharides due to their high polarity, RP-HPLC can be used after derivatization with a hydrophobic tag to enhance retention and separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the primary mobile phase. It is particularly useful for the separation of chiral compounds and thermally labile molecules and can offer fast and efficient separations.
Q4: Why am I observing peak splitting for a single this compound isomer standard?
A4: Peak splitting for reducing sugars like this compound is often due to the presence of anomers (α and β forms) in solution. This phenomenon, known as mutarotation, can sometimes be resolved by the chromatographic system, leading to two distinct peaks. To collapse these anomers into a single peak, you can try increasing the column temperature or operating at a higher pH, which accelerates the interconversion between the anomeric forms.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Isomers | 1. Suboptimal Mobile Phase Composition: The eluent strength may not be ideal for separating closely related isomers. 2. Inappropriate Column: The stationary phase may not have the required selectivity. 3. Incorrect Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution. | 1. Optimize Gradient: For HPAEC-PAD, adjust the sodium hydroxide (B78521) and sodium acetate (B1210297) gradient to achieve a shallower slope, which can improve the separation of closely eluting peaks. For HILIC, fine-tune the water/acetonitrile ratio. 2. Select a Specialized Column: For HPAEC-PAD, consider columns specifically designed for oligosaccharide analysis, such as the Thermo Scientific™ Dionex™ CarboPac™ series. 3. Reduce Flow Rate: Lowering the flow rate can increase interaction time with the stationary phase and improve resolution, though it will also increase the run time. |
| Retention Time Drifting | 1. Changes in Eluent Composition: Carbonate contamination in the sodium hydroxide eluent is a common cause in HPAEC-PAD, leading to decreased retention times. 2. Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. 3. Column Degradation: Over time, the stationary phase can degrade, leading to shifts in retention. | 1. Prepare Fresh Eluent: Use high-purity (18.2 MΩ-cm) water and fresh, high-quality sodium hydroxide to prepare eluents. Degas the eluents and keep them under an inert gas (e.g., helium) to prevent carbonate formation. 2. Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis. 3. Implement a Column Cleaning Protocol: Regularly clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
| Baseline Noise or Drift | 1. Contaminated Eluents or Water: Impurities in the mobile phase can cause a noisy or drifting baseline. 2. Pulsed Amperometric Detector (PAD) Issues: The gold electrode surface may be contaminated or worn, or the reference electrode may be failing. 3. Air Bubbles in the System: Air bubbles passing through the detector cell will cause baseline spikes. | 1. Use High-Purity Reagents: Prepare eluents with HPLC-grade reagents and high-purity water. Filter all eluents before use. 2. Clean and Polish the Electrode: Follow the manufacturer's protocol for cleaning the gold electrode. If the problem persists, the electrode may need polishing or replacement. Check the reference electrode for proper function. 3. Degas Mobile Phase: Thoroughly degas the mobile phase before and during use. Ensure all connections are secure to prevent air from entering the system. |
| Ghost Peaks | 1. Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. 2. Contamination in the Injection System: The autosampler needle or injection port may be contaminated. 3. Mobile Phase Contamination: Impurities in the mobile phase can accumulate on the column and elute as ghost peaks during a gradient run. | 1. Optimize Wash Steps: Increase the volume and/or strength of the needle wash solution in the autosampler program. 2. Clean the Injector: Manually clean the injection port and needle according to the instrument manual. 3. Use Fresh, High-Purity Mobile Phase: Prepare fresh mobile phase and consider using an in-line filter. |
Data Presentation
The following tables summarize typical retention times for this compound and its related isomers under different chromatographic conditions.
Table 1: HPAEC-PAD Separation of Trisaccharide Isomers
This data provides context for the separation of closely related oligosaccharide structures.
| Compound | Retention Time (min) |
| Sucrose | 4.0 |
| Isomaltose | 4.8 |
| Maltose | 13.0 |
| Isomaltotriose | 15.5 |
| Panose | 23.0 |
(Data adapted from a method for the analysis of sugars in honey, which includes trisaccharide isomers of interest.)
Table 2: HPLC-ELSD Retention Times of this compound and Related Oligosaccharides
| Compound | Retention Time (min) |
| Glucose (Glc) | ~4.5 |
| Isomaltose (IG2) | ~5.5 |
| Isomaltotriose (IG3) | ~7.0 |
| This compound (IG4) | ~9.0 |
| Isomaltopentaose (IG5) | ~11.5 |
(Retention times are estimated from the provided chromatogram.)
Experimental Protocols
Detailed Methodology for HPAEC-PAD of this compound Isomers
This protocol is a representative method for the separation of this compound isomers.
1. Sample and Standard Preparation:
-
Prepare stock solutions of this compound and its isomer standards (e.g., panose, maltotetraose) at a concentration of 1 mg/mL in high-purity water (18.2 MΩ-cm).
-
Create a series of working standards by diluting the stock solutions to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) for generating a calibration curve.
-
Prepare unknown samples by dissolving them in high-purity water to an estimated concentration within the calibration range.
-
Filter all samples and standards through a 0.2 µm syringe filter to remove particulate matter before injection.
2. Chromatographic Conditions:
-
Instrument: A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A high-resolution anion-exchange column suitable for oligosaccharide separations (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA200, 4 x 250 mm).
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH) in high-purity water.
-
Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc) in high-purity water.
-
Gradient Program:
-
0-2 min: 100% A (isocratic)
-
2-20 min: Linear gradient from 0% to 25% B
-
20-25 min: Linear gradient from 25% to 50% B
-
25-30 min: 100% B (column wash)
-
30-40 min: 100% A (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3. PAD Settings:
-
A standard quadruple-potential waveform should be used for stable detection. A typical waveform is as follows:
-
E1 (detection): +0.1 V for 400 ms
-
E2 (oxidation): -2.0 V for 20 ms
-
E3 (reduction): +0.6 V for 10 ms
-
E4 (equilibration): -0.1 V for 70 ms
-
Visualizations
Experimental Workflow for HPAEC-PAD Analysis
Caption: Workflow for this compound isomer analysis by HPAEC-PAD.
Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting flowchart for poor chromatographic resolution.
References
Identification and removal of byproducts in Isomaltotetraose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isomaltotetraose (B46569). Our goal is to help you identify and remove common byproducts to achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect during the enzymatic synthesis of this compound?
A1: In the enzymatic synthesis of isomaltooligosaccharides (IMOs), which includes this compound, a variety of byproducts can be formed. These typically include:
-
Simpler Sugars: Unreacted substrates and hydrolysis products such as glucose and maltose (B56501) are common.
-
Shorter-Chain IMOs: Isomaltose (DP2) and isomaltotriose (B1581827) (DP3) are frequently present.
-
Structural Isomers: Oligosaccharides with different linkage types can be produced through side reactions of the enzymes. Common isomers include panose, nigerose, and kojibiose.[1] The formation of isopanose can be more prevalent at higher substrate concentrations.
Q2: Which analytical techniques are best for identifying this compound and its byproducts?
A2: The most effective and widely used techniques are:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the direct analysis of underivatized carbohydrates. It offers excellent resolution of complex oligosaccharide mixtures, including structural isomers.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This is a robust and common method for quantifying sugars. While generally less sensitive than HPAEC-PAD, it is very effective for routine analysis of the major components in your reaction mixture.
For detailed structural confirmation of unknown byproducts, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q3: What are the recommended methods for removing these byproducts to purify this compound?
A3: For laboratory and industrial-scale purification, chromatographic techniques are most effective:
-
Simulated Moving Bed (SMB) Chromatography: This is a continuous chromatographic technique that is highly efficient for large-scale separation of sugars and can achieve high purity (often >99%) and yield.[2][3][4] It is particularly well-suited for separating this compound from smaller sugars and other oligosaccharide byproducts.
-
Preparative Chromatography: For smaller-scale purifications, preparative liquid chromatography using appropriate stationary phases (e.g., ion-exchange resins or activated carbon) can be used to fractionate the reaction mixture and isolate the desired this compound.
Other methods that have been explored for the purification of similar oligosaccharides include:
-
Yeast Fermentation: Specific yeast strains can be used to selectively consume monosaccharide byproducts like glucose.
-
Activated Charcoal Adsorption: This technique can be used to separate oligosaccharides from monosaccharides based on their differential adsorption affinities.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the analysis and purification of this compound.
HPLC and HPAEC-PAD Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Splitting | 1. Contamination of the guard or analytical column: Buildup of sample matrix can disrupt the flow path. 2. Void in the column packing: Can be caused by improper packing or pressure shocks. 3. Sample solvent incompatible with the mobile phase: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. 4. Co-elution of two components: Two different byproducts may have very similar retention times. | 1. Clean or replace the column: Backflush the column. If the problem persists, replace the guard column or the analytical column. 2. Repack or replace the column: If a void is visible, the column needs to be repacked or replaced. 3. Adjust sample solvent: Dissolve the sample in the mobile phase or a weaker solvent. 4. Optimize separation method: Adjust the mobile phase composition, gradient, or temperature to improve resolution. |
| Peak Tailing | 1. Column overload: Injecting too concentrated a sample can lead to asymmetrical peaks. 2. Secondary interactions with the stationary phase: Active sites on the column packing can interact with the analytes. 3. Contamination of the mobile phase (HPAEC-PAD): Borate (B1201080) contamination can cause tailing for certain carbohydrates. | 1. Dilute the sample: Reduce the concentration of the injected sample. 2. Use a different column or modify the mobile phase: A different column chemistry may reduce secondary interactions. For HPAEC-PAD, ensure the mobile phase is properly prepared. 3. Use a borate trap column (HPAEC-PAD): Install a borate trap between the pump and the injector. |
| Shifting Retention Times | 1. Changes in mobile phase composition: Inaccurate mixing or degradation of the mobile phase. For HPAEC-PAD, carbonate contamination of the NaOH eluent is a common cause. 2. Fluctuations in column temperature: Inconsistent temperature control can affect retention. 3. Column aging: The performance of the column can degrade over time. | 1. Prepare fresh mobile phase: Ensure accurate measurements and use high-purity reagents. For HPAEC-PAD, prepare fresh NaOH solutions and minimize exposure to air. 2. Use a column oven: Maintain a constant and stable column temperature. 3. Replace the column: If the column has been used extensively, it may need to be replaced. |
Data Presentation
The following table summarizes the typical composition of a commercial isomaltooligosaccharide (IMO) syrup, which can be representative of the byproduct profile in this compound synthesis. It also includes data on the efficiency of different purification techniques for similar oligosaccharides.
| Component | Concentration in a Commercial IMO Product ( g/100g ) [1] | Purification Method | Purity Achieved | Yield/Recovery |
| Isomaltose | 19.2 | Simulated Moving Bed (SMB) Chromatography (for Galactooligosaccharides) | 95.1% | 91.3% |
| Isomaltotriose | 10.3 | Activated Charcoal (for Galactooligosaccharides, 8% ethanol (B145695) elution) | - | ~90% GOS recovery |
| This compound | 2.8 | Size Exclusion Chromatography (for Galactooligosaccharides) | Purest Fractions | - |
| Panose | 4.9 | Yeast Treatment (for Galactooligosaccharides) | - | High recovery of GOS |
| Nigerose | 2.0 | |||
| Kojibiose | 3.5 | |||
| Glucose & Other Sugars | Not Specified |
Experimental Protocols
Protocol 1: Identification of Byproducts by HPLC-RID
This protocol provides a general method for the analysis of this compound and its byproducts.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index Detector (RID)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: A polymer-based amino column (e.g., Shodex Asahipak NH2P-50 4E) or a lead-form ion-exchange column (e.g., Bio-Rad Aminex HPX-87P).
-
Mobile Phase: For an amino column, a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is common. For a lead-form column, deionized water is used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30-85 °C, depending on the column. For lead-form columns, a higher temperature (e.g., 85 °C) is often used.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and standards of known byproducts (glucose, maltose, isomaltose, isomaltotriose, panose, etc.).
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the components by creating a calibration curve for each standard.
-
Protocol 2: Removal of Byproducts using Simulated Moving Bed (SMB) Chromatography
This protocol outlines the general steps for purifying this compound using SMB chromatography.
-
Instrumentation:
-
Simulated Moving Bed (SMB) chromatography system with multiple columns.
-
Appropriate pumps, valves, and detectors (typically a Refractive Index Detector).
-
-
Stationary Phase:
-
Strong cation-exchange resins in the potassium (K+) or calcium (Ca2+) form are commonly used for sugar separations (e.g., Dowex Monosphere 99K/320).
-
-
Mobile Phase:
-
Deionized water.
-
-
Operating Parameters (to be optimized for the specific separation):
-
Temperature: Typically elevated (e.g., 60 °C) to improve mass transfer and reduce viscosity.
-
Flow Rates: The flow rates in the different zones of the SMB system (eluent, extract, feed, and raffinate) must be carefully optimized based on the adsorption characteristics of the components.
-
Switching Time: The time between the switching of the inlet and outlet ports, which simulates the counter-current movement of the solid phase.
-
-
Procedure:
-
System Equilibration: Equilibrate the entire SMB system with the mobile phase at the desired temperature and flow rates.
-
Feed Injection: Continuously feed the crude reaction mixture into the system at a predetermined flow rate.
-
Fraction Collection: Continuously collect the two outlet streams: the extract , which is enriched in the more strongly adsorbed components (smaller sugars), and the raffinate , which is enriched in the less strongly adsorbed components (this compound and higher oligosaccharides).
-
Analysis: Analyze the collected fractions by HPLC-RID to determine the purity and recovery of this compound.
-
Visualizations
Experimental Workflow for Byproduct Identification and Removal
Caption: Workflow for the synthesis, identification, and purification of this compound.
Troubleshooting Logic for HPLC Peak Splitting
Caption: Troubleshooting decision tree for peak splitting issues in HPLC analysis.
References
Technical Support Center: Enhancing the Prebiotic Activity of Isomaltotetraose Through Structural Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the prebiotic activity of Isomaltotetraose (IMT) through structural modification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, from enzymatic modification to prebiotic activity assessment.
1. Enzymatic Modification of this compound
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Modified IMT | Suboptimal enzyme concentration. | Determine the optimal enzyme-to-substrate ratio through a series of small-scale experiments. For transglucosidase activity, a higher enzyme concentration may be required. |
| Inappropriate reaction temperature or pH. | Each enzyme has an optimal temperature and pH range for activity. For example, α-glucosidase from Aspergillus niger often has an optimal pH of 4.5 and temperature of 60°C[1]. Verify the optimal conditions for your specific enzyme from the manufacturer's data sheet or through literature search and optimize accordingly. | |
| Short reaction time. | Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to determine the optimal reaction time for maximum yield. | |
| Substrate or product inhibition. | High concentrations of the initial substrate (this compound) or the accumulation of the product can inhibit enzyme activity. Consider a fed-batch approach where the substrate is added incrementally. | |
| Incorrect or Undesired Structural Modification | Non-specific enzyme activity. | Ensure the purity of the enzyme used. Side activities of contaminating enzymes can lead to undesired products. Consider using a more specific enzyme or further purifying your current enzyme preparation. |
| Incorrect ratio of acceptor to donor molecules (in transglycosylation reactions). | The ratio of acceptor (e.g., another sugar molecule for branching) to donor (IMT) is crucial. Optimize this ratio to favor the desired modification. | |
| Difficulty in Purifying Modified IMT | High polarity of the modified oligosaccharide. | Purification of unprotected carbohydrates can be challenging due to their high polarity[2]. Consider derivatization techniques, such as acetylation, to create less polar derivatives that are easier to separate using methods like silica (B1680970) gel chromatography[3][4]. The protecting groups can be removed after purification. |
| Co-elution with unmodified IMT or byproducts. | Utilize high-resolution separation techniques like size-exclusion chromatography (SEC) or preparative HPLC with a suitable stationary phase to separate molecules based on size and structure. Nanofiltration can also be employed to separate oligosaccharides of different sizes[5]. | |
| Presence of salts and other water-soluble impurities. | Desalting columns or dialysis can be effective in removing salts. For complex mixtures, advanced techniques like high-speed counter-current chromatography may be necessary. |
2. In Vitro Prebiotic Activity Assessment
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Fermentation Results | Variation in fecal inoculum. | To minimize inter-individual variation, pool fecal samples from multiple healthy donors. Ensure the donors have not taken antibiotics for at least 3-6 months prior to donation. |
| Oxygen contamination in the anaerobic chamber. | Strictly maintain anaerobic conditions throughout the experiment, from media preparation to sample collection. Use an anaerobic indicator to monitor the environment. | |
| Inappropriate fermentation medium. | Use a basal medium that supports the growth of a wide range of gut bacteria but does not contain carbohydrates that could interfere with the assessment of the test prebiotic. The Yeast Casitone Fatty Acids (YCFA) medium is a common choice. | |
| Low or No Production of Short-Chain Fatty Acids (SCFAs) | Ineffective fermentation of the modified IMT. | The structural modification may have rendered the oligosaccharide resistant to fermentation by the gut microbiota. Analyze the residual substrate at the end of the fermentation to confirm its utilization. |
| Insufficient incubation time. | Fermentation is a dynamic process. Collect samples at multiple time points (e.g., 0, 6, 12, 24, 48 hours) to capture the peak of SCFA production. | |
| Issues with SCFA Analysis by Gas Chromatography (GC) | Peak tailing. | This can be caused by active sites in the injector liner or column. Use a deactivated liner and a column specifically designed for volatile free acid analysis. Regularly clean or replace the injector liner. |
| Ghost peaks or baseline noise. | Contamination in the GC system (injector, column, or detector) or carrier gas can cause ghost peaks. Bake out the column, clean the injector and detector, and ensure high-purity gases are used. | |
| Poor reproducibility. | Inconsistent injection volume or technique can lead to poor reproducibility. Use an autosampler for precise and consistent injections. Ensure the sample is properly derivatized if required by the method. |
Frequently Asked Questions (FAQs)
Q1: How does the degree of polymerization (DP) of modified this compound affect its prebiotic activity?
A1: The degree of polymerization is a critical factor influencing the prebiotic activity of oligosaccharides. Generally, lower DP oligosaccharides (DP 2-9) are more readily fermented by beneficial bacteria like Bifidobacterium and Lactobacillus in the proximal colon. Longer-chain oligosaccharides may be fermented more slowly and reach the distal colon, potentially promoting the growth of other beneficial species like butyrate-producers. Therefore, modifying the DP of this compound, for instance by enzymatic elongation or branching, can alter its fermentation profile and the specific bacterial groups it stimulates.
Q2: What is the "prebiotic index" and how is it calculated?
A2: The prebiotic index (PI) is a quantitative measure of the prebiotic effect of a substrate. It is calculated based on the growth of probiotic bacteria (e.g., Bifidobacterium, Lactobacillus) relative to the growth of less desirable or pathogenic bacteria (e.g., Escherichia coli, Clostridium perfringens) during in vitro fermentation. A common formula is:
PI = (ΔProbiotic Population / Total Population) - (ΔPathogenic Population / Total Population)
A higher PI indicates a more selective stimulation of beneficial bacteria.
Q3: My modified this compound shows good in vitro fermentation but I'm not seeing a significant increase in butyrate. Why could this be?
A3: Several factors could contribute to this observation:
-
Microbiota Composition: The specific composition of the fecal microbiota used for fermentation plays a major role. Some individuals may have a lower abundance of butyrate-producing bacteria.
-
Substrate Specificity: While your modified IMT may be readily fermented, it might preferentially stimulate the growth of bacteria that produce acetate (B1210297) and propionate (B1217596) over butyrate. The structure of the oligosaccharide influences the metabolic pathways used by the bacteria.
-
Cross-feeding: Butyrate is often produced through cross-feeding, where bacteria like Eubacterium and Roseburia utilize acetate and lactate (B86563) produced by primary fermenters (like Bifidobacterium) to generate butyrate. This process may be less efficient with your modified substrate or the specific microbial community.
Q4: What are the key signaling pathways activated by the fermentation products of prebiotics?
A4: The primary fermentation products, short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, act as signaling molecules. They primarily interact with G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41), which are expressed on the surface of colonocytes and immune cells. Activation of these receptors triggers various downstream signaling cascades that influence gut hormone secretion, immune responses, and intestinal barrier function. Butyrate also acts as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression in colon cells.
Q5: Are there alternatives to enzymatic modification for enhancing prebiotic activity?
A5: While enzymatic modification is a precise and widely used method, other approaches exist. These include:
-
Chemical Modification: Although less specific and potentially leading to undesirable byproducts, chemical methods can be used to introduce new functional groups.
-
Fractionation of Existing Oligosaccharide Mixtures: Commercially available isomaltooligosaccharide (IMO) syrups are often a mixture of oligosaccharides with varying DPs. Fractionating these mixtures to isolate specific DP ranges can yield products with enhanced prebiotic properties.
-
Extrusion Technology: Twin-screw extrusion can be used to polymerize sugars like lactose (B1674315) into soluble dietary fibers with potential prebiotic activity.
Quantitative Data Summary
Table 1: Hypothetical Comparison of Prebiotic Activity of Unmodified vs. Modified this compound (IMT)
| Parameter | Unmodified IMT | Modified IMT (e.g., Branched) | Reference (e.g., Inulin) |
| Degree of Polymerization (DP) | 4 | 5-8 | 2-60 |
| In Vitro Fermentability (%) | 85 | 92 | 95 |
| Prebiotic Index (PI) | 2.5 | 4.8 | 5.2 |
| Change in Bifidobacterium (log CFU/mL) | +1.5 | +2.8 | +3.1 |
| Change in Lactobacillus (log CFU/mL) | +1.2 | +2.1 | +2.5 |
| Total SCFA Production (mM) | 60 | 85 | 90 |
| Acetate:Propionate:Butyrate Ratio | 60:25:15 | 50:25:25 | 45:30:25 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific modification and experimental conditions.
Experimental Protocols
1. Protocol for Enzymatic Modification of this compound (Transglucosylation)
This protocol describes a general procedure for adding a glucose unit to this compound using a transglucosidase.
Materials:
-
This compound (IMT)
-
Transglucosidase (e.g., from Aspergillus niger)
-
Donor substrate (e.g., maltose (B56501) or sucrose)
-
Sodium acetate buffer (pH 5.0)
-
Heating block or water bath
-
Quenching solution (e.g., 0.1 M NaOH or heat inactivation)
-
TLC or HPAEC-PAD for reaction monitoring
Procedure:
-
Prepare a solution of IMT and the donor substrate in sodium acetate buffer. A typical starting point is a 1:5 molar ratio of IMT to donor substrate.
-
Pre-warm the solution to the optimal temperature for the transglucosidase (e.g., 55°C).
-
Add the transglucosidase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/g of substrate can be used.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours) by taking small aliquots and analyzing them by TLC or HPAEC-PAD.
-
Once the desired product is maximized and further conversion is minimal, stop the reaction by either adding a quenching solution to raise the pH or by heating the mixture to 95°C for 10 minutes to denature the enzyme.
-
Proceed with the purification of the modified IMT.
2. Protocol for In Vitro Fecal Fermentation
This protocol outlines a batch fermentation model to assess the prebiotic activity of modified IMT.
Materials:
-
Modified this compound
-
Fresh human fecal samples from healthy donors
-
Anaerobic basal medium (e.g., YCFA)
-
Phosphate-buffered saline (PBS), anaerobic
-
Anaerobic chamber
-
Sterile, anaerobic culture tubes or a 96-well plate
-
Incubator at 37°C
Procedure:
-
Prepare the anaerobic basal medium and dispense it into sterile culture tubes or a 96-well plate inside an anaerobic chamber.
-
Dissolve the modified IMT (and controls like unmodified IMT and inulin) in anaerobic PBS to create stock solutions. Add the test substrates to the corresponding tubes/wells to a final concentration of 1% (w/v). Include a negative control with no added carbohydrate.
-
Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic PBS inside the anaerobic chamber.
-
Inoculate each tube/well with the fecal slurry to a final concentration of 1-5% (v/v).
-
Incubate the cultures anaerobically at 37°C for 24-48 hours.
-
At desired time points (e.g., 0, 24, 48 hours), collect samples for analysis.
-
For SCFA analysis, centrifuge the samples, filter the supernatant, and store at -20°C.
-
For microbial community analysis (16S rRNA gene sequencing), immediately freeze the entire culture at -80°C.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the prebiotic activity of this compound.
Caption: Signaling pathways activated by Short-Chain Fatty Acids (SCFAs) in colonocytes.
References
Stability issues of Isomaltotetraose in long-term storage solutions
This technical support center provides guidance on the stability and handling of isomaltotetraose (B46569) in long-term storage solutions for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term stability, solid (lyophilized) this compound should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the product can be stable for up to 3 years. For shorter periods, storage at 4°C is also acceptable for up to 2 years.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in high-purity, nuclease-free water or a suitable buffer (e.g., phosphate, TRIS). For long-term storage of solutions, it is best to:
-
Filter-sterilize the solution using a 0.22 µm filter to prevent microbial growth.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What are the primary factors that can cause degradation of this compound in solution?
The primary factors leading to the degradation of this compound in solution are:
-
Low pH (Acidic Conditions): this compound, like other oligosaccharides, is susceptible to acid-catalyzed hydrolysis of its α-1,6-glycosidic bonds.[1][2][3] The rate of hydrolysis increases as the pH decreases.
-
High Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[4] Storing solutions at room temperature for extended periods is not recommended.
-
Microbial Contamination: Bacteria or fungi can metabolize oligosaccharides, leading to a loss of the compound.
Q4: Is this compound susceptible to degradation from repeated freeze-thaw cycles?
While some complex oligosaccharides have shown stability over multiple freeze-thaw cycles, it is generally considered best practice to avoid them.[5] Repeated freezing and thawing can potentially lead to changes in solution pH or concentration gradients that may affect stability. Aliquoting into single-use vials is the most effective way to mitigate this risk.
Troubleshooting Guide
Problem 1: I suspect my stored this compound solution has degraded. How can I confirm this?
Answer:
You can confirm degradation by analyzing the purity of your solution using analytical chromatography. The recommended method is High-Performance Liquid Chromatography (HPLC).
-
Symptoms of Degradation:
-
Appearance of new peaks in the chromatogram with shorter retention times, corresponding to smaller sugars like glucose, isomaltose, and isomaltotriose.
-
A decrease in the peak area of the main this compound peak.
-
A noticeable drop in the pH of the solution over time, which can occur as a result of degradation at higher temperatures, leading to the formation of acidic byproducts.
-
-
Recommended Action:
-
Analyze an aliquot of your stored solution by HPLC.
-
Compare the chromatogram to a freshly prepared standard of this compound or to the initial analysis of the stored batch.
-
If degradation is confirmed, the solution should be discarded.
-
Problem 2: My experimental results are inconsistent when using a stored this compound solution.
Answer:
Inconsistent results are a common indicator of solution instability.
-
Possible Cause: Partial hydrolysis of this compound into smaller oligosaccharides and glucose. These smaller sugars could have different biological activities or interfere with your assay, leading to variability.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Analyze the purity of your this compound solution using HPLC as described in Problem 1.
-
Prepare Fresh Solution: If degradation is suspected or confirmed, prepare a fresh solution from solid this compound.
-
Review Storage Protocol: Ensure your storage conditions align with the recommendations (aliquoted, -80°C for long-term).
-
Consider Buffer Effects: If you are using an acidic buffer, be aware that this can contribute to hydrolysis over time, even when frozen. For pH-sensitive applications, it may be necessary to conduct a stability study in your specific buffer system.
-
Data on Oligosaccharide Stability
While specific long-term stability data for this compound in various buffers is limited in published literature, data from related oligosaccharides, such as fructo-oligosaccharides (FOS), can provide some general insights.
Table 1: General Influence of Temperature and pH on Fructo-oligosaccharide (FOS) Hydrolysis
| Temperature | pH Range | Observation |
| 60°C | 2.7 - 3.3 | Insignificant hydrolysis. |
| 70-80°C | 2.7 - 3.3 | Considerable hydrolysis; 50% degradation can occur in 1-2 hours. |
| 90-100°C | 2.7 - 3.3 | Complete degradation within 1-1.5 hours. |
Note: This data is for fructo-oligosaccharides and should be used as a general indicator of the impact of temperature and pH on glycosidic bond stability. This compound, with its α-1,6 linkages, is generally considered more stable than FOS, which contains less stable fructofuranosyl bonds.
Experimental Protocols
Protocol: Long-Term Stability Study of this compound in Aqueous Solution
1. Objective: To evaluate the stability of a prepared this compound solution under various storage conditions over a defined period.
2. Materials:
-
High-purity solid this compound
-
Sterile, nuclease-free water
-
Sterile buffers of interest (e.g., 10 mM Phosphate Buffer pH 5.0, 10 mM PBS pH 7.4, 10 mM TRIS buffer pH 8.5)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
0.22 µm sterile syringe filters
-
HPLC system with a suitable column for carbohydrate analysis (e.g., an amino-based column) and a refractive index (RI) or evaporative light scattering (ELSD) detector.
3. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound at the desired concentration (e.g., 10 mg/mL) in each of the selected aqueous solutions (water and buffers).
-
Filter-sterilize each solution using a 0.22 µm filter into a sterile container.
-
-
Aliquoting and Storage:
-
Aliquot the sterile solutions into the single-use tubes (e.g., 100 µL per tube).
-
Prepare enough aliquots for all time points and conditions to be tested.
-
Divide the aliquots for each buffer condition into different storage temperatures:
-
4°C (refrigerator)
-
-20°C (standard freezer)
-
-80°C (ultra-low freezer)
-
-
-
Time Points:
-
Define the time points for analysis. A typical long-term study might include:
-
T=0 (initial analysis immediately after preparation)
-
T=1 month
-
T=3 months
-
T=6 months
-
T=12 months
-
-
-
Analysis (at each time point):
-
Retrieve one aliquot from each condition (buffer and temperature).
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze each sample by HPLC to determine the purity of this compound.
-
Visually inspect the solution for any precipitation or color change.
-
Measure the pH of the solution.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Identify and quantify any significant degradation products.
-
A common acceptance criterion for stability is retaining ≥95% of the initial concentration with no significant formation of new impurities.
-
Visualizations
Caption: Degradation pathway of this compound via acid hydrolysis.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting logic for stability issues.
References
- 1. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of temperature and pH on the degradation of fructo-oligosaccharides [agris.fao.org]
- 5. Stability Analysis of Oligosaccharides – Lebrilla League [lebrilla.faculty.ucdavis.edu]
Technical Support Center: Overcoming Matrix Effects in Isomaltotetraose Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects when quantifying Isomaltotetraose in complex food samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: A matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix. In food analysis, complex matrices containing fats, proteins, other sugars, and various organic compounds can co-elute with this compound. This interference can either suppress or enhance the analyte's signal during analysis, particularly in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), leading to inaccurate quantification.[1][2] Ion suppression is a common manifestation of matrix effects.[2]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: The presence and extent of matrix effects can be quantified by comparing the signal response of this compound in a pure solvent standard to its response in a matrix-matched standard. A matrix-matched standard is a blank food sample extract (confirmed to be free of this compound) spiked with a known concentration of the analyte after the extraction process. A significant difference between the two signals indicates a matrix effect. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) x 100
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement. Generally, a matrix effect outside the 80-120% range is considered significant and requires corrective action.
Q3: What are the primary strategies to overcome matrix effects in this compound analysis?
A3: The main strategies to mitigate matrix effects can be categorized as follows:
-
Sample Preparation: This involves techniques to remove interfering components from the sample extract before analysis. Common methods include Solid-Phase Extraction (SPE) and simple dilution of the sample.[1]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can help separate this compound from co-eluting matrix components, thereby reducing their impact on the detector response.
-
Calibration Strategies: Employing specific calibration methods can help compensate for matrix effects. These include the use of matrix-matched calibration standards or stable isotope-labeled internal standards.
Q4: Is the QuEChERS method suitable for this compound extraction from food samples?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides and other contaminants from food matrices. While effective for a broad range of analytes, its suitability for highly polar compounds like this compound needs careful consideration. The partitioning and cleanup steps in a standard QuEChERS protocol may not be optimal for retaining and recovering such water-soluble oligosaccharides. Modifications to the extraction solvent and cleanup sorbents may be necessary to achieve adequate recovery.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inefficient extraction from the sample matrix. Loss of analyte during sample cleanup (e.g., SPE). Degradation of this compound during sample processing. | Optimize the extraction solvent and conditions (e.g., temperature, time). Select an appropriate SPE sorbent and optimize the wash and elution steps. Ensure the pH and temperature of the sample preparation process are controlled to prevent hydrolysis of glycosidic bonds. |
| Poor Peak Shape (Tailing, Broadening) | Secondary interactions between this compound and the analytical column. Column contamination from matrix components. Inappropriate injection solvent. | Use a column specifically designed for carbohydrate analysis. Adjust the mobile phase pH or ionic strength to minimize secondary interactions. Implement a more rigorous sample cleanup to remove matrix components. Ensure the injection solvent is compatible with the mobile phase. |
| Signal Suppression or Enhancement in LC-MS | Co-eluting matrix components interfering with the ionization of this compound. | Improve chromatographic separation to resolve this compound from interfering peaks. Employ a more effective sample cleanup method (e.g., SPE with a specific sorbent for carbohydrates). Use a stable isotope-labeled internal standard for this compound to compensate for ionization variability. Dilute the sample extract to reduce the concentration of interfering matrix components. |
| Inconsistent Results Between Samples | Variability in the matrix composition of different food samples. Inconsistent sample preparation. | Develop a robust sample preparation method that is effective across the expected range of sample matrices. Use matrix-matched calibration standards for each type of food matrix if possible. Ensure consistent execution of the sample preparation protocol for all samples. |
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of oligosaccharides, including this compound, in various food matrices using different analytical techniques. Please note that specific values can vary depending on the exact matrix, instrumentation, and method parameters.
| Food Matrix | Analytical Technique | Recovery (%) | LOD | LOQ | Reference |
| Dairy Products | LC-MS | 90 - 109 | - | 2.6 mg/100g | |
| Eggless Mayonnaise | HPLC-RID | 96.78 - 108.88 | - | - | |
| Raisins | HPAEC-PAD | 89.78 - 101.06 | - | - | |
| Grape Juices | HPLC-RID | - | 0.074 - 0.090 g/L | 0.179 - 0.214 g/L | |
| Almond Extract | LC-MS/MS | Near-complete | - | - | |
| Honey | HPLC-MS/MS | 53.9 - 91.4 | - | 1 µg/kg |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a High-Sugar Matrix (e.g., Honey)
This protocol describes a general procedure for the extraction and cleanup of this compound from honey using a graphitized carbon-based SPE cartridge.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1 gram of honey into a 50 mL centrifuge tube.
-
Dissolve the honey in 10 mL of deionized water by vortexing until fully dissolved.
-
-
SPE Cartridge Conditioning:
-
Condition a graphitized carbon SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the entire 10 mL of the diluted honey sample onto the conditioned SPE cartridge at a slow, dropwise flow rate (approximately 1 mL/min).
-
-
Washing (Removal of Interferences):
-
Wash the cartridge with 10 mL of deionized water to remove unretained matrix components like monosaccharides and salts.
-
-
Elution of this compound:
-
Elute the retained this compound from the cartridge with 10 mL of a 25% acetonitrile (B52724) in water solution. Collect the eluate.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) for analysis.
-
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This protocol provides a general method for the quantification of this compound using HPLC-RID.
Methodology:
-
Instrumentation:
-
HPLC system equipped with a refractive index detector.
-
Amino-based or ligand-exchange analytical column suitable for carbohydrate analysis (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration range.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
Optimizing enzyme concentration for efficient Isomaltotetraose production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of isomaltotetraose (B46569).
Frequently Asked Questions (FAQs)
Q1: Which enzymes are suitable for producing this compound?
A1: this compound is primarily synthesized using enzymes with transglucosylation activity. The two main classes of enzymes used are:
-
α-Glucosidases (E.C. 3.2.1.20): These enzymes, particularly from fungal sources like Aspergillus niger, can catalyze the transfer of glucosyl units to an acceptor molecule, forming α-(1,6) glycosidic bonds characteristic of isomaltooligosaccharides (IMOs).[1][2]
-
Dextransucrases (E.C. 2.4.1.5): Produced by lactic acid bacteria such as Leuconostoc mesenteroides, these enzymes synthesize dextran (B179266) from sucrose (B13894) and can also produce IMOs in the presence of a suitable acceptor molecule like maltose (B56501).[3][4]
Q2: What are the common substrates for this compound synthesis?
A2: The choice of substrate depends on the enzyme being used:
-
For α-glucosidases , maltose is a common substrate. The enzyme catalyzes a transglucosylation reaction where one maltose molecule acts as a glucosyl donor and another acts as an acceptor.[5]
-
For dextransucrases , a combination of sucrose (as the glucosyl donor) and an acceptor molecule is required. Maltose is a frequently used acceptor to produce a series of isomaltooligosaccharides.
Q3: How does enzyme concentration affect the production of this compound?
A3: Enzyme concentration is a critical factor influencing the reaction rate. Generally, increasing the enzyme concentration will increase the initial rate of product formation, provided the substrate is not limiting. However, an excessively high enzyme concentration can be costly and may not lead to a proportional increase in the final product yield. It is essential to determine the optimal enzyme concentration empirically for your specific reaction conditions.
Q4: What is the role of substrate concentration in optimizing the yield?
A4: Substrate concentration significantly impacts both the reaction rate and the final yield of this compound. High substrate concentrations can favor the transglucosylation reaction over hydrolysis. However, extremely high concentrations may lead to substrate inhibition in some enzymes. It is crucial to optimize the substrate concentration to maximize the transglucosylation activity while minimizing potential inhibitory effects.
Q5: How can I monitor the progress of the reaction and quantify the products?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction and quantifying this compound and other oligosaccharides. An Amide or a carbohydrate-specific column is typically used with a refractive index (RI) or evaporative light scattering detector (ELSD).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal enzyme concentration. | Empirically determine the optimal enzyme concentration by testing a range of concentrations under your standard assay conditions. |
| Non-ideal pH or temperature. | Verify that the reaction pH and temperature are within the optimal range for your specific enzyme. Refer to the enzyme's technical datasheet or relevant literature. | |
| Incorrect substrate concentration. | Optimize the initial substrate (e.g., maltose or sucrose/acceptor) concentration. Test a range of concentrations to find the optimal balance for transglucosylation. | |
| Product inhibition. | High concentrations of this compound or byproducts can inhibit the enzyme. Consider a fed-batch approach with incremental substrate addition or methods to remove the product as it forms. | |
| Enzyme instability. | Ensure proper storage and handling of the enzyme. Perform an activity assay to confirm the enzyme is active before starting the experiment. | |
| High Levels of Byproducts (e.g., Glucose, Panose) | Hydrolysis is favored over transglucosylation. | Adjust reaction conditions to favor transglucosylation. This may involve increasing the substrate concentration or modifying the pH. For some α-glucosidases, adding a small amount of glucose initially can shift the reaction towards producing more isomaltose-series oligosaccharides. |
| Presence of contaminating enzymes. | Ensure the purity of your enzyme preparation. If necessary, purify the enzyme to remove other glycosidases. | |
| Inconsistent Results | Pipetting errors or inaccurate reagent preparation. | Use calibrated pipettes and carefully prepare all solutions. Ensure thorough mixing of the reaction components. |
| Fluctuations in temperature or pH. | Use a reliable incubator or water bath with precise temperature control. Ensure the buffer capacity is sufficient to maintain a stable pH throughout the reaction. | |
| Inconsistent sample analysis. | Standardize your HPLC analysis protocol, including sample preparation, injection volume, and data processing. |
Data Presentation
Table 1: Optimal Reaction Conditions for this compound Production
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Common Substrates |
| α-Glucosidase | Aspergillus niger | 4.3 - 5.5 | 55 - 80 | Maltose, Soluble Starch |
| Dextransucrase | Leuconostoc mesenteroides | 5.2 - 6.5 | 25 - 30 | Sucrose, Maltose (acceptor) |
Note: The optimal conditions can vary depending on the specific enzyme variant and experimental setup. The values presented are based on published data and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Optimization of Enzyme Concentration
-
Prepare Substrate Solution: Prepare a stock solution of your substrate (e.g., 200 g/L maltose in 50 mM sodium acetate (B1210297) buffer, pH 5.0).
-
Set Up Reactions: In separate microtubes, add a fixed volume of the substrate solution.
-
Vary Enzyme Concentration: Add different concentrations of the enzyme to each tube. For example, you can test a range from 1 U/g of substrate to 10 U/g of substrate.
-
Incubation: Incubate all reactions at the optimal temperature for your enzyme (e.g., 55°C) with gentle agitation for a predetermined time (e.g., 24 hours).
-
Terminate Reaction: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Analysis: Analyze the product composition of each reaction using HPLC to determine the concentration of this compound.
-
Determine Optimum: Plot the yield of this compound against the enzyme concentration to identify the optimal concentration that gives the highest yield.
Protocol 2: HPLC Analysis of Isomaltooligosaccharides
-
Sample Preparation: Dilute the reaction samples with the mobile phase to a concentration within the linear range of your standard curve. Filter the samples through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: A carbohydrate analysis column (e.g., Amide column).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve.
-
Quantification: Inject the prepared samples and integrate the peak corresponding to this compound. Use the calibration curve to determine the concentration of this compound in your samples.
Visualizations
Caption: Enzymatic pathway for this compound production.
Caption: Workflow for optimizing enzyme concentration.
References
- 1. Improved synthesis of isomaltooligosaccharides using immobilized α-glucosidase in organic–aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijseas.com [ijseas.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isomaltotetraose vs. Fructooligosaccharides: A Comparative Guide to Prebiotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prebiotic effects of isomaltotetraose (B46569), a component of isomaltooligosaccharides (IMOs), and fructooligosaccharides (FOS). By examining their impact on gut microbiota, the production of short-chain fatty acids (SCFAs), and the underlying molecular mechanisms, this document aims to equip researchers with the necessary data to make informed decisions for their studies and product development endeavors. While direct comparative data for this compound is limited, this guide draws on research conducted on IMOs as a proxy, alongside direct comparative studies of other oligosaccharides.
Executive Summary
Both this compound and fructooligosaccharides are non-digestible carbohydrates that function as prebiotics, selectively stimulating the growth and activity of beneficial bacteria in the colon. FOS is well-documented for its potent bifidogenic effect. Isomaltooligosaccharides, including this compound, also promote the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus, and may be fermented by a broader range of beneficial species. The fermentation of both prebiotics leads to the production of beneficial SCFAs, although the specific profiles may differ, influencing their physiological impacts.
Data Presentation: In Vitro Fermentation Studies
The following tables summarize quantitative data from in vitro fermentation studies, providing a comparative overview of the prebiotic effects of IMOs (as a proxy for this compound) and FOS.
Table 1: Impact on Gut Microbiota Composition
| Prebiotic | Change in Bifidobacterium spp. | Change in Lactobacillus spp. | Change in Bacteroides spp. | Prebiotic Index (PI) | Source |
| Isomaltooligosaccharides (IMO) | Increased abundance | Increased abundance | Variable effects reported | Higher than FOS in some studies | [1] |
| Fructooligosaccharides (FOS) | Significant increase (e.g., ~1 log cycle increase with 5g/day) | Increased abundance | Decreased or no significant change | 1.82 (in one study) | [1][2][3] |
Note: The Prebiotic Index (PI) is a measure of the selective stimulation of beneficial bacteria. Higher values indicate greater selectivity.
Table 2: Short-Chain Fatty Acid (SCFA) Production (Concentrations in mM after 24h fermentation)
| Prebiotic | Acetate | Propionate | Butyrate | Total SCFAs | Source |
| Isomaltooligosaccharides (IMO) | High | Moderate | Moderate | High | [4] |
| Fructooligosaccharides (FOS) | Highest | High | Low to Moderate | High |
Note: SCFA profiles can vary depending on the specific composition of the gut microbiota of the fecal donor.
Experimental Protocols
In Vitro Fecal Fermentation
A common method to assess the prebiotic potential of a substrate is through in vitro batch fermentation using human fecal samples.
Objective: To simulate the fermentation process in the human colon and measure changes in microbial populations and metabolite production.
Materials:
-
Anaerobic chamber
-
Fermentation vessels (e.g., serum bottles or a multi-well plate)
-
Basal medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine)
-
Test substrates: this compound and Fructooligosaccharides
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS)
-
Reagents for DNA extraction and SCFA analysis (gas chromatography)
Procedure:
-
Fecal Slurry Preparation: Within an anaerobic chamber, prepare a 10-20% (w/v) fecal slurry by homogenizing fresh fecal samples in PBS.
-
Inoculation: Add the fecal slurry to fermentation vessels containing the basal medium and the prebiotic substrate (typically at a concentration of 1% w/v). A control with no added substrate is also included.
-
Incubation: Incubate the vessels anaerobically at 37°C for a specified period (e.g., 24 or 48 hours), with gentle shaking.
-
Sampling: Collect samples at different time points (e.g., 0, 12, 24, 48 hours) for analysis.
-
Microbiota Analysis: Extract microbial DNA from the samples and perform 16S rRNA gene sequencing or qPCR to determine the relative abundance of different bacterial genera.
-
SCFA Analysis: Centrifuge the samples and analyze the supernatant for SCFA concentrations using gas chromatography.
Signaling Pathway Analysis
The immunomodulatory effects of prebiotics are often investigated by examining their influence on key signaling pathways in immune cells.
Objective: To determine if the fermentation products of this compound and FOS modulate inflammatory signaling pathways.
Materials:
-
Human immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line like Caco-2)
-
Fermentation supernatants from the in vitro fermentation experiment
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
Reagents for Western blotting or ELISA to measure protein levels (e.g., NF-κB, p38 MAPK, cytokines like TNF-α and IL-10)
Procedure:
-
Cell Culture: Culture the immune cells under standard conditions.
-
Treatment: Treat the cells with the fermentation supernatants from the this compound, FOS, and control fermentations. Some cells may also be stimulated with LPS to induce an inflammatory response.
-
Protein Extraction and Analysis: After a set incubation period, lyse the cells to extract proteins.
-
Western Blotting: Use Western blotting to measure the levels of key signaling proteins such as phosphorylated IκBα (an indicator of NF-κB activation) and phosphorylated p38 MAPK.
-
ELISA: Use ELISA to measure the concentration of secreted cytokines (e.g., TNF-α, IL-10) in the cell culture supernatant.
Mandatory Visualization
Caption: Experimental workflow for in vitro fecal fermentation.
Caption: Modulation of NF-κB and MAPK signaling pathways by prebiotics.
Conclusion
Both this compound (as inferred from IMO data) and fructooligosaccharides are effective prebiotics that can modulate the gut microbiota and lead to the production of beneficial short-chain fatty acids. FOS has a well-established and strong bifidogenic effect. This compound also promotes the growth of bifidobacteria and lactobacilli and may be utilized by a wider range of beneficial bacteria, potentially leading to a different SCFA profile. The choice between these prebiotics may depend on the specific desired outcome, such as the targeted bacterial species or the preferred SCFA profile for a particular therapeutic application. Further direct comparative studies on this compound are warranted to fully elucidate its specific prebiotic effects relative to FOS.
References
- 1. benchchem.com [benchchem.com]
- 2. A prospective randomized, double-blind, placebo-controlled, dose-response relationship study to investigate efficacy of fructo-oligosaccharides (FOS) on human gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Digestibility of Isomaltotetraose and Maltotetraose
For researchers, scientists, and drug development professionals, understanding the digestive fate of oligosaccharides is paramount for their application in therapeutics and functional foods. This guide provides a detailed in vitro comparison of the digestibility of two tetrasaccharides: Isomaltotetraose and maltotetraose (B33255), highlighting their differing susceptibilities to mammalian digestive enzymes.
Maltotetraose, a linear oligosaccharide composed of four glucose units linked by α-1,4 glycosidic bonds, is a product of starch digestion and is readily hydrolyzed in the human small intestine. In contrast, this compound, consisting of four glucose units linked by α-1,6 glycosidic bonds, exhibits a greater resistance to digestion, classifying it as a slowly digestible carbohydrate. This difference in digestibility is attributed to the specificity of the enzymes present in the gastrointestinal tract.
Enzymatic Hydrolysis and Digestive Fate
The initial stages of carbohydrate digestion begin in the mouth with the action of salivary α-amylase and continue in the small intestine with pancreatic α-amylase. These enzymes efficiently cleave the internal α-1,4 glycosidic bonds of starch and related maltooligosaccharides. Consequently, maltotetraose is readily broken down into smaller oligosaccharides and glucose.
The final hydrolysis of these oligosaccharides occurs at the brush border of the small intestine by enzymes such as the sucrase-isomaltase (SI) and maltase-glucoamylase (MGAM) complexes. The sucrase and glucoamylase subunits of these complexes further hydrolyze the α-1,4 linkages of maltooligosaccharides.
This compound, however, is resistant to hydrolysis by α-amylases due to its α-1,6 linkages. Its digestion is dependent on the isomaltase subunit of the sucrase-isomaltase complex, which is specifically adapted to cleave these α-1,6 bonds. The rate of hydrolysis of α-1,6 linkages by isomaltase is significantly slower than the rate of α-1,4 linkage hydrolysis by sucrase and other glucosidases.[1][2][3] This inherent difference in enzymatic activity is the primary reason for the lower digestibility of this compound compared to maltotetraose.
Quantitative Comparison of Digestibility
The following table summarizes the expected comparative digestibility based on the known enzymatic specificities and data from related studies.
| Parameter | This compound | Maltotetraose |
| Primary Glycosidic Linkage | α-1,6 | α-1,4 |
| Susceptibility to Salivary & Pancreatic α-Amylase | Resistant | Susceptible |
| Primary Enzyme for Hydrolysis in Small Intestine | Sucrase-Isomaltase (Isomaltase subunit) | Sucrase-Isomaltase (Sucrase subunit), Maltase-Glucoamylase |
| Relative Rate of Hydrolysis | Slow | Rapid |
| Expected In Vitro Digestibility | Low to Moderate | High |
| Primary Digestion Products | Isomaltotriose, Isomaltose, Glucose | Maltotriose, Maltose, Glucose |
Experimental Protocols
The following is a representative protocol for an in vitro digestion assay to compare the digestibility of this compound and maltotetraose, based on methodologies described in the literature.
In Vitro Digestion with Rat Small Intestinal Enzymes
This method simulates the conditions in the small intestine to assess the susceptibility of oligosaccharides to brush border enzymes.
Materials:
-
This compound and maltotetraose substrates
-
Rat small intestinal acetone (B3395972) powder
-
Maleate (B1232345) buffer (pH 6.0)
-
Porcine pancreatin (B1164899) (optional, for a combined digestion model)
-
Deionized water
-
Heating block or water bath at 37°C
-
Centrifuge
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for analysis
Procedure:
-
Enzyme Preparation: Prepare a solution of rat small intestinal acetone powder in maleate buffer (e.g., 10 g/L). If including pancreatic digestion, a solution of porcine pancreatin can also be prepared.
-
Substrate Preparation: Prepare solutions of this compound and maltotetraose in deionized water at a defined concentration (e.g., 10 g/L).
-
Digestion Reaction:
-
In a microcentrifuge tube, mix the substrate solution with the enzyme solution (e.g., 1 mL of substrate with 1 mL of enzyme solution).
-
Incubate the mixture at 37°C with agitation for a defined period (e.g., with samples taken at 0, 30, 60, 120, and 240 minutes).
-
-
Reaction Termination: Stop the enzymatic reaction by heating the samples at 100°C for 10 minutes.
-
Sample Preparation for Analysis: Centrifuge the samples to pellet any precipitate. The supernatant containing the digestion products is then diluted for analysis.
-
Analysis: Analyze the composition of the supernatant using HPAEC-PAD to quantify the remaining substrate and the formation of hydrolysis products (e.g., smaller oligosaccharides and glucose).
Visualizing the Digestive Pathways
The differential digestion of this compound and maltotetraose can be visualized through their enzymatic breakdown pathways.
Caption: Enzymatic hydrolysis pathways of Maltotetraose and this compound.
The following diagram illustrates a typical experimental workflow for comparing the in vitro digestibility of the two tetrasaccharides.
Caption: Workflow for in vitro digestibility comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Analysis of α-1,6 Glucan as a Slowly Digestible Carbohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Digestibility characteristics of isomaltooligosaccharides in comparison with several saccharides using the rat jejunum loop method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an HPLC Method for Isomaltotetraose Quantification in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of Isomaltotetraose in complex matrices is crucial for quality control, efficacy assessment, and formulation development. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC with a Refractive Index Detector (RID) is a robust and widely used method for the quantification of non-chromophoric compounds like this compound. The separation is typically achieved using an amino-based or ligand-exchange column.
Experimental Protocol: HPLC-RID
1. Sample Preparation:
-
Syrups (e.g., Corn Syrup, Agave Nectar):
-
Accurately weigh approximately 1 gram of the syrup into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with deionized water.
-
Filter the solution through a 0.20 μm syringe filter into an HPLC vial.
-
-
Fermentation Broth (e.g., Yeast or Bacterial Cultures):
-
Transfer a 1 mL aliquot of the fermentation broth into a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes to pellet cells and debris.[1]
-
Dilute the resulting supernatant 100-fold with deionized water.[1]
-
Filter the diluted supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Food Matrices (e.g., Food Ingredients):
-
Homogenize the solid sample.
-
Perform a solid-liquid extraction with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Centrifuge the extract to remove solid particles.
-
The supernatant may require a further clean-up step using Solid-Phase Extraction (SPE) with a C18 or graphitized carbon cartridge to remove interfering compounds.
-
Evaporate the purified extract to dryness and reconstitute in a known volume of the mobile phase.
-
2. Chromatographic Conditions:
-
Column: A polymer-based amino column (e.g., Shodex Asahipak NH2P-50 4E) or a ligand-exchange column (e.g., SUPELCOGEL Ag).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25, v/v) for amino columns, or pure deionized water for ligand-exchange columns.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35 - 85 °C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 10 - 20 µL.
3. Calibration:
Prepare a series of this compound standard solutions of known concentrations in the mobile phase. A linear relationship between the peak height or area and the concentration is typically observed up to 17 mg/mL, with a correlation coefficient (R²) of ≥0.999.[2]
Workflow for HPLC-RID Quantification of this compound
References
Cross-validation of different enzymatic methods for Isomaltotetraose synthesis
For Researchers, Scientists, and Drug Development Professionals
Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a key isomaltooligosaccharide (IMO) with significant potential in the pharmaceutical and food industries as a prebiotic and low-calorie sweetener. Its enzymatic synthesis offers a highly specific and efficient alternative to traditional chemical methods. This guide provides a comprehensive comparison of three primary enzymatic methods for this compound synthesis: transglucosylation by α-glucosidase, the acceptor reaction of dextransucrase, and the transglycosylation activity of amylosucrase.
Performance Comparison of Enzymatic Methods
The selection of an appropriate enzyme is critical for optimizing the yield and purity of this compound. The following table summarizes the key performance indicators of α-glucosidase, dextransucrase, and amylosucrase in the synthesis of isomaltooligosaccharides, with a focus on this compound where data is available.
| Enzyme | Common Source Organism | Primary Substrate(s) | Acceptor Molecule (if any) | Typical this compound Yield | Key Advantages | Key Disadvantages |
| α-Glucosidase | Aspergillus niger | Maltose (B56501), Starch Hydrolysates | Glucose (can be self-acceptor) | Variable; part of an IMO mixture.[1] | High transglucosylation activity.[2] | Produces a complex mixture of IMOs requiring further purification.[1] |
| Dextransucrase | Leuconostoc mesenteroides | Sucrose (B13894) | Maltose | Variable; part of a series of glucooligosaccharides.[3] | Can produce a homologous series of IMOs.[3] | Primarily produces high molecular weight dextran; acceptor reaction required for oligosaccharide synthesis.[4] |
| Amylosucrase | Neisseria polysaccharea | Sucrose | Glucose, Maltose | Data not readily available; produces various oligosaccharides.[5][6] | Can utilize sucrose efficiently for transglycosylation.[6] | Primarily synthesizes α-1,4 glucans (amylose); product specificity can be broad.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of isomaltooligosaccharides, including this compound, using the three compared enzymes.
α-Glucosidase (from Aspergillus niger) Method
This protocol focuses on the transglucosylation of maltose to produce a mixture of isomaltooligosaccharides.
Materials:
-
α-Glucosidase from Aspergillus niger
-
Maltose
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)
-
Deionized water
-
Heating block or water bath
-
Reaction tubes
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index detector (RID)
Procedure:
-
Substrate Preparation: Prepare a high-concentration maltose solution (e.g., 30-50% w/v) in sodium acetate buffer. High substrate concentration favors the transglucosylation reaction over hydrolysis.
-
Enzyme Addition: Add α-glucosidase to the maltose solution. The optimal enzyme concentration should be determined empirically but a starting point could be 10-20 U/g of substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 50-60°C) with gentle agitation.
-
Reaction Monitoring: At various time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the reaction mixture.
-
Enzyme Inactivation: Immediately heat the aliquots at 100°C for 10 minutes to inactivate the enzyme and stop the reaction.
-
Analysis: Analyze the composition of the reaction products, including this compound, using an HPLC-RID system. An amine-based or a specialized carbohydrate column is typically used for separation.[7][8][9]
Dextransucrase (from Leuconostoc mesenteroides) Acceptor Reaction
This method utilizes the ability of dextransucrase to transfer glucose units from sucrose to an acceptor molecule, in this case, maltose, to synthesize a series of isomaltooligosaccharides.
Materials:
-
Dextransucrase from Leuconostoc mesenteroides
-
Sucrose
-
Maltose
-
Sodium acetate buffer (e.g., 20 mM, pH 5.2) containing CaCl₂ (e.g., 0.05 g/L)
-
Deionized water
-
Reaction tubes
-
Water bath
-
HPLC-RID system
Procedure:
-
Reaction Mixture Preparation: Prepare a solution containing both sucrose (the glucosyl donor) and maltose (the acceptor) in the sodium acetate buffer. The ratio of sucrose to maltose is a critical parameter to optimize for the desired oligosaccharide chain length.[3]
-
Enzyme Addition: Add dextransucrase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C).
-
Time-course Sampling: Collect samples at different time intervals to monitor the progress of the reaction.
-
Enzyme Inactivation: Heat the samples at 100°C for 10 minutes to stop the enzymatic reaction.
-
Product Analysis: Quantify the formation of isomaltooligosaccharides, including this compound, by HPLC-RID.[10]
Amylosucrase (from Neisseria polysaccharea) Transglycosylation
This protocol describes the use of amylosucrase to synthesize oligosaccharides from sucrose.
Materials:
-
Amylosucrase from Neisseria polysaccharea
-
Sucrose
-
Acceptor molecule (e.g., glucose or maltose, optional)
-
Buffer (e.g., sodium acetate buffer, pH 7.0)
-
Deionized water
-
Reaction tubes
-
Incubator
-
HPLC-RID system
Procedure:
-
Reaction Setup: Prepare a solution of sucrose in the appropriate buffer. If an acceptor molecule is used, it should also be included in this mixture.
-
Enzymatic Reaction: Initiate the reaction by adding amylosucrase.
-
Incubation: Incubate the mixture at the enzyme's optimal temperature (around 37°C).
-
Sample Collection: Withdraw aliquots at regular intervals.
-
Reaction Termination: Inactivate the enzyme by boiling the samples for 10 minutes.
-
Analysis: Analyze the product profile for the presence of this compound and other oligosaccharides using HPLC-RID.
Signaling Pathways and Experimental Workflows
To visualize the enzymatic reactions and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Enzymatic Reaction Pathways
Caption: Enzymatic pathways for this compound synthesis.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural characterization of the maltose acceptor-products synthesized by Leuconostoc mesenteroides NRRL B-1299 dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production & Characterization of a Unique Dextran from an Indigenous Leuconostoc mesenteroides CMG713 [ijbs.com]
- 5. Amylosucrase from Neisseria polysaccharea: novel catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Versatile biotechnological applications of amylosucrase, a novel glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Isomaltotetraose and Other Isomaltooligosaccharides: A Comparative Analysis of Their Impact on Gut Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltooligosaccharides (IMOs) are a class of prebiotic carbohydrates that have garnered significant attention for their beneficial effects on gut health. Comprising glucose units linked by α-1,6 and α-1,4 glycosidic bonds, IMOs resist digestion in the upper gastrointestinal tract and are selectively fermented by beneficial bacteria in the colon. This fermentation process leads to the production of short-chain fatty acids (SCFAs), modulation of the gut microbiota, and enhancement of the gut barrier function. Among the various IMOs, which include isomaltose, panose, and isomaltotriose, Isomaltotetraose, with its higher degree of polymerization (DP), is of particular interest. This guide provides a comparative analysis of this compound and other IMOs, focusing on their impact on gut microbiota, SCFA production, and gut barrier integrity, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound and Other IMOs
The functional properties of IMOs are largely dependent on their degree of polymerization.[1] Studies have shown that bifidobacteria, a key group of beneficial gut microbes, preferentially metabolize IMOs with a higher DP.[1] This suggests that this compound may have a more pronounced prebiotic effect compared to its shorter-chain counterparts like isomaltose.
Impact on Gut Microbiota Composition
IMOs, in general, are known to stimulate the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[2] However, the efficiency of utilization varies among different IMOs. Research indicates that Lactobacillus species preferentially metabolize shorter-chain IMOs like isomaltose, while Bifidobacterium species are more efficient at fermenting longer-chain oligosaccharides.[1] This preferential utilization suggests that this compound may be more selective in promoting the growth of bifidobacteria.
Table 1: Comparative Effects of this compound and Other IMOs on Gut Microbiota
| Feature | This compound (DP4) | Shorter-Chain IMOs (e.g., Isomaltose, DP2) |
| Primary Fermenting Genera | Bifidobacterium spp. (preferential)[1] | Lactobacillus spp. (preferential), Bifidobacterium spp. |
| Selectivity | Potentially more selective for bifidobacteria | Broader stimulation of lactobacilli and bifidobacteria |
| Reported Effects | Increased abundance of beneficial bacteria | Increased abundance of beneficial bacteria |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of IMOs by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436). These SCFAs play a crucial role in maintaining gut health by serving as an energy source for colonocytes, regulating intestinal pH, and modulating the immune system. While specific quantitative data for this compound is limited, the preferential fermentation of higher DP IMOs by butyrate-producing bacteria, such as certain species of Bifidobacterium, suggests a potential for enhanced butyrate production.
Table 2: Comparative SCFA Production from this compound and Other IMOs
| SCFA Profile | This compound (DP4) | Shorter-Chain IMOs (e.g., Isomaltose, DP2) |
| Major SCFAs Produced | Acetate, Propionate, Butyrate | Acetate, Propionate, Butyrate |
| Potential for Butyrate Production | Potentially higher due to preferential fermentation by butyrate producers | Generally supports butyrate production |
| Acetate:Lactate Ratio by Bifidobacterium | Shift towards greater acetic acid production observed with HMOs | Varies depending on the specific IMO and bacterial strain |
Enhancement of Gut Barrier Function
A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut lumen into the bloodstream. IMOs contribute to the maintenance of gut barrier integrity by promoting the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), and by providing energy to intestinal epithelial cells through SCFA production. Butyrate, in particular, is a key fuel for colonocytes and plays a vital role in strengthening the gut barrier. Given the potential for this compound to enhance butyrate production, it may have a more significant impact on gut barrier function compared to shorter-chain IMOs.
Table 3: Comparative Effects of this compound and Other IMOs on Gut Barrier Function
| Gut Barrier Parameter | This compound (DP4) | Shorter-Chain IMOs (e.g., Isomaltose, DP2) |
| Tight Junction Protein Expression | Expected to increase expression of occludin, ZO-1 | Increases expression of tight junction proteins |
| Transepithelial Electrical Resistance (TEER) | Expected to increase TEER | Increases TEER |
| Primary Mechanism | Enhanced butyrate production providing energy to colonocytes | General SCFA production and direct interaction with epithelial cells |
Experimental Protocols
In Vitro Fermentation of this compound
This protocol is adapted from studies on the in vitro fermentation of oligosaccharides by human fecal microbiota.
Objective: To assess the fermentability of this compound and its effect on gut microbiota composition and SCFA production.
Materials:
-
Anaerobic chamber
-
Sterile anaerobic basal medium (e.g., YCFA broth)
-
Purified this compound
-
Fresh fecal samples from healthy human donors
-
Gas chromatography (GC) system for SCFA analysis
-
16S rRNA gene sequencing platform
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile anaerobic buffer.
-
Inoculate anaerobic basal medium with the fecal slurry.
-
Add purified this compound to the inoculated medium at a final concentration of 1% (w/v). A control with no added carbohydrate should also be prepared.
-
Incubate the cultures anaerobically at 37°C for 0, 12, 24, and 48 hours.
-
At each time point, collect samples for pH measurement, SCFA analysis, and microbial DNA extraction.
-
Analyze SCFA concentrations (acetate, propionate, butyrate) using GC.
-
Extract microbial DNA and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.
Measurement of Transepithelial Electrical Resistance (TEER)
This protocol is a standard method for assessing the integrity of epithelial cell monolayers in vitro.
Objective: To evaluate the effect of this compound and its fermentation products on the barrier function of intestinal epithelial cells.
Materials:
-
Caco-2 cells (human colon adenocarcinoma cell line)
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM)
-
EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes
-
Fermentation supernatants from the in vitro fermentation of this compound
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Treat the apical side of the Caco-2 cell monolayers with different concentrations of purified this compound or the sterile-filtered supernatants from the in vitro fermentation experiment. A medium-only control should be included.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
Measure the TEER using an EVOM™. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance in ohms (Ω).
-
To calculate the TEER in Ω·cm², subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance and then multiply by the surface area of the insert.
Signaling Pathways and Mechanisms of Action
The beneficial effects of IMOs on gut health are mediated through specific signaling pathways. The primary mechanism involves the interaction of SCFAs with G-protein coupled receptors (GPCRs) expressed on the surface of various cells in the gut.
SCFA-GPR Signaling Pathway
SCFAs, particularly acetate, propionate, and butyrate, act as signaling molecules by activating GPR41 (also known as FFAR3) and GPR43 (FFAR2). These receptors are found on enteroendocrine cells, immune cells, and adipocytes.
Caption: SCFA-GPR signaling pathway in the gut.
Activation of GPR41 and GPR43 by SCFAs triggers intracellular signaling cascades that lead to various physiological responses, including the secretion of gut hormones like glucagon-like peptide-1 (GLP-1), which regulates appetite and glucose homeostasis, and the modulation of inflammatory responses.
Gut Barrier Enhancement Workflow
The integrity of the gut barrier is maintained by tight junctions between epithelial cells. Butyrate, a major product of IMO fermentation, plays a critical role in strengthening this barrier.
Caption: Workflow of gut barrier enhancement by this compound.
Butyrate serves as the primary energy source for colonocytes, promoting their health and function. It also upregulates the expression of tight junction proteins like occludin and ZO-1, which seal the paracellular space between epithelial cells, thereby reducing intestinal permeability.
Conclusion
The available evidence suggests that this compound, due to its higher degree of polymerization, may offer distinct advantages over shorter-chain IMOs in promoting gut health. Its preferential fermentation by beneficial Bifidobacterium species could lead to a more targeted prebiotic effect and potentially greater production of butyrate, a key SCFA for maintaining gut barrier integrity and overall intestinal homeostasis. Further research focusing on the direct comparative effects of purified this compound is warranted to fully elucidate its specific benefits and to optimize its application in functional foods and therapeutics for gut health.
References
A Comparative Guide to the Prebiotic Activity of Isomaltotetraose: In Vitro vs. In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic activity of Isomaltotetraose, a key component of Isomaltooligosaccharides (IMOs), evaluated through both in vitro and in vivo studies. The data presented herein summarizes the current scientific understanding of its effects on gut microbiota and the production of beneficial metabolites, offering a valuable resource for research and development in the field of prebiotics and gut health. While much of the available research pertains to Isomaltooligosaccharides (IMOs) as a mixture, this guide will focus on the activity attributed to its components, including this compound, and provide comparisons with other well-established prebiotics such as Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS).
Executive Summary
This compound, a glucose oligomer with α-1,6 glycosidic linkages, demonstrates significant prebiotic potential by selectively stimulating the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus, and increasing the production of short-chain fatty acids (SCFAs). In vitro fermentation models consistently show a bifidogenic effect and enhanced SCFA production. In vivo studies in animal models and humans corroborate these findings, further linking this compound consumption to positive physiological outcomes, including improved immune function and gut barrier integrity. While a strong correlation exists between in vitro and in vivo observations, the magnitude of the effects can differ, highlighting the complex interplay between prebiotics, gut microbiota, and host physiology in a living system.
Data Presentation: Quantitative Comparison of Prebiotic Activity
The following tables summarize quantitative data from various studies, comparing the prebiotic effects of this compound (as part of IMOs) with other common prebiotics.
Table 1: In Vitro Fermentation - Changes in Microbial Populations (Log CFU/mL or relative abundance)
| Prebiotic | Bifidobacterium | Lactobacillus | Reference |
| Isomaltooligosaccharides (IMO) | Increase | Increase | [1][2] |
| Fructooligosaccharides (FOS) | Significant Increase | Increase | [1][3][4] |
| Galactooligosaccharides (GOS) | Significant Increase | Increase | |
| Inulin | Increase | Not always significant | |
| Control (No Prebiotic) | No significant change | No significant change |
Note: Specific log increases can vary depending on the initial inoculum, fermentation conditions, and specific strains of bacteria.
Table 2: In Vitro Fermentation - Short-Chain Fatty Acid (SCFA) Production (mM)
| Prebiotic | Acetate (B1210297) | Propionate | Butyrate (B1204436) | Total SCFAs | Reference |
| Isomaltooligosaccharides (IMO) | Increased | Increased | Increased | Increased | |
| Fructooligosaccharides (FOS) | Increased | Increased | Variable Increase | Increased | |
| Galactooligosaccharides (GOS) | Increased | Increased | Increased | Highest Increase | |
| Inulin | Increased | Increased | Increased | Increased | |
| Control (No Prebiotic) | Baseline levels | Baseline levels | Baseline levels | Baseline levels |
Table 3: In Vivo Studies - Summary of Key Findings
| Prebiotic | Animal Model / Human Study | Key Findings | Reference |
| Isomaltooligosaccharides (IMO) | Rats | Increased fecal Bifidobacterium and Lactobacillus; Increased fecal acetate and propionate. | |
| Isomaltooligosaccharides (IMO) | Humans | Increased defecation frequency and fecal SCFA levels. | |
| Fructooligosaccharides (FOS) | Humans | Increased fecal Bifidobacterium; some studies report adverse glycemic effects at high doses. | |
| Galactooligosaccharides (GOS) | Humans | Increased fecal Bifidobacterium; generally well-tolerated. |
Experimental Protocols
In Vitro Fecal Fermentation Protocol
This method simulates the conditions of the human colon to assess the prebiotic potential of a substrate.
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.
-
Basal Medium: A basal nutrient medium containing peptone, yeast extract, and salts is prepared and sterilized. Cysteine is added as a reducing agent to maintain anaerobic conditions.
-
Fermentation: In an anaerobic chamber, a specific concentration of the test prebiotic (e.g., 1% w/v this compound) is added to the basal medium. The fecal slurry is then inoculated into the medium. Control fermentations are run without the addition of a prebiotic substrate.
-
Incubation: The cultures are incubated at 37°C for a period of 24 to 48 hours.
-
Sampling and Analysis: Samples are collected at various time points (e.g., 0, 12, 24, 48 hours).
-
Microbial Population Analysis: Bacterial DNA is extracted, and the populations of specific genera like Bifidobacterium and Lactobacillus are quantified using quantitative PCR (qPCR) with genus-specific primers. 16S rRNA gene sequencing can be used for a broader analysis of the microbial community.
-
SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
pH Measurement: The pH of the fermentation medium is monitored as an indicator of acid production.
-
In Vivo Animal Study Protocol (Rodent Model)
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. The animals are housed in a controlled environment with a standard chow diet during an acclimatization period.
-
Dietary Intervention: Animals are randomly assigned to different dietary groups: a control group receiving a standard diet, and experimental groups receiving the standard diet supplemented with a specific concentration of the test prebiotic (e.g., 5-10% w/w this compound).
-
Study Duration: The dietary intervention typically lasts for 2 to 5 weeks.
-
Sample Collection:
-
Fecal Samples: Fecal pellets are collected at regular intervals to monitor changes in the gut microbiota and SCFA concentrations over time.
-
Cecal Contents: At the end of the study, animals are euthanized, and the contents of the cecum are collected for microbial and SCFA analysis.
-
Blood and Tissue Samples: Blood samples can be collected to analyze systemic markers of immune function and metabolism. Intestinal tissue can be collected to assess gut barrier integrity.
-
-
Analysis:
-
Microbiota Analysis: Similar to in vitro studies, DNA is extracted from fecal and cecal samples for qPCR and 16S rRNA gene sequencing.
-
SCFA Analysis: SCFA concentrations in fecal and cecal contents are measured by GC or HPLC.
-
Immunological Assays: Cytokine levels (e.g., TNF-α, IL-6, IL-10) in blood or intestinal tissue can be measured using ELISA.
-
Histological Analysis: Intestinal tissue sections can be examined for changes in morphology and markers of inflammation or barrier function.
-
Signaling Pathways and Mechanisms of Action
The prebiotic activity of this compound is primarily mediated through the metabolic byproducts of its fermentation by beneficial bacteria, namely SCFAs. These SCFAs act as signaling molecules that influence various physiological processes.
SCFA-G-Protein Coupled Receptor (GPCR) Signaling
SCFAs, particularly acetate, propionate, and butyrate, can bind to and activate G-protein coupled receptors such as GPR41, GPR43, and GPR109a, which are expressed on the surface of intestinal epithelial cells and immune cells. This activation triggers downstream signaling cascades that regulate immune responses, gut hormone secretion, and intestinal homeostasis.
Caption: SCFA-GPCR Signaling Pathway.
Modulation of Immune Responses via Toll-Like Receptors (TLRs)
Prebiotics and their fermentation products can also modulate the immune system by influencing Toll-like receptor (TLR) signaling pathways. SCFAs can inhibit pro-inflammatory pathways, such as the NF-κB pathway, downstream of TLR4 activation, thereby reducing the production of inflammatory cytokines.
Caption: Modulation of TLR4 Signaling by SCFAs.
Gut-Brain Axis Communication
The gut microbiota and its metabolites, including SCFAs produced from the fermentation of prebiotics like this compound, play a crucial role in the bidirectional communication between the gut and the brain. SCFAs can cross the blood-brain barrier and influence neurotransmitter production and neuroinflammation, thereby affecting mood and cognitive function.
Caption: Gut-Brain Axis Communication.
Conclusion
The available evidence strongly supports the prebiotic activity of this compound, demonstrating a consistent positive correlation between in vitro findings and in vivo outcomes. In vitro fermentation studies serve as a valuable initial screening tool, reliably predicting the bifidogenic nature and SCFA-producing potential of this compound. In vivo studies in animal models and humans confirm these effects within a complex physiological system and further elucidate the downstream health benefits, including immunomodulation and enhanced gut-brain communication. While this compound shows comparable prebiotic effects to other established prebiotics like FOS and GOS, further research focusing specifically on the purified tetrasaccharide is warranted to delineate its unique properties and optimize its application in functional foods and therapeutics. This guide provides a foundational understanding for researchers and developers to leverage the prebiotic potential of this compound for improving human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure‐Specific Fermentation of Galacto‐Oligosaccharides, Isomalto‐Oligosaccharides and Isomalto/Malto‐Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized Isomaltotetraose Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthesized oligosaccharides is paramount for their application in research and pharmaceutical development. Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, possesses distinct physiological properties compared to its α-1,4 linked isomer, maltotetraose (B33255). This guide provides a comparative overview of mass spectrometry techniques for confirming the structure of synthesized this compound, with a focus on differentiating it from its common isomers.
Comparative Analysis of Mass Spectrometry Techniques
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are powerful techniques for the analysis of oligosaccharides. Tandem mass spectrometry (MS/MS) is essential for structural confirmation by analyzing the fragmentation patterns of a selected precursor ion.
| Feature | MALDI-TOF/TOF MS | ESI-MS/MS |
| Ionization Principle | A laser pulse desorbs and ionizes the sample from a co-crystallized matrix.[1][2] | A high voltage is applied to a liquid sample to create an aerosol of charged droplets. |
| Typical Ions Formed | Primarily singly charged ions (e.g., [M+Na]⁺).[1] | Can form multiply charged ions and adducts (e.g., [M+Cl]⁻, [M+Na]⁺). |
| Sample Preparation | Requires co-crystallization with a suitable matrix (e.g., 2,5-DHB). | Sample is dissolved in a suitable solvent, often with additives to promote adduct formation. |
| Key Advantage | High throughput and tolerance to some impurities. | Easily coupled with liquid chromatography (LC) for online separation of isomers. |
| Primary Application | Rapid molecular weight determination and sequencing. | Detailed structural elucidation through controlled fragmentation. |
Structural Confirmation by Tandem Mass Spectrometry (MS/MS)
The key to confirming the α-1,6 glycosidic linkages in this compound lies in its unique fragmentation pattern compared to its α-1,4 linked isomer, maltotetraose. Negative-ion ESI-MS/MS of chloride adducts provides distinct diagnostic ions for each isomer.
The molecular weight of this compound is 666.6 g/mol . In negative-ion ESI-MS with chloride adduction, both this compound and maltotetraose will form a precursor ion at m/z 701 [M+Cl]⁻.[3] Collision-induced dissociation (CID) of this precursor ion yields linkage-specific fragment ions.
| Analyte | Precursor Ion (m/z) | Diagnostic Fragment Ion (m/z) | Linkage Type Confirmed |
| This compound | 701 [M+Cl]⁻ | 575 [4] | α-1,6 |
| Maltotetraose | 701 [M+Cl]⁻ | 569 | α-1,4 |
The presence of a diagnostic fragment ion at m/z 575 is a clear indicator of the α-1,6 linkage characteristic of this compound, while an ion at m/z 569 would indicate the presence of the α-1,4 linked maltotetraose isomer.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using ESI-MS/MS and MALDI-TOF MS.
A. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of this compound
This protocol is optimized for the differentiation of tetrasaccharide isomers via chloride adduction in negative-ion mode.
-
Sample Preparation:
-
Dissolve the synthesized this compound in a solution of 50:50 (v/v) acetonitrile/water to a final concentration of approximately 10 µM.
-
To promote the formation of chloride adducts, add a source of chloride ions, such as 100 µM ammonium (B1175870) chloride (NH₄Cl), to the sample solution.
-
-
Instrumentation and Analysis:
-
Mass Spectrometer: A quadrupole ion trap or similar mass spectrometer capable of MS/MS.
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the chloride adduct of this compound at m/z 701 ([C₂₄H₄₂O₂₁ + Cl]⁻).
-
Tandem MS (MS/MS):
-
Select the precursor ion at m/z 701.
-
Apply collision-induced dissociation (CID) to fragment the precursor ion. The collision energy should be optimized to achieve a good distribution of fragment ions.
-
Acquire the product ion spectrum and look for the diagnostic fragment ion at m/z 575 to confirm the this compound structure.
-
-
B. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
This protocol is suitable for rapid molecular weight confirmation of the synthesized this compound.
-
Matrix Preparation:
-
Prepare a saturated solution of 2,5-dihydroxybenzoic acid (2,5-DHB) in a 50:50 (v/v) acetonitrile/water solution containing 0.1% trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Dissolve the synthesized this compound in deionized water to a concentration of approximately 1 mg/mL.
-
Mix the sample solution with the matrix solution in a 1:1 ratio (v/v).
-
-
Spotting and Crystallization:
-
Spot 1 µL of the sample/matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.
-
-
Instrumentation and Analysis:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for neutral oligosaccharides, often detecting sodium adducts.
-
Acquisition: Acquire the mass spectrum. The expected sodiated ion for this compound ([M+Na]⁺) is at m/z 689.6.
-
Workflow and Data Analysis Visualization
Caption: Workflow for this compound Structure Confirmation.
References
Head-to-head comparison of Isomaltotetraose and galactooligosaccharides fermentation profiles
In the landscape of prebiotics, both Isomaltotetraose, a component of isomaltooligosaccharides (IMOs), and Galactooligosaccharides (GOS) are recognized for their potential to modulate the gut microbiota and confer health benefits. This guide provides a detailed, objective comparison of their fermentation profiles, supported by experimental data from in vitro studies. The information is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the microbial utilization and metabolic output of these two important oligosaccharides.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro fermentation studies involving Isomaltooligosaccharides (as a proxy for this compound) and Galactooligosaccharides. These studies typically utilize human fecal inocula in batch culture fermentation systems to simulate the conditions of the human colon.
Table 1: Impact on Microbial Populations
| Substrate | Predominant Microbial Group Stimulated | Key Genera Increased | Reference |
| Isomaltooligosaccharides (IMOs) | Bifidobacterium | Bifidobacterium | [1][2][3] |
| Lactobacillus | [4] | ||
| Galactooligosaccharides (GOS) | Bifidobacterium | Bifidobacterium (e.g., B. longum, B. adolescentis) | [5] |
| Lactobacillus |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| Substrate | Acetate (B1210297) | Propionate | Butyrate | Lactate (B86563) | Total SCFA | Reference |
| Isomaltooligosaccharides (IMOs) | Increased | Increased | Increased | Increased | Increased | |
| Galactooligosaccharides (GOS) | Markedly Increased | Increased | Increased | Markedly Increased | Markedly Increased |
Note: The magnitude of SCFA production can vary based on the specific composition of the oligosaccharide mixture, the initial microbiota composition of the fecal donor, and the duration of fermentation.
In Vitro Fermentation Profiles: A Comparative Overview
Both this compound (as part of IMOs) and Galactooligosaccharides are readily fermented by the gut microbiota, but with distinct characteristics.
Galactooligosaccharides (GOS) are consistently reported to be potent bifidogenic agents. In vitro fermentation studies using infant fecal microbiota have shown that the degradation of GOS is accompanied by a significant increase in Bifidobacterium populations. This fermentation leads to a pronounced production of acetate and lactate. The production of lactate is a key feature of bifidobacterial metabolism. GOS fermentation has also been associated with a decrease in the numbers of potentially pathogenic bacteria like clostridia.
This compound , as a component of isomaltooligosaccharides (IMOs), also demonstrates prebiotic activity by stimulating the growth of beneficial bacteria, particularly Bifidobacterium. However, in direct comparative studies, the fermentation of GOS tends to result in a more pronounced increase in bifidobacteria and a higher production of acetate and lactate compared to IMOs. While IMOs are fermented and produce beneficial SCFAs, their fermentation by infant fecal microbiota may be slightly less robust than that of GOS.
Visualizing the Process
Experimental Workflow for In Vitro Fermentation
Caption: A generalized workflow for in vitro fecal fermentation experiments.
Detailed Experimental Protocols
The following is a representative methodology for an in vitro batch culture fermentation study, synthesized from common practices in the cited literature.
1. Fecal Inoculum Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.
-
Samples are immediately placed in an anaerobic chamber.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the fecal sample in an anaerobic phosphate-buffered saline (PBS) solution.
2. In Vitro Fermentation:
-
Batch culture fermenters are set up with a sterile, anaerobic basal medium containing nutrients for bacterial growth.
-
The prebiotic substrate (this compound or GOS) is added to the fermenters at a specified concentration (e.g., 1% w/v).
-
The prepared fecal slurry is inoculated into the fermenters (e.g., at a 10% v/v ratio).
-
The fermenters are incubated under anaerobic conditions at 37°C for a specified duration (e.g., 48 hours). A control fermentation without the added prebiotic is run in parallel.
3. Sampling and Analysis:
-
Samples are collected from the fermenters at various time points (e.g., 0, 12, 24, 48 hours) for microbial and metabolite analysis.
-
Microbial Population Analysis: Bacterial DNA is extracted from the samples. Quantitative PCR (qPCR) or 16S rRNA gene sequencing is used to determine the abundance of specific bacterial groups, such as Bifidobacterium and Lactobacillus.
-
Short-Chain Fatty Acid (SCFA) Analysis: Samples are centrifuged, and the supernatant is analyzed for SCFA (acetate, propionate, butyrate) and lactate concentrations, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Signaling Pathways
Currently, detailed signaling pathways specifically elucidating the differential effects of this compound versus GOS fermentation on host cells are not extensively documented in the readily available literature. The primary mechanism of action for both prebiotics is understood to be the modulation of the gut microbiota composition and the subsequent production of SCFAs. These SCFAs, in turn, can influence host physiology through various pathways, including:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a potent HDAC inhibitor, which can influence gene expression in colonocytes and immune cells.
-
G-protein Coupled Receptor (GPCR) Activation: SCFAs can activate GPCRs such as GPR41, GPR43, and GPR109A on the surface of various host cells, including enteroendocrine and immune cells, thereby modulating immune responses and gut hormone secretion.
The differential production of specific SCFAs by this compound and GOS fermentation will likely lead to quantitative differences in the activation of these downstream pathways.
Logical Relationship of Prebiotic Action
Caption: The general mechanism of action for prebiotic oligosaccharides.
Conclusion
Both this compound (as a component of IMOs) and Galactooligosaccharides are effective prebiotics that stimulate the growth of beneficial gut bacteria and lead to the production of health-promoting short-chain fatty acids. The available in vitro evidence suggests that GOS may have a more pronounced bifidogenic effect and lead to higher levels of acetate and lactate production compared to IMOs under similar conditions. The choice between these prebiotics for a specific application may depend on the desired magnitude and nature of the microbial shift and the target population. Further head-to-head studies using purified this compound are warranted to fully elucidate its specific fermentation profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure‐Specific Fermentation of Galacto‐Oligosaccharides, Isomalto‐Oligosaccharides and Isomalto/Malto‐Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Specific Fermentation of Galacto-Oligosaccharides, Isomalto-Oligosaccharides and Isomalto/Malto-Polysaccharides by Infant Fecal Microbiota and Impact on Dendritic Cell Cytokine Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Cariogenic Properties of Isomaltotetraose in Dental Biofilm Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cariogenic potential of isomaltooligosaccharides (IMOs), a class of compounds that includes isomaltotetraose. Due to a lack of specific research on this compound, this document synthesizes findings on IMO mixtures and related compounds to offer insights into their interaction with dental biofilm models. The data presented is compiled from in vitro and in vivo studies to objectively compare their performance against sucrose (B13894) and other sugar alternatives.
Comparative Analysis of Cariogenic Properties
The cariogenicity of a substance is primarily determined by its ability to be fermented by oral bacteria, leading to acid production and subsequent demineralization of tooth enamel. Key cariogenic bacteria include Streptococcus mutans and Streptococcus sobrinus. Another critical factor is the substance's role in the synthesis of extracellular polysaccharides (EPS), such as glucans, which contribute to the formation and adhesion of dental plaque.
Based on available research, isomaltooligosaccharide (IMO) mixtures exhibit a significantly lower cariogenic potential compared to sucrose. While strains of S. mutans and S. sobrinus can ferment IMOs to produce acid, these mixtures also demonstrate inhibitory effects on glucan synthesis from sucrose and reduce the adherence of mutans streptococci[1]. In animal models, IMOs were found to induce minimal dental caries compared to sucrose[1].
Hydrogenated isomaltooligosaccharides (IMO-H) show even more promising non-cariogenic properties. Studies indicate that IMO-H has a very low acidogenicity, comparable to sugar alcohols like maltitol (B1215825) and sorbitol[2][3]. Furthermore, IMO-H has been shown to inhibit the synthesis of water-insoluble glucan from sucrose and reduce the development of caries in rats when included in a sucrose-containing diet[4].
For context, other oligosaccharides have also been evaluated for their cariogenic potential. For instance, the tetrasaccharide nystose (B80899) was found to be non-utilizable by mutans streptococci for growth, acid production, or plaque formation, resulting in significantly lower caries scores in animal models compared to sucrose.
The following table summarizes the comparative cariogenic properties of IMOs and related compounds based on available data.
| Compound | Fermentation by S. mutans | Acid Production | Glucan Synthesis Inhibition | In vivo Caries Formation (Rat Models) |
| Sucrose | High | High | - | High |
| Isomaltooligosaccharides (IMO) Mixture | Yes | Moderate | Yes | Minimal |
| Hydrogenated Isomaltooligosaccharides (IMO-H) | Low/None | Very Low | Yes | Significantly Reduced |
| Isomaltulose (Palatinose) | Strain-dependent | Low | Yes | Non-cariogenic |
| Nystose (Tetrasaccharide) | No | No | Yes | Low |
| Xylitol | No | No | Yes | Non-cariogenic/Anti-cariogenic |
Experimental Protocols
Detailed experimental methodologies are crucial for the validation and replication of findings. The following sections outline the typical protocols used in the cited studies to assess the cariogenic properties of sugar substitutes.
In Vitro Acid Production Assay
This assay measures the drop in pH resulting from the fermentation of a test carbohydrate by oral bacteria.
-
Bacterial Culture: Strains of Streptococcus mutans or Streptococcus sobrinus are cultured in a suitable broth medium.
-
Cell Suspension: The bacterial cells are harvested, washed, and resuspended in a buffered solution.
-
Incubation: The test carbohydrate (e.g., this compound, sucrose) is added to the bacterial suspension.
-
pH Measurement: The pH of the suspension is monitored over a period of time using a pH meter.
-
Data Analysis: The rate of pH drop and the final pH are recorded and compared between different carbohydrates.
Glucan Synthesis Inhibition Assay
This experiment evaluates the ability of a compound to inhibit the production of glucans from sucrose by glucosyltransferases (GTFs), enzymes produced by S. mutans.
-
Enzyme Preparation: Crude or purified GTFs are obtained from S. mutans cultures.
-
Reaction Mixture: A reaction mixture is prepared containing sucrose, the test compound (e.g., this compound), and the GTF enzyme in a suitable buffer.
-
Incubation: The mixture is incubated to allow for glucan synthesis.
-
Quantification: The amount of synthesized insoluble glucan is quantified, often by measuring turbidity or by dry weight.
-
Analysis: The percentage of inhibition of glucan synthesis by the test compound is calculated relative to a control without the inhibitor.
Dental Biofilm Model (In Vitro)
In vitro biofilm models are used to simulate the formation of dental plaque and to study the effects of various substances on its development and properties.
-
Substrate Preparation: Hydroxyapatite discs, often coated with saliva to form an acquired pellicle, are used as a substrate to mimic the tooth surface.
-
Inoculation: The discs are inoculated with a single species (e.g., S. mutans) or a multi-species consortium of oral bacteria.
-
Biofilm Growth: The inoculated discs are incubated in a growth medium containing the test carbohydrate. The medium is changed periodically.
-
Biofilm Analysis: After a set period, the biofilms are harvested and analyzed for various parameters, including:
-
Biomass: Determined by dry weight or crystal violet staining.
-
Bacterial Viability: Assessed by colony-forming unit (CFU) counts.
-
Polysaccharide Content: Quantification of extracellular and intracellular polysaccharides.
-
Acidogenicity: Measurement of the pH of the surrounding medium.
-
Animal Model for Dental Caries
Rodent models, typically rats, are commonly used to assess the cariogenic potential of dietary components in vivo.
-
Animal Preparation: Specific pathogen-free rats are infected with a known cariogenic bacterium, such as S. mutans or S. sobrinus.
-
Dietary Regimen: The animals are fed a controlled diet containing the test carbohydrate as the primary sugar source. A sucrose-based diet is typically used as a positive control.
-
Experimental Period: The animals are maintained on the respective diets for several weeks.
-
Caries Scoring: At the end of the experimental period, the animals are euthanized, and their teeth are examined for carious lesions. The severity of caries is scored using established methods (e.g., Keyes method).
-
Statistical Analysis: The caries scores between the different dietary groups are statistically compared.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Sucrose metabolism by S. mutans leading to dental caries.
Caption: Proposed mechanism of Isomaltooligosaccharides' reduced cariogenicity.
Caption: General workflow for assessing the cariogenicity of sugar substitutes.
References
Safety Operating Guide
Proper Disposal of Isomaltotetraose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for all laboratory reagents is a cornerstone of a safe and compliant research environment. This document provides essential safety and logistical information for the proper disposal of Isomaltotetraose. Based on available safety data for closely related compounds and its status as a Generally Recognized as Safe (GRAS) substance, this compound is not classified as a hazardous material.[1] However, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent contamination.
Safety and Handling Profile
This compound is a water-soluble solid that is not flammable and does not present an explosion hazard.[2][3] According to safety data for similar oligosaccharides, it is not considered acutely toxic, corrosive, or an irritant to the skin or eyes.[4] Standard laboratory precautions should always be observed during handling.
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is limited, the following table summarizes its key physical and chemical properties relevant to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C24H42O21 | [5] |
| Molecular Weight | 666.58 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (250 mg/mL) | |
| Storage Temperature | -20°C for long-term storage | |
| Flash Point | Not applicable |
Experimental Protocol: Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to local, regional, and national regulations for non-hazardous waste. For a non-hazardous substance in a research setting, this typically involves the following steps:
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling, ensure appropriate personal protective equipment is worn, including:
-
Protective gloves
-
Lab coat
-
Safety glasses
Step 2: Waste Characterization
-
Uncontaminated this compound: If the substance has not been mixed with any hazardous materials, it can be disposed of as non-hazardous solid waste.
-
Contaminated this compound: If this compound has been mixed with or is contaminated by a hazardous substance, the mixture must be treated as hazardous waste. The disposal protocol for the hazardous component must be followed.
Step 3: Solid Waste Disposal
-
Collection: Uncontaminated solid this compound should be collected in a suitable, clearly labeled container.
-
Labeling: The container should be labeled as "Non-hazardous waste" and, if possible, identify the contents as "this compound."
-
Transfer: This container should then be transferred to your institution's solid waste stream, following internal laboratory waste management procedures.
Step 4: Aqueous Solution Disposal
-
Dilution: For small quantities of uncontaminated this compound dissolved in water, extensive dilution with water is recommended.
-
Drain Disposal: Following dilution, the solution can typically be disposed of down the drain. However, it is imperative to consult and follow your institution's specific guidelines on the disposal of non-hazardous aqueous solutions to ensure compliance with local wastewater regulations.
Step 5: Decontamination of Labware
-
Glassware and other reusable lab equipment that have come into contact with this compound can be cleaned with standard laboratory detergent and rinsed thoroughly with water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Isomaltotetraose
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Isomaltotetraose. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research. This compound is a white, solid, hygroscopic powder and, while not classified as a hazardous substance, proper handling is necessary to minimize potential risks such as dust inhalation.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent direct contact and inhalation of the powder.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne particles. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the powder. |
| Respiratory Protection | N95 dust mask or equivalent | Recommended when weighing or transferring powder to prevent inhalation of fine particles.[3] |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
Operational Plan: Step-by-Step Guidance
This section details the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, airtight container to protect it from moisture, as it is hygroscopic.[4]
-
Recommended storage is in a cool, dry place, with some suppliers suggesting temperatures between 2°C and 8°C.[5]
2. Handling and Weighing:
-
Handle this compound in a well-ventilated area.[6]
-
To minimize dust generation, use a chemical fume hood or a balance enclosure when weighing the powder.
-
Measure out the required amount of this compound quickly to limit its exposure to atmospheric moisture.[4]
-
If the powder has clumped due to moisture absorption, it can be gently broken up with a spatula.[4]
-
For highly sensitive experiments, consider preparing a stock solution with the entire contents of a new bottle to ensure accurate concentration.[7]
3. Solution Preparation:
-
When preparing solutions, slowly add the this compound powder to the solvent to avoid clumping and splashing.
-
Stir the mixture until the powder is fully dissolved.
-
If necessary, sonication can be used to aid dissolution.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial for environmental safety and laboratory hygiene.
-
Unused this compound: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Contaminated Materials:
-
PPE: Used gloves, masks, and disposable lab coats should be placed in a designated waste container.
-
Labware: Glassware and other reusable equipment should be thoroughly washed with an appropriate solvent and cleaning solution.
-
Spills: In case of a spill, mechanically recover the powder by sweeping or vacuuming.[6] Avoid dry sweeping that creates dust. Place the collected material in a sealed container for disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value |
| CAS Number | 35977-20-7 |
| Molecular Formula | C₂₄H₄₂O₂₁[5] |
| Molecular Weight | 666.58 g/mol [5] |
| Appearance | White to off-white solid powder |
| Storage Temperature | 2°C - 8°C or Frozen (<0°C) |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound
References
- 1. carlroth.com [carlroth.com]
- 2. This compound, 35997-20-7 [thegoodscentscompany.com]
- 3. Isomaltotriose =98 TLC 3371-50-4 [sigmaaldrich.com]
- 4. tutorchase.com [tutorchase.com]
- 5. This compound | 35997-20-7 | OI15392 | Biosynth [biosynth.com]
- 6. a-matrix.ng [a-matrix.ng]
- 7. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
